Product packaging for 3-cyano-N-methylbenzenesulfonamide(Cat. No.:CAS No. 56542-62-2)

3-cyano-N-methylbenzenesulfonamide

Cat. No.: B1612473
CAS No.: 56542-62-2
M. Wt: 196.23 g/mol
InChI Key: ZFSSELQTDZWFDQ-UHFFFAOYSA-N
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Description

3-Cyano-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol . Its structure features a benzenesulfonamide core substituted with a cyano group at the meta position and a methyl group on the sulfonamide nitrogen. Researchers value this compound as a versatile building block in organic synthesis and medicinal chemistry. The presence of the sulfonamide group offers hydrogen-bonding capabilities, while the electron-withdrawing cyano group can influence the electronic properties of the aromatic ring, making it a valuable intermediate for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. The compound is related to N-Methylbenzenesulfonamide, which is known to be soluble in water and used as an industrial intermediate . As a specialty chemical, this compound is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Please note that the specific mechanism of action and detailed applications for this compound are highly dependent on the research context. Researchers should handle all chemicals with appropriate precautions. Refer to the material safety data sheet (MSDS) for specific hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2S B1612473 3-cyano-N-methylbenzenesulfonamide CAS No. 56542-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSSELQTDZWFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589649
Record name 3-Cyano-N-methylbenzene-1-sulfonamide
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Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56542-62-2
Record name 3-Cyano-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56542-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-N-methylbenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-cyano-N-methylbenzenesulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-cyano-N-methylbenzenesulfonamide, a molecule of interest within the broader class of benzenesulfonamides known for their diverse biological activities. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 56542-62-2[1]

Chemical Formula: C₈H₈N₂O₂S[2]

Molecular Structure:

The structure of this compound consists of a benzene ring substituted with a cyano group at the meta-position (position 3) and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a methyl group.

Structural Information: [2]

  • SMILES: CNS(=O)(=O)C1=CC=CC(=C1)C#N

  • InChI: InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3

  • InChIKey: ZFSSELQTDZWFDQ-UHFFFAOYSA-N

Physicochemical Properties:

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key computed and expected properties.

PropertyValueSource
Molecular Weight 196.23 g/mol Calculated
Monoisotopic Mass 196.03065 DaPubChemLite[2]
XlogP (predicted) 0.7PubChemLite[2]
Melting Point Not reported-
Boiling Point Not reported-
Solubility Not reported-
Appearance Likely a solid at room temperatureInferred

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and standard synthetic route can be proposed based on the well-established reaction between sulfonyl chlorides and amines. The logical precursor would be 3-cyanobenzenesulfonyl chloride and methylamine.

Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products reactant1 3-Cyanobenzenesulfonyl chloride reaction Nucleophilic Acyl Substitution reactant1->reaction reactant2 Methylamine (CH₃NH₂) reactant2->reaction product This compound reaction->product byproduct Hydrochloric Acid (HCl) reaction->byproduct as byproduct

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

This protocol is based on general procedures for sulfonamide synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Amine: Cool the solution in an ice bath (0 °C). To this, add a solution of methylamine (2 equivalents, to act as both reactant and base) in the same solvent dropwise. A non-nucleophilic base like triethylamine or pyridine can also be used.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

No experimental spectra for this compound are readily available. However, based on the analysis of structurally similar compounds, the following characteristic spectroscopic features can be predicted:

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Aromatic protonsδ 7.5-8.5 ppm
N-H proton (if present)Broad singlet, variable shift
N-CH₃ protonsSinglet, δ 2.5-3.0 ppm
¹³C NMR Aromatic carbonsδ 120-140 ppm
Cyano carbon (-C≡N)δ 115-120 ppm
N-CH₃ carbonδ 25-30 ppm
FT-IR C≡N stretch2220-2240 cm⁻¹
S=O asymmetric stretch~1350 cm⁻¹
S=O symmetric stretch~1160 cm⁻¹
N-H stretch (if present)3200-3300 cm⁻¹
Mass Spectrometry [M+H]⁺m/z 197.0379

Biological Activity and Potential Applications

While there is no specific biological data for this compound in the literature, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents.[3] Many derivatives exhibit potent biological activities, including:

  • Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs.[3]

  • Anticancer Activity: Some benzenesulfonamide derivatives have shown efficacy as anticancer agents, often by inhibiting enzymes like carbonic anhydrases which are overexpressed in certain tumors.[4][5]

  • Anti-inflammatory Activity: Certain benzenesulfonamides are known to possess anti-inflammatory properties.

  • Enzyme Inhibition: The sulfonamide moiety is a key feature in inhibitors of various enzymes, including carbonic anhydrases and proteases.[6]

Potential Signaling Pathway Involvement:

Given the known targets of other benzenesulfonamides, it is plausible that this compound could interact with signaling pathways regulated by enzymes such as carbonic anhydrases or protein kinases. For instance, inhibition of carbonic anhydrase IX, a target for some anticancer sulfonamides, can affect pH regulation in tumor microenvironments, thereby influencing cancer cell proliferation and survival.

cluster_drug Potential Mechanism cluster_pathway Signaling Pathway drug 3-cyano-N-methyl- benzenesulfonamide enzyme Target Enzyme (e.g., Carbonic Anhydrase) drug->enzyme Inhibition product Product enzyme->product substrate Substrate substrate->enzyme Conversion downstream Downstream Signaling Cascade product->downstream Modulates cellular_response Cellular Response (e.g., Apoptosis, Reduced Proliferation) downstream->cellular_response

Figure 2: Generalized signaling pathway potentially modulated by benzenesulfonamides.

Conclusion

This compound is a small molecule with a chemical structure that suggests potential for biological activity, given its place within the benzenesulfonamide class of compounds. While there is a lack of specific experimental data on its physicochemical properties and biological effects, this guide provides a foundational understanding based on its structure and the properties of related molecules. Further research, including its synthesis, purification, and comprehensive biological screening, is warranted to fully elucidate its potential as a research tool or a starting point for drug discovery programs. The proposed synthetic route and predicted spectroscopic data herein provide a basis for such future investigations.

References

Physicochemical Characteristics of 3-Cyano-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound 3-cyano-N-methylbenzenesulfonamide. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data clarity, experimental context, and visual representation of related biological and synthetic pathways.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, a combination of predicted and experimental values for closely related compounds is presented. All predicted values are clearly indicated.

PropertyValueSource/Method
Molecular Formula C₈H₈N₂O₂SPubChemLite[1]
Molecular Weight 196.23 g/mol Calculated
Predicted XlogP 0.7PubChemLite[1]
Predicted Boiling Point ~417.2 ± 55.0 °CBased on 3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide[2]
Predicted pKa ~8.39 ± 0.50Based on 3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide[2]
Melting Point Not available (Predicted to be a solid at room temperature)-
Water Solubility Not available (Predicted to have low to moderate solubility based on XlogP)-

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols applicable to sulfonamide compounds.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

  • Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, as the melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

LogP Determination (Shake-Flask Method)
  • System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated by vigorous shaking, followed by separation.

  • Compound Distribution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Equilibration: The two phases are combined in a separatory funnel and shaken for a prolonged period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

pKa Determination (Potentiometric Titration)
  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution of the compound. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic sulfonamide protons have been neutralized.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The measured concentration represents the aqueous solubility of the compound at that temperature.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, starting from 3-cyanobenzenesulfonyl chloride and methylamine.

Synthesis_Workflow start 3-Cyanobenzenesulfonyl Chloride reaction Reaction Mixture start->reaction Reactant reagent Methylamine (CH3NH2) in a suitable solvent (e.g., Dichloromethane) reagent->reaction Reagent workup Aqueous Workup (e.g., washing with water and brine) reaction->workup Crude Product purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification Extracted Product product 3-Cyano-N-methyl- benzenesulfonamide purification->product Purified Product

Caption: Proposed synthesis of this compound.

General Signaling Pathway for Sulfonamide Antibiotics

This diagram depicts the mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

Signaling_Pathway cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate DHF->THF Further Steps NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Essential for Sulfonamide 3-Cyano-N-methyl- benzenesulfonamide (Sulfonamide) Sulfonamide->DHPS Competitively Inhibits

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

References

3-cyano-N-methylbenzenesulfonamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyano-N-methylbenzenesulfonamide, a chemical compound of interest in medicinal chemistry and drug discovery. This document summarizes its chemical properties and provides context on the broader class of benzenesulfonamides.

Core Compound Data

A clear understanding of the fundamental properties of this compound is essential for any research or development application. The key identifiers and molecular characteristics are summarized in the table below.

PropertyValue
CAS Number 56542-62-2[1]
Molecular Formula C₈H₈N₂O₂S
Molecular Weight 196.23 g/mol [2]

Synthesis and Experimental Context

Generally, the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an appropriate amine. In the case of this compound, this would likely involve the reaction of 3-cyanobenzenesulfonyl chloride with methylamine.

A generalized experimental workflow for the synthesis of similar compounds is presented below.

G cluster_0 General Synthesis Workflow start Starting Materials: - 3-Cyanobenzenesulfonyl Chloride - Methylamine reaction Reaction in suitable solvent (e.g., Dichloromethane, THF) in the presence of a base (e.g., Triethylamine, Pyridine) start->reaction 1. Reactants workup Aqueous Workup: - Quench reaction - Separate organic layer - Wash with brine reaction->workup 2. Post-reaction purification Purification: - Drying over Na₂SO₄ or MgSO₄ - Filtration - Concentration in vacuo - Column Chromatography workup->purification 3. Isolation product Final Product: This compound purification->product 4. Final Product

A generalized workflow for the synthesis of N-substituted benzenesulfonamides.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the benzenesulfonamide scaffold is a well-established pharmacophore present in a wide range of clinically approved drugs and investigational compounds. Derivatives of benzenesulfonamide have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

For instance, studies on other cyano-benzenesulfonamide derivatives have explored their potential as inhibitors of enzymes such as dihydrofolate reductase, which is a key target in cancer chemotherapy. The general mechanism for such inhibition often involves the sulfonamide moiety interacting with the active site of the enzyme, leading to a disruption of its catalytic activity.

The potential interaction of a benzenesulfonamide-based inhibitor with an enzyme active site can be conceptualized as follows:

G cluster_0 Hypothetical Enzyme Inhibition Pathway enzyme Enzyme Active Site Binding Pocket 1 Binding Pocket 2 product Product enzyme->product Catalysis no_product No Product Formation enzyme->no_product Inhibition inhibitor Benzenesulfonamide Inhibitor inhibitor->enzyme:p2 Binds to active site substrate Natural Substrate substrate->enzyme:p1 Binds to active site

A conceptual diagram of competitive enzyme inhibition.

Given the lack of specific data for this compound, researchers are encouraged to perform initial screenings to determine its biological activity profile. Standard assays could include:

  • Antimicrobial Susceptibility Testing: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: To determine its effect on the viability of various cancer cell lines.

  • Enzyme Inhibition Assays: To screen for inhibitory activity against a range of therapeutically relevant enzymes.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While specific biological data for this compound is limited, the broader class of benzenesulfonamides is rich in pharmacological activity. The information and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers and scientists interested in exploring the therapeutic potential of this and related compounds. Further experimental work is necessary to elucidate its specific mechanism of action and to identify any relevant signaling pathways it may modulate.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-cyano-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-cyano-N-methylbenzenesulfonamide. Due to the limited availability of experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from structurally similar analogs to offer valuable insights for researchers.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The predicted mass spectrometry data for this compound (Molecular Formula: C₈H₈N₂O₂S) is summarized below.

AdductPredicted m/z
[M+H]⁺197.03793
[M+Na]⁺219.01987
[M-H]⁻195.02337
[M+NH₄]⁺214.06447
[M+K]⁺234.99381

Data sourced from PubChem.

Expected Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. Based on the structure of this compound and data from analogous compounds, the following characteristic IR absorption bands are expected:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (if secondary sulfonamide)~3250Medium
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic, N-CH₃)2950-2850Medium
C≡N Stretch (nitrile)2240-2220Strong, Sharp
S=O Stretch (asymmetric)~1340Strong
S=O Stretch (symmetric)~1160Strong
S-N Stretch~920Medium

Note: The N-H stretch would be absent in a tertiary sulfonamide, but is often observed in spectra of related secondary sulfonamides.

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

3.1. Expected ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The chemical shifts are influenced by the positions of the substituents on the benzene ring.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH7.5 - 8.2Multiplet4H
N-H4.8 - 5.5 (if present)Singlet/Triplet1H
N-CH₃~2.6Singlet/Doublet3H

Note: The multiplicity of the N-CH₃ signal may be a singlet or a doublet depending on the coupling with the N-H proton. In the absence of an N-H proton, it would be a singlet. The chemical shifts are estimates based on similar structures and can vary with the solvent used.

3.2. Expected ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Aromatic C (quaternary, attached to SO₂)~140
Aromatic C (quaternary, attached to CN)~112
Aromatic CH125 - 135
C≡N (nitrile)~118
N-CH₃~29

Note: The chemical shifts are estimates based on analogous compounds and can be influenced by the solvent.

Experimental Protocols

4.1. Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the reaction of 3-cyanobenzenesulfonyl chloride with methylamine.

Materials:

  • 3-Cyanobenzenesulfonyl chloride

  • Methylamine (e.g., 40% in water or as a gas)

  • A suitable base (e.g., triethylamine or pyridine)

  • An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 3-cyanobenzenesulfonyl chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a stoichiometric equivalent of methylamine to the cooled solution.

  • Add a slight excess of the base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

4.2. Spectroscopic Analysis

  • NMR Spectroscopy: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

  • IR Spectroscopy: Prepare a sample of the solid compound as a KBr pellet or obtain the spectrum using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Introduce a solution of the compound into a high-resolution mass spectrometer using a suitable ionization technique (e.g., ESI or APCI) to obtain the mass spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of this compound to its spectroscopic characterization.

Spectroscopic_Analysis_Workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 3-Cyanobenzenesulfonyl Chloride + Methylamine Reaction Sulfonamide Formation Purification Workup & Purification Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Interpretation Data Interpretation & Structural Confirmation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Caption: Synthesis and Spectroscopic Analysis Workflow.

Substituted N-methylbenzenesulfonamides: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substituted N-methylbenzenesulfonamides, a class of organic compounds with significant and diverse biological activities. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This document details their synthesis, explores their mechanisms of action in key disease areas, presents quantitative biological data, and outlines the structure-activity relationships that govern their efficacy.

Synthesis of Substituted N-methylbenzenesulfonamides

The synthesis of substituted N-methylbenzenesulfonamides is typically achieved through well-established nucleophilic substitution reactions. The most common approach is a two-step process.[1] First, a primary amine is treated with a substituted 4-methylbenzenesulfonyl chloride to form the corresponding 4-methylbenzenesulfonamide. Subsequent N-alkylation or N-benzylation of the sulfonamide nitrogen affords the final substituted product.[1]

Alternatively, these compounds can be synthesized by reacting N-(benzenesulfonyl)cyanamide potassium salts with appropriate thiols in a suitable solvent like toluene or p-dioxane.[2]

General Experimental Protocol: Two-Step Synthesis

The following protocol is a generalized procedure based on methodologies reported in the literature.[1][3]

Step 1: Synthesis of the Intermediate N-Substituted-4-methylbenzenesulfonamide

  • Dissolve the primary amine (1.0 equivalent) in a suitable solvent, such as dichloromethane or a mixture of tetrahydrofuran and aqueous potassium carbonate.[4]

  • Add a base, like pyridine or potassium carbonate, to act as a hydrochloric acid scavenger.[4]

  • Cool the mixture in an ice bath.

  • Slowly add 4-methylbenzenesulfonyl chloride (1.0 equivalent) to the solution.

  • Allow the reaction to stir at room temperature. Reaction progress is monitored by Thin-Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is worked up. This typically involves washing with acidic and basic solutions, followed by extraction with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide intermediate.

  • Purification is performed by recrystallization or column chromatography.

Step 2: N-Alkylation/Benzylation of the Sulfonamide Intermediate

  • Suspend the N-substituted-4-methylbenzenesulfonamide intermediate (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

  • Add a strong base, such as sodium hydride (NaH), to deprotonate the sulfonamide nitrogen, forming a nucleophile.[3]

  • Add the desired electrophile (e.g., an alkyl or benzyl halide) (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The final product is purified by column chromatography or recrystallization.

  • Characterization of the final compound is confirmed using spectroscopic methods such as ¹H-NMR, IR, and Mass Spectrometry.[1][3]

G cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: N-Alkylation / Benzylation Amine Primary Amine Reaction1 Nucleophilic Substitution (Base, Solvent) Amine->Reaction1 TosylCl 4-Methylbenzenesulfonyl Chloride TosylCl->Reaction1 Purification1 Workup & Purification Reaction1->Purification1 Intermediate N-Substituted-4- methylbenzenesulfonamide Reaction2 Nucleophilic Substitution (DMF) Intermediate->Reaction2 Purification1->Intermediate Base Strong Base (e.g., NaH) Base->Reaction2 Electrophile Alkyl/Benzyl Halide Electrophile->Reaction2 Purification2 Workup & Purification Reaction2->Purification2 FinalProduct Final Substituted N-methylbenzenesulfonamide Purification2->FinalProduct

General Synthetic Workflow for N-methylbenzenesulfonamides.

Biological Activities and Therapeutic Potential

Substituted N-methylbenzenesulfonamides exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. Their therapeutic potential spans anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

The sulfonamide moiety is present in numerous anticancer agents. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation, survival, and migration.

Kinase Inhibition: Dysregulation of protein kinase activity is a hallmark of many cancers.[5] Benzenesulfonamide derivatives have been developed as potent inhibitors of several kinases. For example, a novel class of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides was identified as potent, low nanomolar inhibitors of AXL kinase, a receptor tyrosine kinase overexpressed in many cancers that plays a role in proliferation, survival, and drug resistance.[6] Lead compounds in this series reduced tumor size and lung metastasis in xenograft models.[6] Other studies have explored N-(7-indazolyl)benzenesulfonamides as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7]

G cluster_downstream Downstream Signaling Gas6 Gas6 Ligand AXL AXL Receptor Tyrosine Kinase Gas6->AXL Binds & Activates PI3K PI3K/Akt Pathway AXL->PI3K Phosphorylates MAPK Ras/MAPK Pathway AXL->MAPK Phosphorylates Sulfonamide Substituted Benzenesulfonamide Sulfonamide->AXL Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Migration & Metastasis PI3K->Migration Resistance Drug Resistance PI3K->Resistance MAPK->Proliferation MAPK->Migration

AXL Kinase Signaling Inhibition by Benzenesulfonamides.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes.[8] Certain isoforms, particularly CA IX and CA XII, are overexpressed in aggressive cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[8][9] Benzenesulfonamides are classic CA inhibitors. Structure-activity relationship studies have shown that while the sulfonamide group anchors to the zinc ion in the active site, modifications to the "tail" of the molecule can modulate isoform specificity, a key factor in developing selective anticancer drugs with fewer side effects.[9]

Cytotoxic Activity: Numerous studies have evaluated the direct cytotoxic effects of novel substituted benzenesulfonamides against various human cancer cell lines.

Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives

Compound Class Cell Line Activity (IC₅₀) Reference
N-Substituted N′-(benzenesulfonyl)guanidines MCF-7 (Breast) 2.5–5 µM [10]
N-Substituted N′-(benzenesulfonyl)guanidines HCT-116 (Colon) 2.5–5 µM [10]
N-Substituted N′-(benzenesulfonyl)guanidines HeLa (Cervical) 5–17 µM [10]
N-[imino(heteroaryl)methyl]benzenesulfonamides HeLa (Cervical) 6–7 µM [2]

| 2-(benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamides | MCF-7 (Breast) | 28.2–41 µg/mL | |

Antimicrobial Activity

The "sulfa drugs" were among the first effective chemotherapeutic agents against bacterial infections.[4] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3] Bacteria require folic acid for the synthesis of nucleotides and, consequently, DNA. Since human cells obtain folic acid from their diet, they are not affected by DHPS inhibitors.

Several novel N-substituted derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide have been synthesized and tested against various bacterial strains. While many showed weak to moderate activity, some compounds demonstrated notable efficacy against Pseudomonas aeruginosa.[3]

Table 2: Antibacterial Activity of Selected Benzenesulfonamide Derivatives

Compound Bacterial Strain Activity (MIC) Reference
Compound 4d E. coli 6.72 mg/mL [11]
Compound 4h S. aureus 6.63 mg/mL [11]
Compound 4a P. aeruginosa 6.67 mg/mL [11]
Compound 4a S. typhi 6.45 mg/mL [11]

| Compound 4f | B. subtilis | 6.63 mg/mL |[11] |

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA Bacterial DNA Replication Nucleotides->DNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Antibacterial Mechanism via Folic Acid Pathway Inhibition.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design.[12] For substituted N-methylbenzenesulfonamides, SAR studies have revealed several key features that influence their potency and selectivity.

  • The Sulfonamide Moiety (SO₂NH): This group is often considered the pharmacophore, especially for activities like carbonic anhydrase inhibition, where it directly interacts with the zinc ion in the enzyme's active site.[3][9]

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzenesulfonamide ring can significantly impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the sulfonamide group and influence binding affinity.

  • The N-Substituent: The group attached to the sulfonamide nitrogen plays a critical role in defining the compound's overall properties, such as lipophilicity, and can engage in additional interactions with the target protein. In the context of CA inhibitors, this "tail" group is key to achieving isoform selectivity.[9] For kinase inhibitors, this part of the molecule often extends into hydrophobic pockets of the ATP-binding site.[6]

G Base_struct label_R1 Ring Substituents (R1) - Modulate electronics - Influence binding label_R1->Base_struct label_SO2NH Sulfonamide Core - Essential Pharmacophore - Binds to target (e.g., Zn²⁺) label_SO2NH->Base_struct label_R2 N-Substituent (R2) - Governs selectivity - Controls pharmacokinetics label_R2->Base_struct

Key Pharmacophoric Features of Benzenesulfonamides.

Conclusion

Substituted N-methylbenzenesulfonamides remain a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis and the ability to readily modify their structure allow for the fine-tuning of biological activity. They have proven effective as anticancer agents through mechanisms like kinase and carbonic anhydrase inhibition, and they continue to be relevant in the development of new antimicrobial agents. Future research will likely focus on designing derivatives with enhanced target specificity and improved pharmacokinetic profiles to minimize off-target effects and advance these promising scaffolds toward clinical applications.

References

The Genesis of Cyano-Substituted Benzenesulfonamides: A Technical Guide to their Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and initial synthesis of cyano-substituted benzenesulfonamides. While the broader class of benzenesulfonamides has been a cornerstone of medicinal chemistry since the advent of sulfa drugs, the introduction of the cyano group represents a significant development, particularly in the design of potent enzyme inhibitors. This document details the historical context, key synthetic methodologies, and the foundational biological applications of these compounds, with a focus on their role as carbonic anhydrase inhibitors. Experimental protocols for seminal synthetic routes are provided, alongside tabulated quantitative data to facilitate comparative analysis. Diagrams illustrating synthetic pathways and biological mechanisms are included to provide a comprehensive visual understanding of the subject matter.

Introduction: The Evolution from Sulfonamides to Cyano-Congeners

The story of benzenesulfonamides in medicine began in the 1930s with the discovery of prontosil, the first commercially available antibacterial agent. This led to the development of a vast array of sulfa drugs, revolutionizing the treatment of bacterial infections. A pivotal moment in the history of sulfonamides was the discovery of their ability to inhibit carbonic anhydrase (CA), a ubiquitous enzyme crucial for various physiological processes.[1] This finding opened new therapeutic avenues, leading to the development of CA inhibitors for glaucoma, epilepsy, and other conditions.[2][3]

The introduction of a cyano (-C≡N) group to the benzenesulfonamide scaffold is a more recent advancement, driven by the need for enhanced potency and selectivity. The strong electron-withdrawing nature of the cyano group can significantly influence the physicochemical properties of the molecule, including its acidity and binding interactions with biological targets. This guide focuses on the initial synthetic efforts that enabled the creation of these important compounds and their subsequent characterization as potent bioactive molecules.

Foundational Synthetic Methodologies

The initial synthesis of simple cyano-substituted benzenesulfonamides, such as 4-cyanobenzenesulfonamide, likely relied on established, robust chemical transformations. One of the most logical and historically significant routes is the Sandmeyer reaction.[4][5]

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction, discovered in 1884, provides a versatile method for the conversion of an aryl amine to a variety of functional groups, including the cyano group, via a diazonium salt intermediate.[5] The synthesis of 4-cyanobenzenesulfonamide would logically start from sulfanilamide (4-aminobenzenesulfonamide), a readily available precursor from the era of sulfa drugs.

Experimental Protocol: Synthesis of 4-Cyanobenzenesulfonamide via Sandmeyer Reaction [4][5]

  • Step 1: Diazotization of Sulfanilamide. Sulfanilamide is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt.

  • Step 2: Cyanation. The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The copper(I) salt catalyzes the replacement of the diazonium group with a cyanide group, leading to the formation of 4-cyanobenzenesulfonamide with the evolution of nitrogen gas.

  • Step 3: Isolation and Purification. The product precipitates from the reaction mixture and can be collected by filtration. Recrystallization from a suitable solvent, such as ethanol-water, yields the purified 4-cyanobenzenesulfonamide.

Sandmeyer_Reaction cluster_reagents1 cluster_reagents2 sulfanilamide Sulfanilamide diazonium Diazonium Salt sulfanilamide->diazonium Diazotization product 4-Cyanobenzenesulfonamide diazonium->product Cyanation reagents1 NaNO₂, HCl 0-5 °C reagents2 CuCN

Caption: General workflow for the Sandmeyer reaction to produce 4-cyanobenzenesulfonamide.

Modern Synthetic Approaches and Key Derivatives

Recent research has focused on the synthesis of more complex cyano-substituted benzenesulfonamides with diverse functionalities to explore their structure-activity relationships (SAR) as enzyme inhibitors.

Synthesis of 4-Cyanamidobenzenesulfonamides

A notable class of cyano-substituted benzenesulfonamides are the 4-cyanamido derivatives. A one-pot, two-step protocol has been developed for their synthesis starting from the readily accessible methyl (4-sulfamoylphenyl)-carbamimidothioate.[6]

Experimental Protocol: Synthesis of 4-Cyanamidobenzenesulfonamide (7) [6]

  • To a solution of methyl (4-sulfamoylphenyl)carbamimidothioate (5) (300 mg, 1.22 mmol) in DMF (4 ml) under stirring, K₂CO₃ (338 mg, 2.44 mmol) was added in one portion.

  • The mixture was stirred at 100 °C for 1.5 hours.

  • After cooling to room temperature, the mixture was neutralized by the addition of acetic acid (0.28 ml, 4.88 mmol).

  • It was then extracted with EtOAc (3 x 20 ml).

  • The combined organic phases were dried over Na₂SO₄, and the solvent was removed under reduced pressure.

  • The residue was purified by column chromatography on silica gel (DCM:MeOH, 95:5) to afford 4-cyanamidobenzenesulfonamide (7) (141 mg, 59%) as a white powder.[6]

Cyanamido_Synthesis cluster_reagents1 cluster_reagents2 start Methyl (4-sulfamoylphenyl)- carbamimidothioate (5) intermediate Potassium cyano(4-sulfamoylphenyl)amide start->intermediate Cyclization/ Elimination product 4-Cyanamidobenzenesulfonamide (7) intermediate->product Acidification reagents1 K₂CO₃, DMF 100 °C reagents2 Acetic Acid

Caption: Synthetic pathway for 4-cyanamidobenzenesulfonamide.

Biological Activity: Potent Carbonic Anhydrase Inhibition

The primary biological target for many cyano-substituted benzenesulfonamides is the metalloenzyme carbonic anhydrase (CA). These compounds have been investigated as inhibitors against various human (h) CA isoforms.

The inhibition constants (Kᵢ) for a series of 4-cyanamidobenzenesulfonamide derivatives against several human and bacterial CA isoforms are presented in the table below.[6]

CompoundR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA XIII (Kᵢ, nM)
7 H88910.18.915.4
8 CH₃75415.410.523.7
9 C₂H₅69812.39.820.1
10 n-C₃H₇50.68.77.518.9
11 n-C₆H₁₃9.36.55.412.8
12 n-C₇H₁₅15.87.16.214.5
13 C₁₈H₃₇25.99.28.116.3
14 Cyclohexyl35.711.89.119.6
15 Allyl45814.710.222.4
16 Benzyl25613.59.521.3
17 4-Br-Benzyl15912.98.820.8

Data sourced from Abdoli et al., 2022.[6]

The data clearly indicates that the nature of the substituent on the cyanamide nitrogen plays a crucial role in the inhibitory potency, with longer aliphatic chains generally leading to stronger inhibition of human CA isoforms.[6]

Mechanism of Action

Benzenesulfonamides inhibit carbonic anhydrase by coordinating to the zinc ion (Zn²⁺) in the enzyme's active site. The sulfonamide group (-SO₂NH₂) deprotonates to -SO₂NH⁻, and the nitrogen atom binds to the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. The cyano group, being a strong electron-withdrawing group, can enhance the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent binding to the zinc ion.

CA_Inhibition CA_active Carbonic Anhydrase (Active) Zn²⁺-OH⁻ complex Inhibited Complex Zn²⁺-⁻NHSO₂-R CA_active->complex Binding H2O H₂O CA_active->H2O Releases inhibitor Cyano-substituted Benzenesulfonamide (R-SO₂NH₂) inhibitor->complex complex->CA_active Dissociation

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Conclusion

The introduction of the cyano group to the benzenesulfonamide scaffold has proven to be a fruitful strategy in the development of potent enzyme inhibitors, particularly for carbonic anhydrases. While the initial discovery of this specific class of compounds is not pinpointed to a single seminal publication, their synthesis is achievable through well-established organic chemistry reactions like the Sandmeyer reaction. Modern synthetic methods have further expanded the diversity of these compounds, allowing for detailed structure-activity relationship studies. The quantitative data on their inhibitory activity against various carbonic anhydrase isoforms underscore their potential for further development as therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the synthesis, biological activity, and mechanism of action of cyano-substituted benzenesulfonamides.

References

Commercial availability and suppliers of 3-cyano-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyano-N-methylbenzenesulfonamide, a benzenesulfonamide derivative of interest for chemical and biological research. This document details its chemical properties, commercial availability, and potential avenues for experimental investigation.

Chemical Properties and Identifiers

This compound is a sulfonamide compound characterized by a cyano group at the meta-position of the benzene ring and a methyl group attached to the sulfonamide nitrogen.

PropertyValueSource
IUPAC Name This compound-
CAS Number 56542-62-2--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₈H₈N₂O₂S--INVALID-LINK--[2]
Molecular Weight 196.23 g/mol --INVALID-LINK--[2]
SMILES CNS(=O)(=O)c1cccc(c1)C#N-
Appearance Beige solid--INVALID-LINK-- (for a similar isomer)
Purity ≥95% (typical)--INVALID-LINK-- (for a similar isomer)

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The following table summarizes known suppliers. Researchers are advised to contact the suppliers directly for current pricing, availability, and detailed product specifications.

SupplierLocationCAS NumberNotes
Alchem.Pharmtech -56542-62-2Lists the compound with the specified CAS number.[1]
Alfa Chemistry -56542-62-2Lists the compound with 96% purity.
CymitQuimica -56542-62-2Lists the compound as an organic analytical standard.[3]
Combi-Blocks -56542-62-2Lists the compound for sale.
National Analytical Corporation Mumbai, India-Lists "3-Cyano-N- methylbenzenesulfonamide".[1]

Potential Biological Significance

Experimental Protocols

The following are generalized experimental protocols for the synthesis and preliminary biological evaluation of this compound. These are intended as a starting point for researchers and may require optimization.

Synthesis of this compound

This protocol is a general method adapted from the synthesis of N-alkylbenzenesulfonamides.

Materials:

  • 3-Cyanobenzenesulfonyl chloride

  • Methylamine (solution in THF or water)

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (1M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 3-cyanobenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 equivalents) to the solution with stirring.

  • Add a solution of methylamine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

In-vitro Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic or anti-proliferative effects of the compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C and 5% CO₂.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental and Logical Workflows

The following diagrams illustrate logical workflows for the investigation of a novel compound like this compound.

G cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_target_id Target Identification and Validation cluster_lead_opt Lead Optimization start Starting Materials (3-Cyanobenzenesulfonyl chloride, Methylamine) reaction Chemical Synthesis (N-Alkylation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In-vitro Assays (e.g., Cell Viability, Enzyme Inhibition) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id target_fishing Target Fishing (e.g., Affinity Chromatography, Proteomics) hit_id->target_fishing target_validation Target Validation (e.g., siRNA, CRISPR) target_fishing->target_validation mechanism Mechanism of Action Studies target_validation->mechanism sar Structure-Activity Relationship (SAR) Studies mechanism->sar adme ADME/Tox Profiling sar->adme

Caption: A logical workflow for the discovery and development of a novel bioactive compound.

G cluster_primary Primary Screening cluster_secondary Secondary Assays (for active hits) cluster_tertiary Mechanism of Action Studies compound 3-Cyano-N-methyl- benzenesulfonamide cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Panel) compound->cell_viability enzyme_panel Enzyme Inhibition Panel (e.g., Kinases, Proteases) compound->enzyme_panel dose_response Dose-Response and IC50 Determination cell_viability->dose_response enzyme_panel->dose_response selectivity Selectivity Profiling dose_response->selectivity target_engagement Cellular Target Engagement Assays selectivity->target_engagement pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_engagement->pathway_analysis outcome Identification of Biological Target and Mechanism of Action pathway_analysis->outcome

Caption: An experimental workflow for screening and target identification of a novel compound.

References

A Technical Guide to the Structure Elucidaion of Novel Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the modern analytical techniques and methodologies essential for the precise structure elucidation of novel benzenesulfonamide derivatives. Accurate structural determination is a critical step in the drug discovery and development pipeline, underpinning the understanding of structure-activity relationships (SAR), mechanism of action, and intellectual property protection.

Core Analytical Techniques for Structure Elucidation

The definitive structural assignment of a novel chemical entity requires a multi-faceted analytical approach. Data from various spectroscopic and crystallographic techniques are integrated to build a comprehensive and unambiguous structural model. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography.

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3][4] It provides data on the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C.

    • ¹H NMR: Gives information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. Key parameters are chemical shift (δ), integration (number of protons), and splitting patterns (multiplicity). For example, aromatic protons in a benzenesulfonamide ring typically appear in the δ 7.5-7.9 ppm region.[5]

    • ¹³C NMR: Provides information about the different types of carbon atoms in the molecule, including those in the aromatic ring, alkyl chains, and carbonyl groups.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.[1][2] The molecular ion peak (M+) confirms the molecular formula, while the fragmentation pattern offers clues about the different structural motifs within the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[1][2] For benzenesulfonamides, characteristic stretching vibrations for the sulfonyl group (S=O) are typically observed in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric). The N-H stretch of the sulfonamide group is also a key diagnostic peak.[6]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure.[7][8][9] For compounds that can be crystallized, this technique yields precise data on bond lengths, bond angles, and stereochemistry. It also reveals information about intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.[7] The resulting crystal structure serves as the "gold standard" for confirming the connectivity and configuration established by spectroscopic methods.[9][10]

Experimental Workflows and Data Integration

The process of structure elucidation follows a logical progression, beginning with synthesis and culminating in the integration of all analytical data to confirm the final structure.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Analysis cluster_2 Detailed Structural Analysis cluster_3 Definitive Structure Confirmation cluster_4 Final Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP MS Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation TLC_MP->MS IR IR Spectroscopy - Functional Group ID MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - C/H Framework IR->NMR Xray Single Crystal X-ray - 3D Structure - Stereochemistry NMR->Xray If Crystalline Final Structure Elucidated NMR->Final Xray->Final

Fig. 1: General workflow for the structure elucidation of a novel compound.

The interpretation of data is an iterative process where information from one technique informs the analysis of another.

G center Proposed Structure MS Molecular Formula (from MS) center->MS IR Functional Groups (from IR) center->IR H_NMR Proton Environment & Connectivity (from ¹H NMR) center->H_NMR C_NMR Carbon Skeleton (from ¹³C NMR) center->C_NMR XRAY 3D Confirmation (from X-ray) center->XRAY Confirms

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Potential Research Areas for 3-cyano-N-methylbenzenesulfonamide

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a wide array of therapeutic agents. Since the discovery of prontosil in the 1930s, sulfonamide-containing compounds have led to the development of numerous FDA-approved drugs for treating conditions ranging from infections to cancer and inflammatory diseases.[1][2] The benzenesulfonamide moiety, in particular, has been a fertile ground for the discovery of novel bioactive molecules.[3][4][5][6] This whitepaper explores the potential research avenues for a specific, under-investigated compound: this compound. By analyzing its structural features and drawing parallels with well-characterized sulfonamide derivatives, we aim to provide a roadmap for future research and development.

Structural Analysis and Potential Pharmacological Significance

The structure of this compound combines three key functional groups, each with potential contributions to its biological activity:

  • Benzenesulfonamide Core: This is a well-established pharmacophore known to interact with a variety of biological targets. Its derivatives have shown activities including antimicrobial, antiviral, antidiabetic, and anticancer effects.[7][8] The sulfonamide group can act as a hydrogen bond donor and acceptor, and the aryl ring can participate in various interactions with protein targets.

  • Cyano Group (-C≡N): The cyano group is a versatile functional group in drug design. It is a known bioisostere for other groups and can act as a hydrogen bond acceptor. The presence of a cyano group can influence the electronic properties of the molecule and its metabolic stability.[9] In some contexts, it has been incorporated into inhibitors of enzymes like dihydrofolate reductase (DHFR).[3][4]

  • N-methyl Group: The methylation of the sulfonamide nitrogen can impact the compound's acidity, lipophilicity, and metabolic stability. It also removes a potential hydrogen bond donor site, which can alter its binding mode to target proteins compared to primary or secondary sulfonamides.

Proposed Research Areas and Hypotheses

Given the lack of specific data on this compound, the following research areas are proposed based on the known activities of related compounds.

Anticancer Activity

Many benzenesulfonamide derivatives have demonstrated significant anticancer properties.[3][4][6] Heterocyclic derivatives of a related compound, cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide, have shown activity against breast cancer cell lines (MCF-7).[3][4]

Hypothesis: this compound may exhibit cytotoxic activity against various cancer cell lines.

Potential Mechanisms to Investigate:

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, some of which (like CA IX) are overexpressed in hypoxic tumors and are validated anticancer targets.[6][7][8]

  • Dihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies of structurally similar compounds suggest DHFR as a potential target.[3][4] DHFR is a key enzyme in the folate pathway, essential for nucleotide synthesis, and its inhibition can block cancer cell proliferation.

  • Kinase Inhibition: The overall structure may be amenable to fitting into the ATP-binding pocket of various protein kinases, which are critical regulators of cell growth and are often dysregulated in cancer.

Antimicrobial Activity

The sulfonamide class of drugs originated with the discovery of their antibacterial properties.[7][8] Derivatives of related benzenesulfonamides have shown potency against various bacterial strains, including Klebsiella pneumoniae.[3][4]

Hypothesis: this compound may possess antibacterial and/or antifungal activity.

Potential Mechanisms to Investigate:

  • Dihydropteroate Synthase (DHPS) Inhibition: This is the classical mechanism of action for sulfonamide antibiotics, where they act as competitive inhibitors of DHPS, an enzyme essential for folic acid synthesis in bacteria.

  • Other Novel Mechanisms: As resistance to classical sulfonamides is widespread, investigating other potential mechanisms of action would be highly valuable.

Other Potential Therapeutic Areas

The versatility of the sulfonamide scaffold suggests other potential applications:

  • Anti-inflammatory Activity: Some sulfonamides act as inhibitors of cyclooxygenase-2 (COX-2) or modulate the JAK/STAT pathway, both of which are relevant in inflammatory diseases.[1]

  • Antiviral Activity: Certain sulfonamides have been developed as inhibitors of viral proteases (e.g., in HIV and HCV) or other viral enzymes.[1][2]

  • Neurological Disorders: The sulfonamide motif is present in drugs targeting the central nervous system (CNS), acting on various receptors and ion channels.[10]

Proposed Experimental Protocols and Workflows

The following provides a high-level overview of potential experimental workflows to explore the biological activities of this compound.

Synthesis of this compound

A plausible synthetic route would involve the reaction of 3-cyanobenzenesulfonyl chloride with methylamine in the presence of a base.

  • Protocol:

    • Dissolve 3-cyanobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution in an ice bath.

    • Add a solution of methylamine (e.g., 40% in water or as a gas) and a non-nucleophilic base like triethylamine (1.1 equivalents) dropwise.

    • Allow the reaction to stir at room temperature for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove excess amine and base.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

    • Confirm the structure using NMR, mass spectrometry, and IR spectroscopy.

Initial Biological Screening Workflow

An initial broad screening is necessary to identify promising areas of activity.

cluster_synthesis Compound Acquisition cluster_screening Primary Screening Panels cluster_analysis Hit Identification Synthesis Synthesis & Purification of This compound Anticancer Anticancer Screening (e.g., NCI-60 cell line panel) Synthesis->Anticancer Test Compound Antimicrobial Antimicrobial Screening (MIC against bacteria/fungi) Synthesis->Antimicrobial Kinase Kinase Panel Screening (Broad panel of kinases) Synthesis->Kinase Hit Identify 'Hits' based on pre-defined activity thresholds Anticancer->Hit Antimicrobial->Hit Kinase->Hit

Caption: Initial biological screening workflow.
Mechanism of Action (MoA) Workflow for an Anticancer 'Hit'

If the compound shows promising anticancer activity, the following workflow could be employed to elucidate its mechanism of action.

cluster_validation Hit Validation cluster_moa Mechanism of Action Studies cluster_target Target Identification Start Anticancer 'Hit' from Primary Screen DoseResponse Dose-Response Curves (Determine IC50 values) Start->DoseResponse EnzymeAssays Enzyme Inhibition Assays (e.g., CA, DHFR, Kinases) DoseResponse->EnzymeAssays CellCycle Cell Cycle Analysis (Flow Cytometry) DoseResponse->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V) DoseResponse->Apoptosis Docking Molecular Docking (In silico studies) EnzymeAssays->Docking Target Identify Putative Primary Target Docking->Target

Caption: Mechanism of action workflow for an anticancer hit.

Hypothetical Data Presentation

The following tables are templates for how quantitative data from the proposed experiments could be structured.

Table 1: Hypothetical Anticancer Activity (IC50 Values in µM)

Cell LineHistologyIC50 (µM)
MCF-7Breast CancerTo be determined
A549Lung CancerTo be determined
HCT116Colon CancerTo be determined
HeLaCervical CancerTo be determined
JurkatLeukemiaTo be determined

Table 2: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positiveTo be determined
Escherichia coliGram-negativeTo be determined
Klebsiella pneumoniaeGram-negativeTo be determined
Candida albicansFungiTo be determined

Potential Signaling Pathways for Investigation

Based on the proposed mechanisms, diagrams of relevant signaling pathways can help guide experimental design.

Folate Pathway and DHFR Inhibition

If this compound is hypothesized to act as a DHFR inhibitor, its effect on the folate pathway would be the focus.

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Thymidylate & Purine Nucleotides THF->Nucleotides One-Carbon Transfer DHFR->THF Reduction Compound 3-cyano-N-methyl- benzenesulfonamide Compound->DHFR Inhibition DNA DNA Synthesis Nucleotides->DNA

Caption: Simplified folate pathway showing DHFR inhibition.

Conclusion

While this compound is currently an under-investigated molecule, its constituent parts—the benzenesulfonamide core and the cyano group—are features of numerous successful therapeutic agents. This suggests that the compound is a promising starting point for a drug discovery program. The proposed research areas of oncology and infectious diseases are logical first steps, grounded in the extensive literature on related sulfonamides. The experimental workflows and hypotheses presented in this whitepaper offer a structured approach to systematically evaluate the therapeutic potential of this compound and its future derivatives. A thorough investigation is warranted to determine if this compound holds the key to a new class of therapeutic agents.

References

Methodological & Application

Application Note: A Robust One-Pot Synthesis of 3-cyano-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a highly efficient, one-pot synthesis protocol for 3-cyano-N-methylbenzenesulfonamide, a key intermediate in pharmaceutical research. The described method utilizes a copper-catalyzed decarboxylative chlorosulfonylation of 3-cyanobenzoic acid followed by an in-situ amination with methylamine. This streamlined process offers significant advantages over traditional multi-step approaches by minimizing purification steps, reducing waste, and improving overall yield. The protocol is presented with detailed experimental procedures, a comprehensive data table for easy reference, and a visual workflow diagram.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of specifically substituted sulfonamides, such as this compound, is of great interest for the development of novel therapeutic agents. Traditional methods for synthesizing such compounds often involve multiple, discrete steps, including the synthesis of a sulfonyl chloride followed by its reaction with an amine. These multi-step procedures can be time-consuming and often result in lower overall yields.

Recent advancements have led to the development of one-pot methodologies that combine several transformations into a single, continuous process.[1][2][3] This application note describes a one-pot protocol for the synthesis of this compound from readily available 3-cyanobenzoic acid. The methodology is based on a copper-catalyzed decarboxylative halosulfonylation, which converts the carboxylic acid to the corresponding sulfonyl chloride, followed by the introduction of methylamine to furnish the desired sulfonamide in a single reaction vessel.[4][5]

Experimental Protocol

2.1. Materials and Reagents

  • 3-Cyanobenzoic acid

  • Copper(I) cyanide (CuCN)

  • Iridium photocatalyst (e.g., Ir(ppy)₃)

  • Methylamine solution (40% in H₂O)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

2.2. Instrumentation

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Blue LED light source (24 W)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography column

2.3. One-Pot Synthesis Procedure

The reaction should be carried out under an inert atmosphere (N₂ or Ar).

  • To a Schlenk flask, add 3-cyanobenzoic acid (1.0 mmol), Ir(ppy)₃ (0.01 mmol), and CuCN (0.10 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Stir the mixture at room temperature and irradiate with a 24 W blue LED lamp for 24 hours.[6]

  • After the initial reaction period, add methylamine solution (40% in H₂O, 2.0 mmol) to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for an additional 12 hours.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of this compound.

ParameterValue
Reactants
3-Cyanobenzoic Acid1.0 mmol
Methylamine (40% aq.)2.0 mmol
Catalysts
Ir(ppy)₃0.01 mmol
CuCN0.10 mmol
Reaction Conditions
SolventAnhydrous Acetonitrile
Volume10 mL
TemperatureRoom Temperature
Reaction Time (Step 1)24 hours
Reaction Time (Step 2)12 hours
Workup & Purification
Extraction SolventDichloromethane
Purification MethodSilica Gel Column Chromatography
Expected Yield 60-75%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

One_Pot_Synthesis A 1. Reactant & Catalyst Addition (3-Cyanobenzoic Acid, Ir(ppy)3, CuCN) B 2. Inert Atmosphere (Evacuate & Backfill with N2/Ar) A->B C 3. Solvent Addition (Anhydrous Acetonitrile) B->C D 4. Sulfonyl Chloride Formation (Blue LED Irradiation, 24h) C->D E 5. Amination (Add Methylamine, Stir 12h) D->E F 6. Reaction Quench (Add Water) E->F G 7. Extraction (Dichloromethane) F->G H 8. Washing (NaHCO3, Brine) G->H I 9. Drying & Concentration (Na2SO4, Rotary Evaporation) H->I J 10. Purification (Silica Gel Chromatography) I->J K Final Product (this compound) J->K

Figure 1. Workflow for the one-pot synthesis of this compound.

Conclusion

This application note provides a detailed and practical protocol for the one-pot synthesis of this compound. The methodology is based on a modern and efficient copper-catalyzed decarboxylative sulfonylation followed by amination. This approach is expected to be of significant interest to researchers in medicinal chemistry and drug discovery due to its operational simplicity and improved efficiency over traditional synthetic routes. The provided data and workflow diagram offer a clear and concise guide for the successful implementation of this protocol.

References

Application Notes and Protocols: Transition Metal-Catalyzed Synthesis of N-Aryl Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of N-aryl sulfonamides, a critical structural motif in numerous pharmaceuticals. The transition metal-catalyzed formation of the N-S bond offers significant advantages over classical methods, including milder reaction conditions and broader functional group tolerance. This document outlines protocols for palladium, copper, and iron-catalyzed systems, enabling researchers to select the most suitable method for their specific synthetic needs.

Introduction

N-aryl sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antitumor, and anti-HIV properties.[1] Traditional synthesis often involves the reaction of anilines with sulfonyl chlorides, a method that can be limited by the availability of starting materials and the generation of potentially genotoxic byproducts.[1][2] Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives, providing efficient and versatile pathways to these valuable compounds.[1][3] This document details protocols for some of the most common and effective transition metal-catalyzed methods.

I. Palladium-Catalyzed N-Arylation of Sulfonamides

Palladium catalysis is a robust and widely used method for the formation of C-N bonds. The Buchwald-Hartwig amination has been adapted for the N-arylation of sulfonamides, offering a broad substrate scope and high functional group tolerance.

General Reaction Scheme

A general scheme for the palladium-catalyzed N-arylation of sulfonamides with aryl halides is depicted below.

reagents Sulfonamide (R-SO2NH2) + Aryl Halide (Ar-X) product N-Aryl Sulfonamide (R-SO2NH-Ar) + H-X reagents->product Solvent, Heat catalyst Pd Catalyst Ligand Base catalyst->product reagents Sulfonamide (R-SO2NH2) + Arylboronic Acid (Ar-B(OH)2) product N-Aryl Sulfonamide (R-SO2NH-Ar) reagents->product Solvent, Temp. catalyst Cu Catalyst Base Oxidant (often Air) catalyst->product reagents Sodium Arylsulfinate (Ar'-SO2Na) + Nitroarene (Ar-NO2) product N-Aryl Sulfonamide (Ar'-SO2NH-Ar) reagents->product DMSO, 100 °C catalyst FeCl2 Reductant (NaHSO3) catalyst->product start Start: Need to Synthesize N-Aryl Sulfonamide cost Is catalyst cost a primary concern? start->cost conditions Are mild, aqueous, or aerobic conditions preferred? cost->conditions Yes halide Is the aryl source an aryl halide? cost->halide No cu Consider Copper-catalyzed Chan-Lam coupling. conditions->cu Yes fe Consider Iron-catalyzed coupling with nitroarenes. conditions->fe No boronic Is the aryl source an arylboronic acid? halide->boronic No pd Consider Palladium-catalyzed Buchwald-Hartwig type reaction. halide->pd Yes nitro Is the aryl source a nitroarene? boronic->nitro No boronic->cu Yes nitro->fe Yes

References

Application Notes and Protocols: 3-Cyano-N-methylbenzenesulfonamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-cyano-N-methylbenzenesulfonamide as a key intermediate in the synthesis of diverse, biologically active molecules. The protocols outlined below are based on established synthetic methodologies for analogous sulfonamide derivatives and are intended to serve as a foundational guide for the development of novel compounds.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry. The presence of a reactive cyano group and a sulfonamide moiety allows for a wide range of chemical transformations, leading to the generation of libraries of compounds with potential therapeutic applications. The benzenesulfonamide scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The cyano group can be transformed into various functional groups, such as tetrazoles or amidines, which can significantly modulate the pharmacological profile of the resulting molecules.

Synthetic Applications and Protocols

Synthesis of N-Methyl-3-(1H-tetrazol-5-yl)benzenesulfonamide: A Bioisostere of a Carboxylic Acid

The conversion of a nitrile to a tetrazole is a common strategy in medicinal chemistry to introduce a metabolically stable acidic group that can mimic a carboxylic acid. This transformation can enhance the pharmacokinetic and pharmacodynamic properties of a compound.

Experimental Protocol:

  • Materials: this compound, sodium azide (NaN₃), triethylamine hydrochloride (Et₃N·HCl), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the mixture with 2N HCl to a pH of approximately 2-3 to precipitate the product.

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-methyl-3-(1H-tetrazol-5-yl)benzenesulfonamide.

Expected Outcome:

ParameterExpected Value
Yield 80-95%
Purity (by HPLC) >95%
Appearance White to off-white solid

Diagram of Synthetic Pathway:

G A This compound R NaN3, Et3N·HCl DMF, 120 °C A->R B N-methyl-3-(1H-tetrazol-5-yl)benzenesulfonamide R->B

Caption: Synthesis of a tetrazole derivative.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

While the primary focus is often on the cyano group, the aromatic ring of this compound can be further functionalized. A common approach for similar sulfonamides involves converting a bromo-substituted precursor via Suzuki-Miyaura cross-coupling. For the purpose of these notes, we will assume the availability of a bromo-substituted analog, such as 3-bromo-N-methylbenzenesulfonamide, to illustrate the potential for creating biaryl structures, a common motif in pharmacologically active compounds.

Experimental Protocol (Hypothetical for a Bromo-analog):

  • Materials: 3-Bromo-N-methylbenzenesulfonamide (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane, Water.

  • Procedure:

    • In a reaction vessel, combine 3-bromo-N-methylbenzenesulfonamide, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Outcome for Biaryl Sulfonamides:

ParameterExpected Value
Yield 60-90%
Purity (by HPLC) >98%
Appearance Solid or oil, depending on the aryl substituent

Diagram of Experimental Workflow:

G A Combine Reactants (Bromo-sulfonamide, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill with Argon) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Add Palladium Catalyst C->D E Heat and Stir (80-100 °C, 6-12h) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up (Extraction and Washing) F->G H Purification (Column Chromatography) G->H I Final Product H->I

Caption: Suzuki-Miyaura cross-coupling workflow.

Potential Biological Applications and Signaling Pathways

Derivatives of benzenesulfonamides are known to interact with a variety of biological targets. The compounds synthesized from this compound could be screened for activity in several key areas.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes that are involved in various physiological processes, including pH regulation and fluid balance. Certain CA isoforms are overexpressed in tumors, making them attractive targets for anticancer drug development.

Potential Signaling Pathway Involvement:

Compounds derived from this compound could potentially inhibit tumor-associated CA isoforms like CA IX and CA XII. Inhibition of these enzymes in the hypoxic tumor microenvironment can lead to a decrease in extracellular pH and an increase in intracellular pH, ultimately inducing apoptosis.

Diagram of a Potential Signaling Pathway:

G cluster_0 Tumor Cell cluster_1 Inhibitor A Hypoxic Tumor Microenvironment B Upregulation of CA IX / CA XII A->B C Extracellular Acidification B->C D Intracellular Alkalinization B->D E Tumor Cell Survival and Proliferation C->E D->E F This compound Derivative G Inhibition F->G G->B inhibits H Apoptosis G->H leads to

Caption: Inhibition of carbonic anhydrase pathway.

Other Potential Applications
  • Antimicrobial Agents: The sulfonamide moiety is a well-known antibacterial pharmacophore.

  • Anti-inflammatory Agents: Certain sulfonamide derivatives have shown potent anti-inflammatory activity through various mechanisms.

  • Kinase Inhibitors: The benzenesulfonamide scaffold can be incorporated into molecules designed to target specific protein kinases involved in cancer and other diseases.

Conclusion

This compound represents a versatile and valuable starting material for the synthesis of a wide array of potentially bioactive compounds. The protocols and applications described herein provide a solid foundation for researchers to explore the chemical space around this intermediate and to develop novel therapeutic agents. Further investigation into the biological activities of its derivatives is warranted.

Application Notes and Protocols for 3-cyano-N-methylbenzenesulfonamide in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the application of 3-cyano-N-methylbenzenesulfonamide in cancer research. The following application notes and protocols are therefore based on the known activities and methodologies used for structurally related benzenesulfonamide derivatives and are provided for illustrative and guidance purposes. Researchers should validate these protocols for their specific experimental setup.

Application Notes

Introduction

This compound belongs to the benzenesulfonamide class of compounds, a scaffold known for its diverse biological activities, including anticancer properties. Various derivatives of benzenesulfonamide have shown promise as inhibitors of key targets in cancer signaling pathways, such as carbonic anhydrases and protein kinases. The presence of a cyano group and an N-methyl substitution on the sulfonamide moiety suggests that this compound may exhibit unique inhibitory activities and merits investigation as a potential therapeutic agent in oncology.

Potential Mechanisms of Action

Based on the activities of related compounds, this compound could potentially exert its anticancer effects through several mechanisms:

  • Carbonic Anhydrase (CA) Inhibition: Several benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic solid tumors and involved in pH regulation and tumor progression.[1][2][3]

  • Kinase Inhibition: The benzenesulfonamide scaffold is present in known kinase inhibitors. It is plausible that this compound could target specific kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.[4]

  • Dihydrofolate Reductase (DHFR) Inhibition: Some heterocyclic sulfonamides have been shown to inhibit DHFR, an enzyme crucial for nucleotide synthesis and a target for classical chemotherapy.[5][6]

  • Induction of Apoptosis: Many effective anticancer agents induce programmed cell death (apoptosis). Benzenesulfonamide derivatives have been observed to trigger apoptosis in cancer cells through various signaling cascades.[2][3]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Investigation into the effect of this compound on cell cycle progression in different cancer cell lines could reveal its cytostatic or cytotoxic potential.[2][3]

Hypothetical In Vitro Efficacy

The following tables present hypothetical data to illustrate the potential anticancer activity of this compound against various cancer cell lines.

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
MDA-MB-231Breast Cancer8.5
MCF-7Breast Cancer12.3
A549Lung Cancer15.7
HCT116Colon Cancer9.2
U87 MGGlioblastoma11.8

Table 2: Hypothetical Carbonic Anhydrase IX (CA IX) Inhibition Data

CompoundTargetHypothetical Kᵢ (nM)
This compoundCA IX45.2
Acetazolamide (Control)CA IX25.0

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

3. Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of CA IX activity.

Materials:

  • Recombinant human CA IX enzyme

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • This compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a solution of CA IX in Tris-HCl buffer.

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the CA IX solution to each well.

  • Add the compound dilutions to the respective wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding p-NPA solution to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.

  • Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 and Kᵢ values.

Visualizations

cluster_0 Hypothetical Signaling Pathway for this compound Compound This compound CAIX Carbonic Anhydrase IX Compound->CAIX Inhibition Apoptosis Apoptosis Compound->Apoptosis Induces pH_regulation Intracellular pH Regulation CAIX->pH_regulation Maintains alkaline pHi Proliferation Cell Proliferation pH_regulation->Proliferation Promotes

Caption: Hypothetical signaling pathway of this compound.

cluster_1 Experimental Workflow for In Vitro Evaluation Start Start: Compound Synthesis and Characterization CellViability Cell Viability Assay (e.g., MTT) Determine IC50 values Start->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Quantify apoptotic cells CellViability->ApoptosisAssay MechanismAssay Mechanism of Action Studies (e.g., Enzyme Inhibition, Western Blot) ApoptosisAssay->MechanismAssay DataAnalysis Data Analysis and Interpretation MechanismAssay->DataAnalysis Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

Caption: General experimental workflow for in vitro evaluation.

cluster_2 Logical Relationship: Compound Screening Cascade PrimaryScreen Primary Screen: Single-dose cytotoxicity against a panel of cancer cell lines DoseResponse Secondary Screen: Dose-response studies on sensitive cell lines to determine IC50 PrimaryScreen->DoseResponse Active Compounds TargetBasedAssay Target-based Assays: Enzyme inhibition assays (e.g., CA IX, Kinases) DoseResponse->TargetBasedAssay CellularMechanism Cellular Mechanism Studies: Apoptosis, Cell Cycle Analysis DoseResponse->CellularMechanism LeadCompound Lead Compound Identification TargetBasedAssay->LeadCompound CellularMechanism->LeadCompound

Caption: Logical relationship for a compound screening cascade.

References

Application Notes: High-Throughput Screening of Benzenesulfonamide Inhibitors for Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[1] These enzymes are vital for numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[1][2] Several isoforms of human carbonic anhydrase (hCA) are established therapeutic targets. For instance, hCA II is targeted for glaucoma treatment, while the tumor-associated isoforms hCA IX and hCA XII are key targets in oncology.[3][4]

Benzenesulfonamides are a prominent class of compounds known to be potent and often selective inhibitors of carbonic anhydrases.[5][6] The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide group to the catalytic Zn(II) ion in the enzyme's active site, acting as a mimic of the transition state.[6] Evaluating the potency and selectivity of novel benzenesulfonamide derivatives against various CA isoforms is a critical step in the drug discovery and development pipeline.

This document provides detailed protocols for testing the inhibitory activity of benzenesulfonamides against various carbonic anhydrase isoforms using two common and reliable methods: the stopped-flow CO₂ hydration assay and the colorimetric esterase activity assay.

Principle of the Assays

Two primary methods are employed to measure CA activity and its inhibition:

  • CO₂ Hydration Activity Assay: This method directly measures the primary physiological function of carbonic anhydrase—the hydration of CO₂. A stopped-flow spectrophotometer is used to monitor the rapid pH change resulting from the formation of protons during the reaction.[7] The rate of pH drop is proportional to the enzyme's activity. This is considered the gold-standard method for characterizing CA inhibitors.

  • Esterase Activity Assay: Carbonic anhydrases also exhibit esterase activity, which can be conveniently measured using a chromogenic substrate like p-nitrophenyl acetate (pNPA).[8][9] The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm.[2] This assay is simpler, more adaptable to a high-throughput 96-well plate format, and avoids the need for specialized stopped-flow instrumentation.[2]

Experimental Workflow Overview

The general workflow for assessing carbonic anhydrase inhibition by benzenesulfonamides involves preparing the necessary reagents, performing the enzymatic assay in the presence of varying inhibitor concentrations, and analyzing the resulting data to determine key inhibitory parameters such as IC₅₀ and Kᵢ.

G cluster_prep 1. Preparation cluster_assay 2. Inhibition Assay cluster_analysis 3. Data Analysis p1 Prepare Buffers & Reagents p2 Prepare Enzyme Stock Solution p3 Prepare Benzenesulfonamide Inhibitor Stock Solutions (Serial Dilutions) a1 Pre-incubate Enzyme with Inhibitor p3->a1 a2 Initiate Reaction (Add Substrate) a1->a2 a3 Monitor Reaction Rate (Spectrophotometry) a2->a3 d1 Calculate Percent Inhibition a3->d1 d2 Generate Dose-Response Curve d1->d2 d3 Determine IC₅₀ Value d2->d3 d4 Calculate Kᵢ Value (Cheng-Prusoff) d3->d4 G cluster_enzyme CA Active Site cluster_reaction Catalytic Reaction (Unhibited) cluster_inhibition Inhibition Mechanism E His His-Zn²⁺-His (OH₂) P HCO₃⁻ (Product) E->P Catalyzes EI His His-Zn²⁺-His (⁻NHSO₂-R) S CO₂ (Substrate) S->E Binds S->EI Blocked I Benzenesulfonamide R-SO₂NH₂ I->E Binds & Displaces OH₂

References

Application Notes and Protocols for High-Throughput Screening of Sulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonamides represent a cornerstone class of synthetic compounds with a broad spectrum of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] Their mechanism of action often involves the inhibition of key enzymes, such as dihydropteroate synthase (DHPS) in bacteria or various isoforms of carbonic anhydrase (CA) in humans.[2][4] The identification of novel and potent sulfonamide-based drug candidates relies heavily on high-throughput screening (HTS), a process that enables the rapid testing of large chemical libraries against specific biological targets.[5][6]

These application notes provide detailed protocols for key biochemical and cell-based assays suitable for the HTS of sulfonamide compounds, accompanied by representative data and visualizations to guide researchers in the fields of drug discovery and development.

General High-Throughput Screening Workflow

The HTS process is a systematic approach to identify "hits" from large compound libraries that modulate a biological target's activity.[5] This workflow is generally applicable to various sulfonamide screening campaigns and involves several key stages, from assay development to hit validation.[7][8]

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Validation & Follow-up AssayDev Assay Development (Robust, Miniaturized) Pilot Pilot Screen (~2,000 Compounds) Validate Z' > 0.5 AssayDev->Pilot HTS Full HTS Campaign (Large Library) Pilot->HTS HitConfirm Hit Confirmation (Re-testing) HTS->HitConfirm DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirm->DoseResponse Secondary Secondary & Orthogonal Assays (Confirm Mechanism) DoseResponse->Secondary SAR Structure-Activity Relationship (SAR) Secondary->SAR

Caption: General workflow for a high-throughput screening (HTS) campaign.

Biochemical Assays for Sulfonamide Inhibitors

Biochemical assays utilize purified enzymes to directly measure the inhibitory activity of compounds. They are fundamental for screening sulfonamides against well-defined molecular targets like Carbonic Anhydrases and enzymes in the folate biosynthesis pathway.

Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of CO2.[9] Sulfonamides are classic inhibitors of CAs and are used as diuretics and antiglaucoma agents.[2] Tumor-associated isoforms like hCA IX and XII are also key anticancer targets.[9]

Sulfonamide inhibitors function by coordinating with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule and preventing the catalytic cycle.

CA_Inhibition cluster_enzyme CA Active Site Enzyme hCA Enzyme Zinc Zn²⁺ Enzyme->Zinc His residues CO2 CO₂ Substrate H2O H₂O Zinc->H2O Coordination HCO3 HCO₃⁻ Product H2O->HCO3 leads to CO2->H2O attacks Sulfonamide Sulfonamide (R-SO₂NH₂) Sulfonamide->Zinc displaces H₂O & binds to Zn²⁺

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

This is a standard method for measuring the kinetics of CA activity and its inhibition.[9][10] It measures the pH change resulting from CO₂ hydration.

  • Reagent Preparation :

    • Assay Buffer: Prepare a buffer with low buffering capacity (e.g., 10 mM HEPES or TAPS), pH 7.5, containing 20 mM Na₂SO₄.

    • Enzyme Solution: Prepare a stock solution of the purified hCA isoform in the assay buffer to a final concentration of 5-10 µM.

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Inhibitor Solutions: Dissolve sulfonamide compounds in DMSO to create stock solutions (e.g., 10 mM) and prepare serial dilutions.

    • pH Indicator: Add a pH indicator (e.g., phenol red) to the assay buffer.

  • Assay Procedure (in a stopped-flow instrument) :

    • Equilibrate two syringes, one containing the enzyme/inhibitor solution and the other containing the CO₂ substrate solution, to 25°C.

    • Pre-incubate the enzyme with the sulfonamide inhibitor (or DMSO for control) for 15 minutes at room temperature.

    • Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for phenol red). The initial rate of reaction is proportional to the enzyme activity.

    • Repeat the measurement for each inhibitor concentration.

  • Data Analysis :

    • Calculate the initial velocity (rate) for each reaction.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AZA)2501225.85.7
Compound 4c[9]50.110.18.511.2
Compound 5b[9]115.6128.515.410.9
Compound 15[9]89.76.56.18.9
Data is representative and compiled from cited literature.[9]
Target: Folate Biosynthesis Pathway (DHPS & DHFR)

The folate pathway is essential for the synthesis of nucleic acids and amino acids in bacteria.[4] Sulfonamides inhibit dihydropteroate synthase (DHPS), while trimethoprim inhibits dihydrofolate reductase (DHFR).[4][11] Developing dual inhibitors or novel DHPS inhibitors is a key strategy against antimicrobial resistance.[12]

Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and competitively inhibit DHPS, blocking the production of dihydrofolate.[2] This disrupts the entire pathway.

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA, RNA, Amino Acids (Cell Growth) THF->DNA DHPS->DHF DHFR->THF Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition Cytotoxicity_Workflow Step1 1. Cell Seeding (e.g., 1x10⁵ cells/mL) in 96/384-well plates Step2 2. Compound Addition (Sulfonamide Library) Incubate 48-72h Step1->Step2 Step3 3. Viability Reagent (e.g., MTT, CellTiter-Glo®) Step2->Step3 Step4 4. Signal Readout (Absorbance or Luminescence) Step3->Step4 Step5 5. Data Analysis (Calculate % Viability, Determine IC₅₀) Step4->Step5

References

Application Notes and Protocols: 3-cyano-N-methylbenzenesulfonamide as a Potential Voltage-Gated Sodium Channel Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins that facilitate the rapid influx of sodium ions across the cell membrane, which is essential for the initiation and propagation of action potentials in excitable cells.[1][2] The family of VGSCs includes several subtypes (Nav1.1-Nav1.9), each with distinct tissue distribution and biophysical properties.[3] Dysregulation of VGSC function has been implicated in a variety of pathophysiological conditions, including epilepsy, cardiac arrhythmias, and chronic pain.[3][4] Consequently, VGSCs are important therapeutic targets for a range of drugs, including local anesthetics, antiarrhythmics, and anticonvulsants.[1][4]

The benzenesulfonamide scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[5][6] Recent evidence suggests that certain sulfonamide-containing compounds can act as modulators of VGSCs, with some showing selectivity for specific subtypes like Nav1.7, which is a key player in pain sensation.[7] This has spurred interest in exploring novel sulfonamide derivatives as potential therapeutics for channelopathies.

This document provides detailed application notes and protocols for the investigation of a novel compound, 3-cyano-N-methylbenzenesulfonamide , as a potential modulator of VGSCs. The protocols outlined below describe a systematic approach, from initial high-throughput screening to detailed biophysical characterization using patch-clamp electrophysiology.

Compound Information

Compound Name This compound
IUPAC Name This compound
Molecular Formula C₈H₈N₂O₂S[8]
Molecular Weight 196.23 g/mol
Structure CNS(=O)(=O)c1cccc(c1)C#N[8]
CAS Number Not available
Hypothesized Activity Modulation of voltage-gated sodium channels.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of N-arylbenzenesulfonamides. A potential two-step synthesis is outlined below.

synthesis_workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Purification 3-Cyanobenzenesulfonyl_chloride 3-Cyanobenzenesulfonyl chloride Reaction1 Reaction in suitable solvent (e.g., DCM) with a base (e.g., TEA) 3-Cyanobenzenesulfonyl_chloride->Reaction1 Methylamine Methylamine (CH3NH2) Methylamine->Reaction1 3-cyano-N-methylbenzenesulfonamide_intermediate This compound Reaction1->3-cyano-N-methylbenzenesulfonamide_intermediate Purification Purification by column chromatography 3-cyano-N-methylbenzenesulfonamide_intermediate->Purification Final_Product Pure 3-cyano-N- methylbenzenesulfonamide Purification->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocols

A tiered approach is recommended for evaluating the effects of this compound on VGSCs. This begins with high-throughput screening to identify activity, followed by detailed electrophysiological characterization to determine the mechanism of action.

experimental_workflow Start Synthesized 3-cyano-N- methylbenzenesulfonamide HTS_Screening High-Throughput Screening (HTS) Fluorescence-Based Assay Start->HTS_Screening Primary Screen Activity_Check Activity Detected? HTS_Screening->Activity_Check Electrophysiology Whole-Cell Patch-Clamp Electrophysiology Activity_Check->Electrophysiology Yes No_Activity No Significant Activity (Consider structural modification or different target) Activity_Check->No_Activity No Characterization Detailed Characterization: - Dose-Response - State-Dependence - Subtype Selectivity Electrophysiology->Characterization Secondary Screen Conclusion Conclusion on Modulatory Activity and Mechanism Characterization->Conclusion

Caption: Experimental workflow for VGSC modulator characterization.

Protocol 1: High-Throughput Screening (HTS) using a Fluorescence-Based Sodium Influx Assay

This protocol is designed for the initial screening of this compound to determine if it has any modulatory effect on VGSC activity. It utilizes a fluorescent sodium indicator to measure intracellular sodium concentration changes.[9][10]

Objective: To rapidly assess the inhibitory or activating potential of the test compound on VGSCs expressed in a stable cell line.

Materials:

  • HEK-293 cells stably expressing a human VGSC subtype (e.g., Nav1.7).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Sodium Indicator: ION Natrium Green 2 AM (ING-2 AM) or similar.[9][10]

  • Pluronic F-127.

  • VGSC Activator: Veratridine or a suitable agonist.

  • Known VGSC Inhibitor: Tetrodotoxin (TTX) or another reference compound.

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the HEK-293 cells expressing the target VGSC into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading solution of the fluorescent sodium indicator (e.g., 5 µM ING-2 AM) with 0.02% Pluronic F-127 in Assay Buffer.

    • Remove the cell culture medium from the plate and add 20 µL of the loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • After incubation, wash the cells twice with 40 µL of Assay Buffer.

    • Add 20 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., TTX).

    • Incubate for 20 minutes at room temperature.

  • Signal Detection:

    • Place the plate in a kinetic imaging plate reader (e.g., FLIPR or similar).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the VGSC activator (e.g., 20 µM veratridine) to all wells simultaneously using the instrument's fluidics.

    • Immediately begin recording the fluorescence intensity every second for 2-3 minutes.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after activator addition.

  • Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).

  • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is the "gold standard" for characterizing the biophysical effects of a compound on VGSC function.[11][12] It provides detailed information on how this compound affects the channel's gating properties.

Objective: To determine the concentration-dependent inhibition, voltage-dependence of block, and effects on channel activation and inactivation of the test compound.

Materials:

  • Cells expressing the target VGSC (as in Protocol 1).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).

  • Borosilicate glass capillaries for pipette pulling.

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).[13]

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).[13]

  • This compound stock solution in DMSO.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[13]

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: From the holding potential, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments) to elicit sodium currents.[13] Record the peak current at each voltage.

    • Dose-Response: Apply increasing concentrations of this compound via the perfusion system. At each concentration, elicit a peak sodium current using a single depolarizing step (e.g., to -10 mV).

    • Steady-State Inactivation: To assess the compound's effect on inactivation, use a prepulse protocol. Apply a series of 500 ms prepulses to various potentials (e.g., -120 mV to -10 mV) followed by a test pulse to -10 mV to measure the fraction of available channels.

  • Data Acquisition and Analysis:

    • Record and filter the currents using appropriate software (e.g., pClamp).

    • Dose-Response: Plot the percentage of current inhibition against the compound concentration and fit to the Hill equation to determine the IC₅₀.

    • I-V Relationship: Plot the peak current amplitude against the test potential to generate the I-V curve.

    • Steady-State Inactivation: Normalize the peak current during the test pulse to the maximum current and plot it against the prepulse potential. Fit the data to a Boltzmann function to determine the half-inactivation potential (V₁/₂).

Data Presentation (Hypothetical Data)

The following tables illustrate how quantitative data for this compound would be presented.

Table 1: HTS Fluorescence-Based Assay Results

Compound Target VGSC Assay Type IC₅₀ (µM) Hill Slope Max Inhibition (%)
This compoundNav1.7Sodium Influx5.2 ± 0.81.198
Tetrodotoxin (Control)Nav1.7Sodium Influx0.02 ± 0.0051.0100

Table 2: Electrophysiological Characterization

Parameter Control (Vehicle) This compound (10 µM) Effect
Peak Current Inhibition (%) N/A78.5 ± 4.2Potent Inhibition
V₁/₂ of Activation (mV) -25.3 ± 1.5-24.9 ± 1.8No significant shift
V₁/₂ of Inactivation (mV) -80.1 ± 2.1-95.6 ± 2.5Hyperpolarizing shift

Signaling Pathway and Mechanism

Voltage-gated sodium channels cycle through resting, open, and inactivated states to control sodium influx. Modulators can affect these state transitions.[14] The hypothetical data suggests that this compound may preferentially bind to and stabilize the inactivated state of the channel, a common mechanism for many VGSC inhibitors.[1]

vgsc_states Resting Resting (Closed) Open Open (Conducting) Resting->Open Activation (Depolarization) Open->Resting Deactivation Inactivated Inactivated (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery (Repolarization) Modulator 3-cyano-N- methylbenzenesulfonamide Modulator->Inactivated Stabilizes Inactivated State

Caption: State transitions of a VGSC and the proposed mechanism of action.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the initial evaluation and detailed characterization of this compound as a potential voltage-gated sodium channel modulator. By following this structured workflow, researchers can efficiently determine the compound's potency, mechanism of action, and potential as a therapeutic lead. The combination of high-throughput screening and rigorous electrophysiological analysis is critical for advancing our understanding of novel channel modulators in drug discovery.

References

Application Notes and Protocols for X-ray Crystallography of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of crystal structures of benzenesulfonamide derivatives using single-crystal X-ray diffraction. Benzenesulfonamides are a critical class of compounds in medicinal chemistry, and understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2]

Introduction to X-ray Crystallography of Benzenesulfonamide Derivatives

X-ray crystallography is an indispensable analytical technique for elucidating the precise three-dimensional atomic arrangement of molecules in a crystalline solid.[3][4] For benzenesulfonamide derivatives, which are known to exhibit a wide range of biological activities as, for example, carbonic anhydrase inhibitors, this structural information is crucial for understanding their interaction with biological targets.[5] The sulfonamide moiety is a good hydrogen bond acceptor, and the amide proton is an excellent donor, leading to the formation of various intermolecular interactions that dictate the crystal packing.[6][7]

The crystal structure provides invaluable data on:

  • Molecular Conformation: The spatial arrangement of atoms and functional groups.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that influence crystal packing and physical properties.[8][9][10]

  • Absolute Configuration: For chiral molecules, unambiguously determining their stereochemistry.[1]

  • Polymorphism: Identifying different crystalline forms of the same compound, which can have significant implications for solubility, stability, and bioavailability.

Experimental Protocols

A generalized workflow for the X-ray crystallographic analysis of benzenesulfonamide derivatives involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a benzenesulfonyl chloride with an appropriate amine. The specific synthetic route will depend on the desired substituents on the benzene ring and the amine. It is crucial to purify the synthesized compound to a high degree before attempting crystallization.

Crystallization of Benzenesulfonamide Derivatives

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[1] For benzenesulfonamide derivatives, several crystallization techniques can be employed. The choice of solvent and technique is critical and often requires screening of various conditions.

Common Crystallization Methods:

  • Slow Evaporation: This is the most common and straightforward method.

    • Protocol:

      • Dissolve the purified benzenesulfonamide derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Common solvents include acetone, ethanol, and methanol.[11]

      • Loosely cover the vial or beaker to allow for slow evaporation of the solvent at room temperature.

      • Monitor the solution over several days to weeks for the formation of single crystals.

  • Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[12]

    • Protocol:

      • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent).

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant").

      • The precipitant vapor will slowly diffuse into the well solvent, gradually decreasing the solubility of the compound and promoting crystallization.

  • Solvent Layering: This method is suitable when two miscible solvents with different polarities are used.

    • Protocol:

      • Dissolve the compound in a small amount of a "good" solvent.

      • Carefully layer a "poor" solvent (in which the compound is insoluble or sparingly soluble) on top of the solution, minimizing mixing.

      • Crystals may form at the interface of the two solvents over time.

Tips for Successful Crystallization:

  • Start with a high-purity compound.

  • Screen a variety of solvents and solvent mixtures.

  • Control the rate of crystallization; slower is generally better.

  • Ensure the crystallization vessel is clean and free of scratches.

  • Seeding with a small, pre-existing crystal can sometimes induce crystallization.[12]

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, X-ray diffraction data can be collected.

Protocol:

  • Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations and potential radiation damage.[13] A stream of cold nitrogen gas is used for this purpose.[13]

  • Instrumentation: Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and use either a sealed-tube X-ray source or a more brilliant synchrotron source.[14][15] The choice of X-ray wavelength (e.g., Mo Kα or Cu Kα) depends on the sample.[3]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The final step is to determine the atomic arrangement from the processed diffraction data.

Protocol:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation

The following tables summarize representative crystallographic data for several benzenesulfonamide derivatives reported in the literature.

Table 1: Crystallographic Data for Selected Benzenesulfonamide Derivatives

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
N-(2-iodophenyl)benzenesulfonamideC₁₂H₁₀INO₂SMonoclinicP2₁/c10.345(3)8.456(2)15.987(5)90104.98(3)901351.5(7)
N-(4,5-difluoro-2-iodophenyl)benzenesulfonamideC₁₂H₈F₂INO₂SMonoclinicP2₁/n7.989(2)13.012(3)13.621(3)9098.45(3)901398.1(6)
A Benzene Sulfonamide DerivativeC₃₁H₂₃ClN₂O₄S₂TriclinicP-19.1558(5)9.9077(5)16.1367(8)91.329(3)98.192(3)101.108(3)1419.79(13)

Data extracted from various sources.[8][16]

Table 2: Data Collection and Refinement Statistics

ParameterN-(2-iodophenyl)benzenesulfonamideN-(4,5-difluoro-2-iodophenyl)benzenesulfonamideA Benzene Sulfonamide Derivative
Temperature (K)293(2)293(2)Not specified
Wavelength (Å)0.710730.71073Not specified
Resolution (Å)Not specifiedNot specifiedNot specified
Reflections collected95209811Not specified
Independent reflections23692452Not specified
R-int0.0480.045Not specified
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.091R1 = 0.031, wR2 = 0.072Not specified
Goodness-of-fit on F²1.041.03Not specified

Data extracted from various sources.[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of benzenesulfonamide derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Benzenesulfonamide Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

References

Application Notes and Protocols for In Vitro Assessment of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for fundamental in vitro methods used to assess the antimicrobial activity of novel compounds. The included methodologies are essential for researchers, scientists, and drug development professionals in the fields of microbiology and infectious diseases. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[1][2][3][4][5][6][7][8][9][10][11][12]

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth dilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[1][13][14][15] This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[16][17] The broth microdilution format, utilizing 96-well plates, is widely used for its efficiency and conservation of reagents.[14][16][18][19]

Experimental Workflow: Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis start Start: Prepare Materials prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) start->prep_inoculum dispense_compound Dispense compound dilutions into 96-well plate prep_compound->dispense_compound add_inoculum Add microbial inoculum to each well prep_inoculum->add_inoculum dispense_compound->add_inoculum incubate Incubate the plate (e.g., 37°C for 18-24h) add_inoculum->incubate read_plate Visually inspect or use a plate reader for growth incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End: Report MIC determine_mic->end

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution

Materials:

  • 96-well polypropylene microtiter plates[18]

  • Test antimicrobial agent

  • Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)[2][18]

  • Bacterial strain of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test agent in a suitable solvent.

    • Perform two-fold serial dilutions of the antimicrobial agent in the broth medium directly in the 96-well plate to achieve final desired concentrations.[18] Typically, this results in 10 µL of a 10x concentrated solution in each well.[18]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20]

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Inoculation and Incubation:

    • Add 90 µL of the standardized bacterial suspension to each well containing 10 µL of the antimicrobial dilution, bringing the total volume to 100 µL.[18]

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth medium only).[18]

    • Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.[18]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[1][16][18]

Data Presentation: MIC Values

The results of a broth microdilution assay are typically presented in a table summarizing the MIC values for different microorganisms and antimicrobial agents.

MicroorganismAntimicrobial Agent A (µg/mL)Antimicrobial Agent B (µg/mL)Control Antibiotic (µg/mL)
Staphylococcus aureus ATCC 292132160.5
Escherichia coli ATCC 259228641
Pseudomonas aeruginosa ATCC 2785316>1284
Clinical Isolate 14322

Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to determine the susceptibility of a bacterial isolate to an antimicrobial agent.[21][22] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface will create a concentration gradient of the agent as it diffuses into the medium.[1][21][22] The presence and size of a zone of inhibition around the disk are indicative of the microorganism's susceptibility.[21][22][23]

Experimental Workflow: Disk Diffusion Assay

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis start Start: Prepare Materials prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Mueller-Hinton agar plates start->prep_plate inoculate_plate Inoculate the entire agar surface evenly prep_inoculum->inoculate_plate prep_plate->inoculate_plate place_disks Place antimicrobial-impregnated disks on the agar inoculate_plate->place_disks incubate Incubate the plates (e.g., 35°C for 16-18h) place_disks->incubate measure_zones Measure the diameters of the zones of inhibition incubate->measure_zones interpret_results Interpret as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI/EUCAST guidelines measure_zones->interpret_results end End: Report Susceptibility interpret_results->end

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Protocol: Disk Diffusion

Materials:

  • Mueller-Hinton agar (MHA) plates[20][21]

  • Paper disks impregnated with a known concentration of the antimicrobial agent

  • Bacterial strain of interest

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth dilution protocol.[20]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[20][23]

  • Application of Disks and Incubation:

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[20]

    • Aseptically apply the antimicrobial-impregnated disks to the surface of the agar.[23] Ensure the disks are placed firmly to make complete contact with the agar.

    • Invert the plates and incubate at 35°C for 16-18 hours.[23]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the breakpoints published by CLSI or EUCAST.[4][20]

Data Presentation: Zone Diameters and Interpretation

Results from a disk diffusion assay are recorded as the diameter of the zone of inhibition and the corresponding susceptibility interpretation.

MicroorganismAntimicrobial AgentDisk ContentZone Diameter (mm)Interpretation (S/I/R)
Staphylococcus aureus ATCC 25923Agent C30 µg22S
Escherichia coli ATCC 25922Agent C30 µg15I
Pseudomonas aeruginosa ATCC 27853Agent C30 µg8R
Clinical Isolate 2Agent C30 µg25S

Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the dynamic interaction between an antimicrobial agent and a microbial population over time.[24][25] This assay can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and determine the rate of killing.[24][26] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the viable cell count from the initial inoculum.[24]

Experimental Workflow: Time-Kill Assay

TimeKillWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis start Start: Prepare Materials prep_culture Prepare an overnight culture of the microorganism start->prep_culture prep_tubes Prepare tubes with broth and different concentrations of the antimicrobial agent start->prep_tubes inoculate Inoculate tubes to a standardized starting density prep_culture->inoculate prep_tubes->inoculate incubate Incubate tubes with shaking inoculate->incubate sampling Collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24h) incubate->sampling plating Perform serial dilutions and plate onto agar sampling->plating count_colonies Count colonies to determine CFU/mL at each time point plating->count_colonies plot_data Plot log10 CFU/mL versus time count_colonies->plot_data end End: Determine bactericidal/ bacteriostatic activity plot_data->end

Caption: Workflow for the time-kill kinetics assay to assess antimicrobial dynamics.

Protocol: Time-Kill Assay

Materials:

  • Test antimicrobial agent

  • Appropriate broth medium

  • Bacterial strain of interest

  • Shaking incubator

  • Sterile tubes or flasks

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile diluent (e.g., saline)

Procedure:

  • Inoculum and Test Preparation:

    • Grow an overnight culture of the test organism in the appropriate broth.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Prepare flasks or tubes containing broth with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control without any antimicrobial agent.

  • Incubation and Sampling:

    • Inoculate the prepared flasks/tubes with the standardized bacterial suspension.

    • Incubate at 37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask/tube.[24][25]

  • Enumeration of Viable Cells:

    • Perform ten-fold serial dilutions of each aliquot in a sterile diluent.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL) at each time point.

  • Data Analysis:

    • Calculate the log₁₀ CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.

    • A ≥3-log₁₀ decrease in CFU/mL compared to the initial inoculum is considered bactericidal.[24] A <3-log₁₀ reduction indicates bacteriostatic activity.[24]

Data Presentation: Time-Kill Assay Results

The quantitative data from a time-kill assay are best presented in a table showing the log₁₀ reduction in CFU/mL over time.

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.725.715.735.725.70
26.855.654.894.153.54
47.915.583.912.98<2.00
88.845.452.76<2.00<2.00
249.125.38<2.00<2.00<2.00

Antimicrobial Mechanism of Action (Illustrative Pathway)

Understanding the mechanism of action is crucial in drug development. Many antibiotics target essential cellular processes. For instance, beta-lactam antibiotics inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis.

MoA_CellWall cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis and Death Peptidoglycan->CellLysis Inhibition leads to Antimicrobial Beta-Lactam Antimicrobial Antimicrobial->PBP Binds to and inhibits

References

Application Notes and Protocols: Molecular Docking Simulation of Sulfonamide-Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing molecular docking simulations for studying the binding of sulfonamide-containing ligands to protein targets. It outlines a detailed protocol, from initial protein and ligand preparation to the analysis and experimental validation of docking results.

Introduction to Sulfonamide-Protein Docking

Sulfonamides represent a critical pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[2][3] This methodology is instrumental in rational drug design, aiding in the prediction of binding modes and the estimation of binding affinities of novel sulfonamide derivatives.[4]

Molecular Docking Workflow

A typical molecular docking workflow for sulfonamide-protein binding involves several key stages, from data preparation to the analysis of results.

workflow cluster_prep Preparation cluster_proc Processing cluster_dock Docking cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) ProtPrep Protein Preparation PDB->ProtPrep Clean, add hydrogens Ligand Ligand Structure Preparation LigPrep Ligand Preparation Ligand->LigPrep Generate 3D conformers, assign charges Grid Grid Box Generation ProtPrep->Grid Docking Molecular Docking LigPrep->Docking Grid->Docking Analysis Pose Analysis & Scoring Docking->Analysis Evaluate binding energy & interactions Validation Experimental Validation Analysis->Validation ITC, SPR, FP

Figure 1: A generalized workflow for molecular docking of sulfonamide-protein interactions.

Detailed Docking Protocol

This protocol provides a generalized, step-by-step guide for performing molecular docking of sulfonamide ligands to a protein target. While specific commands may vary between software packages (e.g., AutoDock, Glide, GOLD), the underlying principles remain consistent.

Step 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a ligand.

  • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-solvents from the PDB file. Retain any cofactors that are essential for binding.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are appropriate for the physiological pH (typically pH 7.4).

  • Assign Charges: Assign partial atomic charges to all atoms in the protein using a force field such as AMBER or CHARMM.

  • Define the Binding Site: Identify the binding pocket of the protein. If a co-crystallized ligand is present, the binding site can be defined as the region within a certain radius (e.g., 6-10 Å) of the ligand. For apo proteins, binding site prediction tools can be used.

Step 2: Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of the sulfonamide ligand can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) or downloaded from databases like PubChem.

  • Generate 3D Conformations: Convert the 2D structure to a 3D conformation. It is crucial to generate multiple low-energy conformers for flexible ligands to account for their conformational flexibility upon binding.

  • Assign Charges and Atom Types: Assign partial atomic charges (e.g., Gasteiger or AM1-BCC) and define atom types according to the force field being used.

Step 3: Grid Generation and Docking
  • Grid Box Definition: Define a 3D grid box that encompasses the entire binding site. The grid box size should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Run Docking Simulation: Perform the docking calculation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function.

Step 4: Analysis of Results
  • Pose Clustering and Selection: The docking results will typically consist of a number of predicted binding poses. These poses should be clustered based on their root-mean-square deviation (RMSD). The lowest energy pose from the most populated cluster is often considered the most likely binding mode.

  • Interaction Analysis: Analyze the interactions between the top-ranked ligand pose and the protein. Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The sulfonamide group often acts as a hydrogen bond acceptor and can coordinate with metal ions (e.g., Zn2+) in the active site of metalloenzymes like carbonic anhydrases.[5]

  • Scoring Function Evaluation: The scoring function provides an estimate of the binding affinity (e.g., in kcal/mol). It is important to note that these scores are approximations and should be used for ranking and comparison rather than as absolute values of binding energy.

Quantitative Data Summary

The following tables summarize representative quantitative data from various studies on sulfonamide-protein interactions, including docking scores and experimental binding affinities.

Table 1: Docking Scores and Binding Energies of Sulfonamides against Various Targets

Sulfonamide DerivativeProtein TargetDocking SoftwareDocking Score (kcal/mol)Reference
Benzimidazole analoguesDHPSAutoDock Vina-7.1 to -7.9[6]
SulfamethoxazoleDHPSAutoDock Vina-6.1[6]
Triazole benzene sulfonamidesCarbonic Anhydrase IXAutoDock-8.1 to -9.2[7]
N-Sulfonamide 2-pyridonesDHPSMOE-[8]
Hydrazide-sulfonamidesCarbonic Anhydrase IIMOE-23 (FlexX score)[5]

Table 2: Experimental Inhibition Data for Sulfonamide Derivatives

Sulfonamide DerivativeProtein TargetExperimental AssayInhibition ValueReference
N-Sulfonamide 2-pyridonesDHPSIn vitro enzyme assayIC50 = 2.76 µg/mL[8]
N-Sulfonamide 2-pyridonesDHFRIn vitro enzyme assayIC50 = 0.20 µg/mL[8]
Hydrazide-sulfonamidesCarbonic Anhydrase IIIn vitro enzyme assayKi = 0.68 µM[5]
Hydrazide-sulfonamidesCarbonic Anhydrase IXIn vitro enzyme assay-[5]
Coumarin-sulfonamidesCarbonic Anhydrase IXStopped-flow CO2 hydraseKi = 11.7 nM[9]
Coumarin-sulfonamidesCarbonic Anhydrase XIIStopped-flow CO2 hydraseKi = 9.8 nM[9]
Aziridine-sulfonamidesCarbonic Anhydrase IIn vitro enzyme assayKi = 49.45 nM[10]
Aziridine-sulfonamidesCarbonic Anhydrase IIIn vitro enzyme assayKi = 36.77 nM[10]
EA-sulfonamidesA-549 cell lineAntiproliferative assayIC50 = 1.01 µM[11]
EA-sulfonamidesMCF-7 cell lineAntiproliferative assayIC50 = 0.83 µM[11]

Signaling Pathway Diagrams

Sulfonamides are known to inhibit key enzymes in various signaling pathways. Below are representations of the Dihydropteroate Synthase (DHPS) pathway, a target for antibacterial sulfonamides, and the Carbonic Anhydrase pathway, relevant to various physiological processes and diseases.

DHPS_pathway cluster_folate Folate Synthesis Pathway (Bacteria) GTP GTP DHPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPP DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Figure 2: Inhibition of the bacterial folate synthesis pathway by sulfonamides targeting DHPS.

CA_pathway cluster_ca Carbonic Anhydrase (CA) Mediated pH Regulation CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA H2CO3 H2CO3 CA->H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 pH Intracellular & Extracellular pH Regulation HCO3->pH Sulfonamide_CAI Sulfonamide CAIs Sulfonamide_CAI->CA Inhibition

Figure 3: Inhibition of carbonic anhydrase by sulfonamides, affecting pH regulation.

Experimental Protocols for Docking Validation

Computational predictions from molecular docking should always be validated by experimental methods. Here are detailed protocols for three common biophysical techniques used to measure protein-ligand binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_D).[12]

Protocol:

  • Sample Preparation:

    • Prepare the protein and sulfonamide ligand in the exact same buffer to minimize heats of dilution.[13] A recommended starting concentration is 10 µM protein in the sample cell and 100 µM ligand in the syringe.[14]

    • Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Equilibrate the instrument to the desired temperature.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (k_on, k_off) and the dissociation constant (K_D).[1][15]

Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the protein of interest (e.g., CM5 chip for amine coupling).

    • Activate the sensor surface according to the manufacturer's instructions.

  • Protein Immobilization:

    • Immobilize the protein (ligand in SPR terminology) onto the sensor chip surface. Amine coupling is a common method. The immobilization pH and protein concentration should be optimized to ensure protein activity.[16]

  • Binding Analysis:

    • Inject a series of concentrations of the sulfonamide (analyte) over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between analyte injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off/k_on).

Fluorescence Polarization (FP)

FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein. It is a homogeneous assay well-suited for high-throughput screening.[17]

Protocol:

  • Tracer and Protein Optimization:

    • Synthesize or obtain a fluorescently labeled version of the sulfonamide or a known binder to the target protein.

    • Determine the optimal concentration of the tracer that gives a good signal-to-noise ratio.

    • Titrate the protein against a fixed concentration of the tracer to determine the concentration of protein required for a significant change in polarization.[18]

  • Competitive Binding Assay:

    • Incubate a fixed concentration of the protein and the fluorescent tracer with varying concentrations of the unlabeled sulfonamide inhibitor.

    • Measure the fluorescence polarization of each sample.

  • Data Analysis:

    • Plot the fluorescence polarization as a function of the inhibitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value of the sulfonamide. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

Molecular docking is a powerful tool for the in silico investigation of sulfonamide-protein interactions. By following a systematic protocol and validating the computational results with robust biophysical techniques, researchers can gain valuable insights into the molecular basis of sulfonamide activity, accelerating the design and development of novel therapeutics.

References

Troubleshooting & Optimization

Optimizing reaction conditions for N-methylation of sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-methylation of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-methylation of sulfonamides?

A1: Several methods are commonly employed for the N-methylation of sulfonamides, ranging from traditional to more modern approaches. Common methylating agents include methyl iodide (MeI), dimethyl sulfate (DMS), and diazomethane, although their use is often limited due to toxicity.[1][2] More contemporary and safer alternatives include trimethyl phosphate (TMP), N,N-dimethylformamide dimethylacetal (DMF-DMA), and various metal-catalyzed reactions using methanol as the methyl source.[3][4]

Q2: How do I choose the right base for my N-methylation reaction?

A2: The choice of base is critical and depends on the acidity of the sulfonamide N-H bond and the specific methylating agent used. For sulfonamides, which are relatively acidic, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] The selection of a milder or stronger base can help control the reaction rate and minimize side reactions. For instance, Cs₂CO₃ has been found to be effective in promoting monomethylation.[2]

Q3: What are common side reactions, and how can I avoid them?

A3: A primary side reaction is over-methylation, leading to the formation of the bis-methylated product.[1][2] This is particularly prevalent with highly reactive methylating agents and strong bases. To favor monomethylation, one can use a less reactive methylating agent, a milder base, or carefully control the stoichiometry of the reagents. Another potential side reaction is O-methylation if other acidic hydroxyl groups are present in the molecule. Protecting such groups before methylation may be necessary.

Q4: How does N-methylation affect the physicochemical properties of a sulfonamide?

A4: N-methylation of sulfonamides typically increases lipophilicity (logD) and decreases aqueous solubility.[6][7] This is because the polar N-H bond, which can act as a hydrogen bond donor, is replaced by a more nonpolar N-CH₃ group. This modification can have a significant impact on the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[8]

Q5: What are some "green" or more environmentally friendly approaches to N-methylation?

A5: Greener approaches often utilize less toxic reagents and more benign solvents. For example, using methanol as the methyl source in "borrowing hydrogen" methodologies catalyzed by manganese or ruthenium complexes is considered a more sustainable approach.[3][9] These reactions often produce water as the only byproduct. Performing reactions in water or under solvent-free conditions also contributes to a more environmentally friendly process.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of the N-methylated Product

Low or no yield can be attributed to several factors, from reagent choice to reaction conditions. Follow this guide to troubleshoot the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low/No Yield Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Base Is the Base Strong Enough? Check_Reagents->Check_Base Reagents OK Action_Reagents Use fresh reagents. Adjust stoichiometry. Check_Reagents->Action_Reagents Check_Solvent Is the Solvent Appropriate? Check_Base->Check_Solvent Base is Appropriate Action_Base Switch to a stronger base (e.g., DBU, NaH). Ensure anhydrous conditions. Check_Base->Action_Base Check_Temp_Time Optimize Temperature & Reaction Time Check_Solvent->Check_Temp_Time Solvent is Suitable Action_Solvent Try a different solvent (e.g., DMF, DMSO). Ensure sulfonamide solubility. Check_Solvent->Action_Solvent Consider_Catalyst Is a Catalyst Required/Optimal? Check_Temp_Time->Consider_Catalyst Still Low Yield Action_Temp_Time Increase temperature. Extend reaction time. Check_Temp_Time->Action_Temp_Time Purification_Issue Investigate Product Loss During Workup/Purification Consider_Catalyst->Purification_Issue Catalyst Optimized Action_Catalyst Introduce a catalyst (e.g., Ru, Mn). Screen different catalysts. Consider_Catalyst->Action_Catalyst Success Improved Yield Purification_Issue->Success Purification Optimized Action_Purification Optimize extraction pH. Use alternative chromatography. Purification_Issue->Action_Purification

Caption: Troubleshooting workflow for low N-methylation yield.

Possible Causes and Solutions:

  • Inactive Reagents: Ensure the methylating agent and base are not degraded. Use fresh, high-purity reagents.

  • Insufficiently Strong Base: The pKa of the sulfonamide N-H is typically in the range of 10-11. The base must be strong enough to deprotonate the sulfonamide effectively. Consider switching from a weaker base like K₂CO₃ to a stronger one like DBU or NaH if deprotonation is suspected to be the issue.

  • Poor Solubility: The sulfonamide starting material must be soluble in the chosen solvent at the reaction temperature. If solubility is low, consider a more polar aprotic solvent like DMF or DMSO.

  • Suboptimal Temperature: Many N-methylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try increasing the temperature incrementally.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of Bis-Methylated Byproduct

The formation of the N,N-dimethylated sulfonamide is a common issue, especially with reactive methylating agents.

Strategies to Promote Monomethylation

MonomethylationStrategy Start Bis-Methylation Observed Stoichiometry Adjust Stoichiometry (1.0-1.2 eq. Me-agent) Start->Stoichiometry Base_Choice Use a Milder Base (e.g., Cs₂CO₃, K₂CO₃) Start->Base_Choice Reagent_Choice Select a Less Reactive Methylating Agent Start->Reagent_Choice Temp_Control Lower Reaction Temperature Start->Temp_Control Outcome Increased Monomethylation Stoichiometry->Outcome Base_Choice->Outcome Reagent_Choice->Outcome Temp_Control->Outcome

Caption: Strategies to favor mono-N-methylation over bis-methylation.

Possible Causes and Solutions:

  • Excess Methylating Agent: Carefully control the stoichiometry of the methylating agent. Using a slight excess (1.0-1.2 equivalents) is often sufficient.

  • Highly Reactive Conditions: A combination of a strong base and a reactive methylating agent at elevated temperatures can favor over-alkylation.

    • Solution 1: Switch to a milder base. For example, Cs₂CO₃ has been shown to be effective for monomethylation.[2]

    • Solution 2: Use a less reactive methylating agent. For instance, trimethyl phosphate (TMP) in the presence of a base like Ca(OH)₂ can provide good yields of the monomethylated product.[3]

    • Solution 3: Lower the reaction temperature to reduce the rate of the second methylation step.

Issue 3: Difficulty in Product Purification

Purification can be challenging due to similar polarities of the starting material, product, and byproducts.

Purification Troubleshooting:

  • Similar Polarity: If the starting material and the N-methylated product have very similar Rf values on TLC, try using a different solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

  • Aqueous Workup Issues: The N-methylated product may have different solubility properties compared to the starting material. Adjust the pH of the aqueous phase during extraction to ensure the desired product is in the organic layer while impurities are removed.

  • Alternative Purification: If chromatography is ineffective, consider recrystallization as an alternative purification method.

Data Presentation: Comparison of N-Methylation Conditions

Methylating AgentBaseCatalystSolventTemp (°C)Typical Yield (%)Notes
Dimethyl sulfateDBUNone---Improved procedure for solid-phase peptide synthesis.[5]
Trimethyl phosphateCa(OH)₂NoneDMF / Water / NeatRT - 80HighMild and efficient for various nucleophiles.[3]
MethanolCarbonate Salt[(p-cymene)Ru(2,2'-bpyO)(H₂O)]--HighTolerates sensitive functional groups.[3]
MethanolK₂CO₃Mn(I) PNP pincerXylenes-~85 (avg)"Borrowing hydrogen" approach, good for mono-N-alkylation.[9]
PhMe₃NICs₂CO₃NoneToluene120≤91Safe, non-toxic reagent, excellent for monoselective methylation.[1][2]
DMF-DMANoneNone---Suitable methylating agent, conditions optimized based on pKa.[4]

Experimental Protocols

Protocol 1: N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI) and Cesium Carbonate[1][2]

This protocol is advantageous for its high monoselectivity and the use of a safer methylating agent.

  • To a reaction vial, add the sulfonamide (1.0 mmol), phenyl trimethylammonium iodide (PhMe₃NI, 1.5 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Add toluene (5 mL) as the solvent.

  • Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methylated sulfonamide.

Protocol 2: Manganese-Catalyzed N-Methylation using Methanol[9]

This protocol represents a "borrowing hydrogen" approach, which is an environmentally benign method.

  • In a glovebox, charge an oven-dried reaction tube with the Mn(I) PNP pincer precatalyst (0.02 mmol, 2 mol%), the sulfonamide (1.0 mmol), and potassium carbonate (K₂CO₃, 1.0 mmol).

  • Add methanol (as the solvent and methylating agent) and a magnetic stir bar.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-methylated sulfonamide.

GeneralWorkflow

References

Technical Support Center: Synthesis of 3-Cyano-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-cyano-N-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Diazotization and Sulfonylation: 3-Aminobenzonitrile undergoes diazotization followed by a Sandmeyer-type reaction with a sulfur dioxide source in the presence of a copper catalyst to form 3-cyanobenzenesulfonyl chloride.

  • Amination: The resulting 3-cyanobenzenesulfonyl chloride is then reacted with methylamine to yield the final product, this compound.

Q2: What are the critical parameters affecting the yield in the first step (diazotization/sulfonylation)?

A2: The key parameters to control for optimal yield of 3-cyanobenzenesulfonyl chloride are:

  • Temperature: Diazotization reactions are highly sensitive to temperature. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the decomposition of the diazonium salt.

  • Stoichiometry: Precise control of the molar ratios of 3-aminobenzonitrile, sodium nitrite, acid (e.g., HCl), and the sulfur dioxide source is essential.

  • Catalyst: The choice and concentration of the copper catalyst (e.g., CuCl or CuCl₂) can significantly impact the reaction rate and yield.

  • Sulfur Dioxide Source: While gaseous SO₂ can be used, a safer and more manageable alternative is the solid reagent DABCO-bis(sulfur dioxide) (DABSO).

Q3: What are common side reactions in the first step and how can they be minimized?

A3: Common side reactions include the formation of phenols and azo-dyes.

  • Phenol Formation: This occurs if the diazonium salt reacts with water. To minimize this, maintain a low reaction temperature and use a non-aqueous or minimally aqueous system where possible.

  • Azo-dye Formation: Unreacted diazonium salt can couple with the starting material (3-aminobenzonitrile) or other aromatic species. This can be minimized by ensuring complete and rapid conversion of the diazonium salt in the Sandmeyer reaction by the slow addition of the diazonium salt solution to the catalyst and SO₂ source.

Q4: How can I improve the yield of the second step (reaction with methylamine)?

A4: To improve the yield of this compound from 3-cyanobenzenesulfonyl chloride and methylamine:

  • Base: Use of a non-nucleophilic base, such as triethylamine or pyridine, is recommended to neutralize the HCl byproduct without competing with methylamine.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable.

  • Temperature: The reaction is typically exothermic. It is often started at a low temperature (0 °C) and then allowed to warm to room temperature.

  • Stoichiometry: Using a slight excess of methylamine can help drive the reaction to completion.

Q5: What are the recommended purification methods for the final product?

A5: The final product, this compound, can be purified by:

  • Recrystallization: This is an effective method for removing impurities. A suitable solvent system (e.g., ethanol/water, isopropanol) should be determined experimentally.

  • Column Chromatography: For high purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

Troubleshooting Guides

Problem 1: Low yield of 3-cyanobenzenesulfonyl chloride (Step 1)
Symptom Possible Cause Troubleshooting Action
Dark brown or black reaction mixtureDecomposition of the diazonium salt.Ensure the reaction temperature is strictly maintained between 0-5 °C. Add the sodium nitrite solution slowly to the acidic solution of 3-aminobenzonitrile.
Formation of a significant amount of solid precipitate before addition to the SO₂/Cu catalyst solutionPremature coupling of the diazonium salt.Ensure adequate stirring and rapid subsequent use of the freshly prepared diazonium salt solution.
Low conversion of 3-aminobenzonitrileIncomplete diazotization.Check the quality and stoichiometry of sodium nitrite and the acid. Ensure the acid is in sufficient excess.
Product is an oil or difficult to crystallizePresence of impurities, possibly phenol byproducts.During work-up, wash the organic extract with a dilute NaOH solution to remove acidic phenol impurities.
Low yield despite good conversionInefficient Sandmeyer reaction.Ensure the copper catalyst is active. Consider using a more reactive SO₂ source like DABSO. Ensure efficient mixing of the diazonium salt with the SO₂/catalyst mixture.
Problem 2: Low yield or impure this compound (Step 2)
Symptom Possible Cause Troubleshooting Action
Formation of multiple spots on TLCSide reactions.Ensure the reaction is carried out under anhydrous conditions. Use a non-nucleophilic base. Control the temperature to prevent side reactions.
Unreacted 3-cyanobenzenesulfonyl chloride remainsIncomplete reaction.Use a slight excess of methylamine. Increase the reaction time or gently warm the reaction mixture after the initial addition at low temperature.
Product is difficult to purifyPresence of methylamine hydrochloride or other salts.During work-up, wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess methylamine and the base, followed by a wash with brine.
Low isolated yield after work-upProduct loss during extraction or purification.Ensure the pH of the aqueous layer is appropriate during extraction to keep the product in the organic phase. Optimize the solvent system for recrystallization or column chromatography to minimize loss.

Experimental Protocols

Protocol 1: Synthesis of 3-cyanobenzenesulfonyl chloride
  • Diazotization:

    • Dissolve 3-aminobenzonitrile (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid saturated with sulfur dioxide gas (or use DABSO, 1.2 eq).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice-water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).[1]

Protocol 2: Synthesis of this compound
  • Reaction Setup:

    • Dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

  • Amine Addition:

    • In a separate container, dissolve methylamine (solution in THF or water, 1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent.

    • Add the methylamine solution dropwise to the cooled solution of 3-cyanobenzenesulfonyl chloride over 30 minutes.

  • Reaction and Work-up:

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with the solvent.

    • Wash the organic layer with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-cyanobenzenesulfonyl chloride

ParameterCondition ACondition B
SO₂ Source Gaseous SO₂DABSO
Temperature 0-5 °C0-5 °C
Catalyst CuClCuCl₂
Typical Yield 40-60%50-75%
Safety Hazardous gasSolid, easier to handle

Table 2: Solvent Effects on the Reaction of 3-cyanobenzenesulfonyl chloride with Methylamine

SolventDielectric ConstantTypical Reaction TimeObserved Yield
Dichloromethane9.12 hoursHigh
Tetrahydrofuran7.53 hoursHigh
Ethyl Acetate6.04 hoursModerate to High
Toluene2.46-8 hoursModerate

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Diazotization & Sulfonylation cluster_step2 Step 2: Amination 3-Aminobenzonitrile 3-Aminobenzonitrile Diazonium Salt Diazonium Salt 3-Aminobenzonitrile->Diazonium Salt NaNO₂, HCl 0-5 °C 3-Cyanobenzenesulfonyl_Chloride 3-Cyanobenzenesulfonyl Chloride Diazonium Salt->3-Cyanobenzenesulfonyl_Chloride SO₂ (or DABSO) CuCl Final_Product 3-Cyano-N-methyl- benzenesulfonamide 3-Cyanobenzenesulfonyl_Chloride->Final_Product Methylamine Base (e.g., Et₃N) Methylamine Methylamine

Caption: Synthetic pathway for this compound.

Troubleshooting_Step1 cluster_problem Troubleshooting: Low Yield of 3-Cyanobenzenesulfonyl Chloride Low_Yield Low Yield Decomposition Diazonium Salt Decomposition Low_Yield->Decomposition Possible Cause Incomplete_Reaction Incomplete Diazotization Low_Yield->Incomplete_Reaction Possible Cause Side_Reactions Side Reactions (e.g., Phenol formation) Low_Yield->Side_Reactions Possible Cause Temp_Control Action: Strict Temp. Control (0-5°C) Decomposition->Temp_Control Reagent_Check Action: Check Reagent Quality & Stoichiometry Incomplete_Reaction->Reagent_Check Workup_Mod Action: Anhydrous Conditions / NaOH wash Side_Reactions->Workup_Mod

Caption: Troubleshooting workflow for Step 1.

References

Preventing common side products in sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side products during sulfonamide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during sulfonamide synthesis, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Sulfonamide Product

Potential Causes:

  • Hydrolysis of the sulfonyl chloride intermediate: Sulfonyl chlorides are moisture-sensitive and can readily hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1][2]

  • Competing side reactions: The amine nucleophile may react with other electrophilic species present in the reaction mixture.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can lead to reduced reaction rates and increased side product formation. For instance, strongly electrophilic aryl sulfonyl chlorides can lead to significant amounts of sulfonamide side products.[1]

  • Poor quality of starting materials: Impurities in the sulfonyl chloride or amine can interfere with the reaction.

Solutions:

Solution Detailed Protocol
Minimize Water Content Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. An aqueous process has been developed where the sulfonyl chloride is protected from hydrolysis by precipitating it from the reaction mixture.[3][4]
Control Reaction Temperature Carefully control the reaction temperature. Some reactions require low temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate.[1]
Optimize Base Selection The choice of base is critical. A non-nucleophilic base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.[5]
Purify Starting Materials Purify the sulfonyl chloride and amine before use if their purity is questionable. Recrystallization or chromatography are common purification methods.
Issue 2: Formation of a Di-sulfonated Amine Side Product (R-N(SO₂R')₂)

Potential Cause:

  • Reaction of a primary amine with two equivalents of sulfonyl chloride: If a primary amine (R-NH₂) is used, it can react with a second molecule of the sulfonyl chloride after the initial sulfonylation, especially if an excess of the sulfonyl chloride is present or if the reaction conditions are too harsh.

Solutions:

Solution Detailed Protocol
Stoichiometric Control Use a 1:1 or a slight excess of the amine to the sulfonyl chloride to minimize the chance of di-sulfonylation.
Slow Addition of Sulfonyl Chloride Add the sulfonyl chloride solution dropwise to the amine solution at a controlled temperature. This helps to maintain a low concentration of the sulfonyl chloride in the reaction mixture, favoring the mono-sulfonylation product.
Use of a Protecting Group For primary amines, consider using a protecting group for one of the N-H protons to prevent di-sulfonylation. The protecting group can be removed after the reaction.
Issue 3: Presence of Unreacted Sulfonyl Chloride in the Final Product

Potential Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or the use of a sterically hindered amine.

  • Hydrolysis during workup: The sulfonyl chloride may hydrolyze during the aqueous workup procedure.

Solutions:

Solution Detailed Protocol
Monitor Reaction Progress Use an analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials.[6][7]
Quench the Reaction Once the reaction is complete, quench any remaining sulfonyl chloride by adding a small amount of a primary or secondary amine (e.g., ammonia or diethylamine) to convert it to a more easily removable sulfonamide.
Careful Workup Minimize the contact time with water during the workup. Use a non-aqueous workup if possible.
Issue 4: Formation of Sulfone or Disulfide Impurities

Potential Cause:

  • These impurities can arise from side reactions involving the sulfonyl chloride, particularly in the presence of certain catalysts or under oxidative conditions.[4] For instance, the synthesis of 2-chloropyridine-3-sulfonyl chloride can lead to the formation of 3,3'-dithiobis(2-chloropyridine) and 3,3'sulfonylbis(2-chloropyridine) as impurities.[4]

Solutions:

Solution Detailed Protocol
Optimize Reaction Conditions Carefully screen reaction conditions, including catalyst, solvent, and temperature, to minimize the formation of these byproducts.
Purification These impurities can often be removed by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in sulfonamide synthesis?

The most common side products include:

  • Sulfonic acid: Formed from the hydrolysis of the sulfonyl chloride.[4]

  • Di-sulfonated amine: Formed when a primary amine reacts with two equivalents of sulfonyl chloride.

  • Unreacted starting materials: Residual sulfonyl chloride or amine.

  • Products from competing reactions: Depending on the specific substrates and conditions, other side products like sulfones or disulfides can form.[4]

Q2: How can I prevent the hydrolysis of my sulfonyl chloride?

To prevent hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and glassware and performing the reaction under an inert atmosphere. An alternative is to use a process where the sulfonyl chloride product precipitates from an aqueous reaction mixture, which protects it from hydrolysis.[3][4]

Q3: What is the best way to purify my sulfonamide product?

Common purification methods for sulfonamides include:

  • Recrystallization: This is often effective for removing minor impurities. Solvents like ethanol or isopropanol-water mixtures can be used.[8]

  • Column chromatography: Silica gel chromatography is a versatile method for separating the desired product from side products and unreacted starting materials.

  • Acid-base extraction: If the sulfonamide has acidic or basic properties, an acid-base extraction can be an effective purification step.

Q4: Can I use an alternative to sulfonyl chlorides for sulfonamide synthesis?

Yes, several alternatives to sulfonyl chlorides exist, which can be advantageous in certain situations:

  • Sulfonate esters: Pentafluorophenyl (PFP) sulfonate esters are stable alternatives to sulfonyl chlorides.[9]

  • Sulfonic acids: Direct coupling of sulfonic acids with amines can be achieved using coupling agents or under microwave irradiation.[10][11]

  • Thiols: Thiols can be converted to sulfonamides in one-pot procedures.[12]

Q5: What analytical techniques are best for identifying side products?

Several analytical techniques are useful for identifying side products in sulfonamide synthesis:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the components of a reaction mixture.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is invaluable for identifying unknown impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any side products present in significant amounts.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and get a preliminary idea of the number of components in the mixture.[7]

Visualizations

Experimental Workflow for Minimizing Side Products

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Purify/Dry Reagents & Solvents start->reagents glassware Dry Glassware reagents->glassware setup Assemble Under Inert Atmosphere glassware->setup addition Slow Addition of Sulfonyl Chloride setup->addition monitoring Monitor Reaction (TLC/HPLC) addition->monitoring monitoring->addition Incomplete Reaction quench Quench Excess Reagents monitoring->quench extraction Extraction quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification analysis Analyze Purity (HPLC/NMR) purification->analysis analysis->purification Impure end Pure Sulfonamide analysis->end

Caption: A generalized workflow for sulfonamide synthesis emphasizing steps to minimize side product formation.

Signaling Pathway of Common Side Product Formation

Side_Products cluster_reactants Reactants cluster_products Products RSO2Cl Sulfonyl Chloride (RSO₂Cl) Sulfonamide Desired Sulfonamide (RSO₂NHR') RSO2Cl->Sulfonamide + R'NH₂ SulfonicAcid Sulfonic Acid (RSO₃H) RSO2Cl->SulfonicAcid + H₂O RNH2 Primary Amine (R'NH₂) RNH2->Sulfonamide DiSulfonamide Di-sulfonated Amine (RSO₂NR'SO₂R) Sulfonamide->DiSulfonamide + RSO₂Cl (excess)

Caption: Reaction pathways leading to the desired sulfonamide and common side products.

References

Technical Support Center: Selective N-Methylation of Primary Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective N-methylation of primary sulfonamides. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your synthetic strategies.

Troubleshooting Guide

This guide addresses the most common issues encountered during the selective N-methylation of primary sulfonamides, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion to the N-Methylated Product

Potential CauseSuggested Solution
Inactive Catalyst - Ensure the catalyst is not degraded. Use a freshly opened bottle or a recently prepared catalyst. - For ruthenium-based catalysts, ensure anaerobic conditions are maintained throughout the reaction setup.
Inappropriate Base - The choice of base is critical. For ruthenium-catalyzed reactions with methanol, bases like Cs₂CO₃ or K₂CO₃ are often effective.[1][2] - For manganese-catalyzed systems, K₂CO₃ has been shown to be effective.[2] Stronger bases like KOtBu may lead to lower conversions in some cases.[2]
Low Reaction Temperature - Increase the reaction temperature. N-methylation of sulfonamides often requires elevated temperatures (e.g., 60-150 °C) to proceed efficiently.[3]
Insufficient Reaction Time - Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Poor Solubility of Substrate - Choose a suitable solvent that dissolves the primary sulfonamide and other reagents. Toluene or xylenes are commonly used.[2][4]

Problem 2: Over-methylation Resulting in the N,N-Dimethylated Sulfonamide

This is a frequent challenge due to the increased nucleophilicity of the secondary sulfonamide intermediate.

Potential CauseSuggested Solution
High Reactivity of Methylating Agent - Avoid highly reactive methylating agents like methyl iodide under strongly basic conditions, which tend to favor bis-methylation. - Consider using less reactive methylating agents. Methanol in the presence of a suitable transition metal catalyst often provides better selectivity.[3][5]
Reaction Conditions Favoring Bis-Methylation - Optimize the reaction temperature. In some catalytic systems, lower temperatures may favor mono-methylation. - Adjust the stoichiometry of the methylating agent. Using a stoichiometric amount or a slight excess may reduce over-methylation.
Inherent Substrate Reactivity - For highly reactive sulfonamides, a protecting group strategy is recommended. The use of an o-nitrobenzenesulfonyl (oNbs) group can facilitate selective mono-methylation.[6]

Below is a decision-making workflow to address over-methylation issues.

over_methylation_troubleshooting start Over-methylation Observed check_reagent Review Methylating Agent start->check_reagent use_less_reactive Switch to a less reactive agent (e.g., Methanol) check_reagent->use_less_reactive Using highly reactive agent optimize_conditions Optimize Reaction Conditions check_reagent->optimize_conditions Using moderately reactive agent use_less_reactive->optimize_conditions lower_temp Lower Reaction Temperature optimize_conditions->lower_temp High Temperature adjust_stoichiometry Adjust Methylating Agent Stoichiometry optimize_conditions->adjust_stoichiometry Excess Reagent protecting_group Employ a Protecting Group Strategy optimize_conditions->protecting_group Optimization Fails end Selective Mono-methylation Achieved lower_temp->end adjust_stoichiometry->end use_onbs Use o-Nitrobenzenesulfonyl (oNbs) Protecting Group protecting_group->use_onbs Yes use_onbs->end

Caption: Troubleshooting workflow for over-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the selective N-methylation of primary sulfonamides?

The primary challenges are achieving mono-selectivity and preventing the formation of the N,N-dimethylated byproduct.[7] Sulfonamides have lower pKa values compared to amides, making the mono-methylated product prone to a second methylation.[8] Other challenges include low yields and harsh reaction conditions.

Q2: Which methylating agents are recommended for better selectivity?

While traditional reagents like dimethyl sulfate and methyl iodide are effective, they often lead to over-methylation.[5] More contemporary and selective methods often employ methanol in the presence of a transition metal catalyst, such as ruthenium or manganese.[2][3][9] These "borrowing hydrogen" or "hydrogen autotransfer" methodologies offer greener and more selective alternatives.[2]

Q3: How can I avoid bis-methylation?

Several strategies can be employed:

  • Use of a Protecting Group: The o-nitrobenzenesulfonyl (oNbs) group can be introduced to the primary sulfonamide, followed by methylation and subsequent removal of the protecting group.[6]

  • Catalyst and Condition Optimization: Utilizing specific catalytic systems, like certain ruthenium or manganese complexes, under optimized conditions (temperature, base, solvent) can favor mono-alkylation.[2]

  • Stoichiometry Control: Careful control of the methylating agent's stoichiometry can help minimize the second methylation event.

Q4: What is the role of the base in these reactions?

The base is crucial for deprotonating the primary sulfonamide, making it nucleophilic for the methylation reaction. The choice of base can significantly impact the reaction's efficiency and selectivity. Weak inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred in catalytic systems to avoid side reactions.[1][2]

Q5: Are there any chemoselectivity issues to be aware of?

Yes, particularly with substrates containing multiple nucleophilic sites. For instance, in molecules with both an amino and a sulfonamido group, the chemoselectivity of N-methylation can be temperature-dependent. In one reported case, at a higher temperature, both groups were methylated.[3] Careful optimization of reaction conditions is necessary to achieve the desired chemoselectivity.

Comparative Data on Catalytic Systems

The following table summarizes the yields of mono-N-methylated sulfonamides using different catalytic systems.

Catalyst SystemBaseTemperature (°C)SolventSubstrateYield (%)Reference
[Ru(p-cymene)Cl₂]₂ / dppfCs₂CO₃110Toluene4-Methylbenzenesulfonamide95J. Am. Chem. Soc. 2009, 131, 1766-1774
Mn(I) PNP pincer complexK₂CO₃150Xylenesp-Toluenesulfonamide89J. Org. Chem. 2019, 84, 3715-3724[2]
[RuCp*Cl₂]₂ / dpePhosLiOtBu (catalytic)60MethanolVarious sulfonamidesup to 98Org. Lett. 2015, 17, 4916-4919

Detailed Experimental Protocols

Protocol 1: Ruthenium-Catalyzed N-Methylation using Methanol

This protocol is adapted from the work of Li and coworkers for the N-methylation of amines and sulfonamides using a ruthenium catalyst and methanol.[1]

  • Reaction Setup: To a dried Schlenk tube equipped with a magnetic stir bar, add the primary sulfonamide (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), and the appropriate phosphine ligand (e.g., dppf, 0.055 mmol, 5.5 mol%).

  • Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the solvent (e.g., Toluene, 3 mL).

  • Addition of Methylating Agent: Add methanol (2.0 mmol).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Protecting Group Strategy using o-Nitrobenzenesulfonyl (oNbs) Chloride

This three-step procedure is based on the methodology for selective N-methylation of peptides on a solid support, which can be adapted for solution-phase synthesis.[6]

protecting_group_workflow cluster_0 Step 1: Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection start Primary Sulfonamide protection React with oNbs-Cl in the presence of a base start->protection protected_sulfonamide oNbs-protected Sulfonamide protection->protected_sulfonamide methylation Methylate with Dimethyl Sulfate and a non-nucleophilic base (e.g., DBU) protected_sulfonamide->methylation methylated_protected N-Methylated oNbs-protected Sulfonamide methylation->methylated_protected deprotection Remove oNbs group with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) methylated_protected->deprotection final_product Mono-N-Methylated Sulfonamide deprotection->final_product

Caption: Workflow for selective N-methylation using a protecting group.

  • Protection Step: Dissolve the primary sulfonamide (1.0 equiv) in a suitable solvent (e.g., DMF or CH₂Cl₂). Add a base (e.g., pyridine or DIPEA, 1.5 equiv) and cool the mixture to 0 °C. Add o-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Methylation Step: To the protected sulfonamide, add a non-nucleophilic base (e.g., DBU, 1.5 equiv) and the methylating agent (e.g., dimethyl sulfate, 1.2 equiv). Stir at room temperature until the starting material is consumed.

  • Deprotection Step: Dissolve the N-methylated protected sulfonamide in a solvent like DMF. Add a thiol (e.g., thiophenol, 2.0 equiv) and a base (e.g., K₂CO₃, 3.0 equiv). Stir at room temperature until the oNbs group is cleaved.

  • Purification: After each step, an appropriate aqueous work-up is performed, and the product is purified by crystallization or column chromatography.

References

Troubleshooting low solubility of benzenesulfonamide compounds in assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low solubility issues encountered with benzenesulfonamide compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my benzenesulfonamide compound precipitating in the aqueous assay buffer?

Benzenesulfonamide and its derivatives often exhibit low aqueous solubility.[1][2] This is primarily due to the hydrophobic nature of the benzene ring.[1] While many compounds are initially dissolved in a polar organic solvent like dimethyl sulfoxide (DMSO), the subsequent dilution into an aqueous buffer can cause the compound to crash out of solution, a common challenge in biological assays.[3][4][5] This precipitation leads to inaccurate compound concentrations, variable data, and potentially underestimated biological activity.[3][5]

Q2: My compound is soluble in 100% DMSO, but not in the assay buffer. What's the problem?

This is a very common issue. High concentrations of compounds are often prepared in DMSO, but the solubility in this organic solvent does not guarantee solubility in an aqueous medium.[5] When the DMSO stock is diluted into the buffer, the percentage of the organic solvent decreases dramatically, and the aqueous environment cannot maintain the solubility of the hydrophobic compound, leading to precipitation.[3] It is crucial to ensure the final concentration of DMSO in the assay is low enough to not affect the biological system, while being high enough to help maintain compound solubility.

Q3: What are the immediate first steps to troubleshoot compound precipitation?

  • Visually Inspect the Stock Solution: Before diluting, ensure your DMSO stock solution is clear and free of any precipitate. Freeze-thaw cycles can cause less soluble compounds to precipitate out in the stock vial.[5] If precipitate is visible, gentle warming or sonication may be required to redissolve the compound.[3]

  • Optimize Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out.[3]

  • Lower the Final Compound Concentration: Test a lower concentration of your compound. It's possible your current target concentration exceeds the compound's maximum aqueous solubility.

  • Consider pH Adjustment: The solubility of sulfonamides can be pH-dependent.[1][6][7] A slight modification of the buffer pH could improve solubility.

Solubility Enhancement Strategies

Q4: How does pH modification improve the solubility of benzenesulfonamide compounds?

The sulfonamide functional group (-SO₂NH₂) is weakly acidic. By increasing the pH of the buffer to a more alkaline state, the sulfonamide can be deprotonated to its anionic form (-SO₂NH⁻).[1][6] This ionization increases the polarity of the molecule, which can significantly enhance its solubility in aqueous media.[1][6][8] It is crucial to ensure the adjusted pH does not negatively impact your assay's performance or the stability of the target protein.[4]

Experimental Protocol 1: Solubility Assessment via pH Adjustment
  • Prepare Buffers: Prepare a series of your primary assay buffer, adjusting the pH in 0.5-unit increments (e.g., pH 7.0, 7.5, 8.0, 8.5).

  • Compound Addition: Add your benzenesulfonamide compound from a concentrated DMSO stock to each buffer to achieve the final desired assay concentration. Ensure the final DMSO concentration is constant across all samples.

  • Equilibration: Gently mix and incubate the solutions at the intended assay temperature for 1-2 hours to allow them to equilibrate.

  • Visual and Instrumental Assessment:

    • Visually inspect each sample for any signs of precipitation.

    • For a quantitative measure, use nephelometry to measure light scattering caused by insoluble particles.[9]

    • Alternatively, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC.[10]

  • Select Optimal pH: Choose the highest pH that provides sufficient solubility without compromising the integrity of the assay.

Q5: What are co-solvents and how can they be used to prevent precipitation?

Co-solvents are water-miscible organic solvents that are added to the aqueous buffer to increase its capacity to dissolve hydrophobic compounds.[11][12][13] They work by reducing the polarity of the aqueous solvent system, making it more favorable for nonpolar molecules.[12] For many discovery compounds, using co-solvents is a simple and effective way to achieve the necessary concentrations in assays.[13]

Common Co-solvents for In Vitro Assays
Co-SolventTypical Starting Concentration (% v/v)Notes
DMSO 0.1 - 2%Most common, but can affect enzyme activity at higher concentrations.[3]
Ethanol 1 - 5%Effective, but can be denaturing to some proteins.[13][14]
Polyethylene Glycol (PEG) 1 - 10%PEGs of various molecular weights (e.g., PEG 300, PEG 400) are often used.[11][14]
Propylene Glycol (PG) 1 - 10%A common and effective solubilizing agent.[11][14]
Glycerol 2 - 10%Can also act as a protein stabilizer.[4][14]
Experimental Protocol 2: Co-solvent Screening
  • Prepare Co-solvent Buffers: Prepare your assay buffer containing a range of concentrations for each co-solvent you wish to test (e.g., 1%, 2%, 5%, 10% PEG 400).

  • Prepare Compound Stock: Create a high-concentration stock of your benzenesulfonamide compound in the corresponding pure co-solvent (e.g., dissolve the compound in 100% PEG 400).

  • Dilution: Add the compound stock from step 2 into the appropriate co-solvent buffer from step 1 to reach the final desired assay concentration. This "like-in-like" dilution minimizes local concentration gradients that can cause precipitation.

  • Equilibration & Assessment: Allow samples to equilibrate for 1-2 hours. Assess solubility visually, by nephelometry, or by HPLC analysis of the supernatant as described in Protocol 1.

  • Control Experiment: Crucially, run a parallel control experiment to determine the effect of each co-solvent concentration on your biological assay's performance (e.g., enzyme activity, cell viability) in the absence of your test compound.

  • Select Optimal Condition: Choose the lowest concentration of a co-solvent that maintains compound solubility while having a minimal impact on the assay's biological activity.

Q6: What are more advanced formulation strategies if pH adjustment and co-solvents are not sufficient?

If simpler methods fail, several advanced formulation strategies can be employed, though they require more significant development effort.[15][16][17]

  • Surfactants: Using surfactants like Tween-80 or Sodium Lauryl Sulphate above their critical micelle concentration can encapsulate hydrophobic compounds within micelles, increasing their apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble drug can form an inclusion complex, thereby increasing its aqueous solubility.[16][18][19]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[13][15][20] The significant increase in surface area enhances the dissolution rate according to the Noyes-Whitney equation.[15][16] Nanosuspensions can be prepared via methods like media milling or precipitation.[13][15]

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix.[15][18][21] When this solid dispersion dissolves, the drug is released in a supersaturated state, which can enhance absorption and bioavailability.[16][22]

Visual Guides

Troubleshooting Workflow

Start Compound Precipitation Observed in Assay CheckStock Check DMSO Stock for Precipitate Start->CheckStock Redissolve Warm / Sonicate Stock Solution CheckStock->Redissolve Yes TestConcentration Is Compound Concentration Too High? CheckStock->TestConcentration No Redissolve->TestConcentration LowerConc Lower Final Compound Concentration TestConcentration->LowerConc Yes AdjustpH Adjust Buffer pH (e.g., to 8.0) TestConcentration->AdjustpH No Success Solubility Issue Resolved LowerConc->Success AddCosolvent Add a Co-solvent (e.g., 2% PEG400) AdjustpH->AddCosolvent Advanced Consider Advanced Formulation (e.g., Cyclodextrin) AddCosolvent->Advanced Advanced->Success

Caption: A logical workflow for troubleshooting benzenesulfonamide solubility issues.

Co-solvent Screening Protocol

cluster_prep Preparation cluster_exp Experiment cluster_ctrl Control cluster_analysis Analysis P1 1. Prepare Assay Buffers with 0, 1, 2, 5% Co-solvent E1 3. Dilute Stock into Respective Co-solvent Buffer P1->E1 P2 2. Prepare Compound Stock in 100% Co-solvent P2->E1 E2 4. Incubate / Equilibrate E1->E2 E3 5. Assess Solubility (Visual, Nephelometry, HPLC) E2->E3 A1 7. Select Lowest Co-solvent % with Good Solubility & Minimal Assay Impact E3->A1 C1 6. Test Co-solvent Effect on Assay (No Compound) C1->A1 CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2->CA H2CO3 H₂CO₃ CA->H2CO3 Protons H⁺ + HCO₃⁻ (Alters pH) H2CO3->Protons BSA Benzenesulfonamide (Inhibitor) BSA->CA

References

Technical Support Center: Enhancing Metabolic Stability of Benzenesulfonamide Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the metabolic stability of benzenesulfonamide drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for benzenesulfonamide drug candidates?

Benzenesulfonamides undergo both Phase I and Phase II metabolism.[1][2] Phase I reactions primarily involve oxidation mediated by cytochrome P450 (CYP) enzymes, which can introduce or modify functional groups.[2][3][4] Phase II reactions are synthetic and involve conjugation with endogenous substances like glucuronic acid or sulfate to increase water solubility and facilitate excretion.[2][3] The specific pathways can include hydroxylation of the aromatic ring or alkyl side chains, N-dealkylation, and subsequent conjugation of the newly formed hydroxyl groups.

Q2: Why is assessing metabolic stability crucial in early drug discovery?

Metabolic stability is a critical parameter because it influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][5][6] A compound with poor metabolic stability may be cleared from the body too quickly, failing to achieve therapeutic concentrations.[6] Conversely, a compound that is metabolized too slowly could accumulate and lead to toxicity.[6] Early assessment allows for the identification of metabolic liabilities, guiding medicinal chemistry efforts to improve drug properties.[1]

Q3: Which enzyme systems are most important for benzenesulfonamide metabolism?

The cytochrome P450 (CYP) enzyme superfamily, located primarily in liver microsomes, is the most important system for the Phase I metabolism of many drugs, including benzenesulfonamides.[1][3][4] In humans, CYP enzymes from families 1-3 are responsible for about 80% of oxidative metabolism.[4][7] Phase II metabolism can be mediated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are found in both microsomal and cytosolic fractions of the liver.[3]

Q4: What are some common strategies to block or slow the metabolism of benzenesulfonamides?

Several structural modification strategies can be employed to enhance metabolic stability:

  • Introducing Electron-Withdrawing Groups: Placing groups like fluorine or chlorine on the benzene ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism by CYP enzymes.

  • Bioisosteric Replacement: Replacing metabolically liable moieties with more stable groups can improve metabolic stability. For example, an easily hydrolyzed ester group might be replaced with a more stable oxadiazole or amide.[8]

  • Steric Hindrance: Introducing bulky groups near a metabolic "hotspot" can sterically hinder the enzyme's access to that site, thus slowing down the rate of metabolism.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage due to the kinetic isotope effect, thereby enhancing metabolic stability.[5]

Q5: What are the standard in vitro assays for evaluating metabolic stability?

The most common in vitro assays use subcellular fractions from the liver, the primary site of drug metabolism.[2][9]

  • Liver Microsomal Stability Assay: This is a widely used assay to evaluate Phase I metabolism, as microsomes contain a high concentration of CYP enzymes.[1][3][10] The rate of disappearance of the test compound is measured over time to determine its intrinsic clearance.[1][11]

  • Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive assessment of overall cellular metabolism, including both Phase I and Phase II pathways, as well as cellular uptake.[1][11]

  • Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic components of liver cells, allowing for the characterization of both Phase I and many Phase II enzymes.[3]

Troubleshooting Guides

Problem: My compound shows very high clearance in the liver microsomal stability assay. What should I do next?

Possible Causes & Solutions:

  • Metabolic Hotspot Identification: The high clearance suggests your compound is rapidly metabolized, likely by CYP enzymes. The next step is to identify the site(s) of metabolism ("hotspots"). This is typically done using LC-MS/MS to identify and structure-elucidate the metabolites formed during the incubation.

  • Structural Modification: Once a metabolic hotspot is identified, medicinal chemistry strategies can be employed. Consider blocking the site of metabolism by introducing a fluorine atom or a bulkier group.[5] For example, if an N-alkyl group is being dealkylated, consider modifying the alkyl chain or replacing it with a more stable group.

  • Assess Contribution of Different Enzymes: Use recombinant human CYP enzymes to determine which specific isoforms (e.g., CYP3A4, CYP2D6) are responsible for the metabolism.[6] This can provide more targeted insights for structural modification.

  • Consider a Different Assay: If you suspect Phase II metabolism is also a factor, or if cellular uptake is a concern, progress to a hepatocyte stability assay for a more complete metabolic picture.[1]

Problem: I am observing high variability between replicates in my microsomal stability assay.

Possible Causes & Solutions:

  • Pipetting and Dilution Errors: Ensure accurate and consistent liquid handling, especially when preparing serial dilutions of your test compound and internal standard. Use calibrated pipettes.

  • Inconsistent Incubation Conditions: Maintain a constant temperature of 37°C throughout the incubation.[12][13] Ensure consistent agitation to keep microsomes in suspension.[12][13]

  • Time Point Accuracy: Terminate the reactions at precisely the scheduled time points. Staggering the start of incubations can help manage multiple samples effectively.

  • Microsome Quality: Ensure liver microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles, which can degrade enzyme activity.

  • Compound Solubility: Poor solubility can lead to inconsistent concentrations in the incubation mixture. Check the solubility of your compound in the final assay buffer and use a co-solvent like DMSO or acetonitrile at a low final concentration (typically <1%) if needed.

Problem: The recovery of my compound is low in the LC-MS/MS analysis, even at the 0-minute time point.

Possible Causes & Solutions:

  • Nonspecific Binding: Benzenesulfonamides, particularly lipophilic ones, can bind to plasticware (e.g., centrifuge tubes, 96-well plates). Using low-binding plates and tubes can mitigate this issue.

  • Poor Protein Precipitation: The reaction termination step, typically involving the addition of a cold organic solvent like acetonitrile, is meant to precipitate microsomal proteins.[10][12] If precipitation is incomplete, proteins can interfere with the analysis. Ensure the solvent-to-sample ratio is sufficient (e.g., 5 volumes of acetonitrile) and that samples are vortexed thoroughly and centrifuged at high speed.[12][13]

  • Analyte Instability in Matrix: The compound may be unstable in the post-precipitation supernatant. Analyze samples as quickly as possible after preparation or investigate the stability of the compound under the storage conditions.

  • Ion Suppression/Enhancement: Matrix components from the microsomal incubation can interfere with the ionization of your analyte in the mass spectrometer. Diluting the sample further or optimizing the sample cleanup/extraction procedure (e.g., using solid-phase extraction) can help.[14][15] Ensure your internal standard is chosen to mimic the behavior of your analyte to correct for these effects.

Data Presentation

Table 1: Example Metabolic Stability Data for Benzenesulfonamide Analogs

This table illustrates how structural modifications can impact metabolic stability, as measured by half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM).

Compound IDR-Group Modificationt½ (min) in HLMCLint (µL/min/mg protein)
Lead 1 -OCH₃5.2133.3
Analog 1A -F25.826.9
Analog 1B -CF₃41.516.7
Analog 1C -Cl33.120.9
Analog 1D -OCF₃> 60< 11.5

Data is hypothetical and for illustrative purposes.

Table 2: Typical Experimental Conditions for a Liver Microsomal Stability Assay
ParameterTypical ConditionReference
Test System Human, Rat, or Mouse Liver Microsomes[10][12]
Protein Concentration 0.4 - 0.5 mg/mL[10][13]
Test Compound Conc. 1 - 2 µM[10][13]
Buffer 100 mM Potassium Phosphate, pH 7.4[13]
Cofactor NADPH Regenerating System[10][12][13]
Incubation Temperature 37°C[12][13]
Time Points 0, 5, 15, 30, 45, 60 minutes[10][11][12]
Reaction Termination Ice-cold Acetonitrile with Internal Standard[10][12][13]
Analysis Method LC-MS/MS[11][12]

Experimental Protocols

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines the steps to assess the metabolic stability of a benzenesulfonamide drug candidate by measuring its rate of disappearance in the presence of liver microsomes and an NADPH regenerating system.

1. Materials and Reagents

  • Test Benzenesulfonamide Compound

  • Pooled Liver Microsomes (Human, Rat, or Mouse)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates (low-binding recommended)

  • Incubator/shaker set to 37°C

  • Centrifuge capable of handling 96-well plates

  • LC-MS/MS system[12][14]

2. Preparation of Solutions

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of the test compound in DMSO.

  • Working Solution (100 µM): Dilute the stock solution in buffer or acetonitrile to create a 100 µM working solution.[13]

  • Microsomal Suspension: On the day of the experiment, thaw the liver microsomes on ice and dilute them with cold potassium phosphate buffer to a final concentration of 0.8-1.0 mg/mL (this will be further diluted in the final reaction).

  • Internal Standard Solution: Prepare the IS in acetonitrile at a concentration suitable for LC-MS/MS detection. This will also serve as the reaction termination solution.

3. Assay Procedure

  • Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound working solution. Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[11] The final concentration of the test compound should be 1-2 µM and the microsomal protein concentration should be 0.4-0.5 mg/mL.[10][13]

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking.[12][13]

  • Terminate Reaction: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of the ice-cold acetonitrile/IS solution to the corresponding wells.[12][13] The 0-minute time point is prepared by adding the termination solution before adding the NADPH regenerating system.

  • Protein Precipitation: Seal the plate, vortex thoroughly for 2 minutes, and then centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[12][13]

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.[13]

4. Data Analysis

  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point using the LC-MS/MS data.

  • Calculate Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = -0.693 / k.

  • Calculate Intrinsic Clearance (CLint): Use the following equation to determine the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

Metabolic_Stability_Workflow cluster_0 Initial Screening Phase cluster_1 Hit Characterization & Troubleshooting cluster_2 Lead Optimization Phase Screen Primary Screening: Benzenesulfonamide Library HLM_Assay High-Throughput Microsomal Stability Assay Screen->HLM_Assay Test Compounds Triage Triage Hits: Categorize by CLint HLM_Assay->Triage Calculate CLint MetID Metabolite Identification (LC-MS/MS) Triage->MetID For Unstable Hits (High CLint) rCYP Reaction Phenotyping (Recombinant CYPs) Triage->rCYP Identify Key Enzymes Final Select Candidate for In Vivo Studies Triage->Final For Stable Hits (Low CLint) SAR Structure-Activity/ Metabolism Relationship MetID->SAR rCYP->SAR Redesign Rational Drug Design: Block Metabolic Hotspots SAR->Redesign Identify Liabilities Resynthesis Synthesize New Analogs Redesign->Resynthesis Reassay Re-evaluate Analogs in Stability Assays Resynthesis->Reassay Iterative Cycle Reassay->Triage

Caption: Workflow for assessing and enhancing metabolic stability.

Troubleshooting_High_Clearance Start High In Vitro Clearance Observed in Microsomes Q_Metabolites Are metabolites identified? Start->Q_Metabolites MetID Action: Perform Metabolite ID Study (LC-HRMS) Q_Metabolites->MetID No Q_Hotspot Is a specific metabolic hotspot clear? Q_Metabolites->Q_Hotspot Yes MetID->Q_Hotspot Block Strategy: Block hotspot (e.g., fluorination, deuteration, steric bulk) Q_Hotspot->Block Yes Scaffold Strategy: Modify core scaffold or use bioisosteric replacement Q_Hotspot->Scaffold No / Multiple Sites Q_Enzyme Is the primary metabolizing enzyme known? Block->Q_Enzyme Scaffold->Q_Enzyme rCYP Action: Perform Reaction Phenotyping with rCYPs Q_Enzyme->rCYP No Optimize Optimize & Resynthesize New Analog Q_Enzyme->Optimize Yes rCYP->Optimize

Caption: Troubleshooting logic for high in vitro clearance.

Benzenesulfonamide_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent Benzenesulfonamide (Parent Drug) CYP450 CYP450 Enzymes Parent->CYP450 Hydroxylated Hydroxylated Metabolite (e.g., on ring or alkyl group) CYP450->Hydroxylated Dealkylated N-Dealkylated Metabolite CYP450->Dealkylated UGT UGT Enzymes Hydroxylated->UGT Substrate SULT SULT Enzymes Hydroxylated->SULT Substrate Glucuronide Glucuronide Conjugate UGT->Glucuronide Sulfate Sulfate Conjugate SULT->Sulfate Excretion Enhanced Excretion Glucuronide->Excretion Sulfate->Excretion

References

Technical Support Center: Overcoming Catalyst Poisoning in Palladium-Catalyzed Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to catalyst poisoning in palladium-catalyzed sulfonamide synthesis. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimentation.

Troubleshooting Guide

This section addresses common problems observed during palladium-catalyzed sulfonamide synthesis, offering potential causes and actionable solutions.

Q1: My reaction is sluggish or has stalled completely. What are the likely causes related to catalyst poisoning?

A sluggish or stalled reaction is a primary indicator of catalyst deactivation, which can often be attributed to poisoning. Several factors could be at play:

  • Sulfur-Containing Impurities: Sulfur compounds are notorious poisons for palladium catalysts.[1][2] These can be present in your starting materials (aryl halides, sulfonamides) or solvents. Thiol or thioether functionalities within your substrates can also bind to the palladium center and inhibit catalysis.

  • Poor Quality Reagents: Impurities in commercially available reagents, such as residual halides or heavy metals, can act as catalyst poisons.

  • Formation of Palladium Black: The precipitation of palladium black indicates the agglomeration of palladium nanoparticles, leading to a loss of active catalytic sites. This can be caused by overly high temperatures, incorrect ligand-to-metal ratios, or the presence of certain impurities.

  • Excess Amine or Sulfonamide: While necessary for the reaction, a large excess of the amine or sulfonamide can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.

  • Water Content: While some Buchwald-Hartwig amidation reactions can tolerate or even benefit from the presence of water, excessive amounts can lead to the formation of palladium hydroxo complexes that are less catalytically active.[3]

Q2: I am observing the formation of significant byproducts, such as dehalogenated arenes or homocoupling products. Could this be related to catalyst poisoning?

Yes, a change in reaction selectivity can be a symptom of catalyst poisoning. When the desired catalytic pathway is inhibited, side reactions can become more prominent. For instance, if the active sites of the palladium catalyst are partially blocked, the rate of the desired cross-coupling reaction may decrease, allowing competing pathways like dehalogenation or homocoupling to occur at a more significant rate.

Q3: How can I identify the specific poison affecting my reaction?

Identifying the exact poison can be challenging without specialized analytical techniques. However, a systematic approach can help narrow down the possibilities:

  • Reagent Purity Check: Run the reaction with highly purified reagents and solvents. If the reaction proceeds smoothly, it strongly suggests that impurities in your original materials were the culprits.

  • Control Experiments: Systematically replace each reagent with a fresh, high-purity batch to pinpoint the source of the poison.

  • Analytical Techniques: For a more definitive identification, advanced analytical methods can be employed:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can detect trace amounts of heavy metal impurities in your reagents or reaction mixture.

    • X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the surface of the palladium catalyst for the presence of adsorbed poisons like sulfur or halides.[4][5]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can help identify volatile impurities in your solvents or starting materials.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention and mitigation of catalyst poisoning in palladium-catalyzed sulfonamide synthesis.

Q1: What are the most common palladium catalyst poisons I should be aware of in sulfonamide synthesis?

The most prevalent poisons in this context include:

  • Sulfur Compounds: Thiophenes, thiols, and other sulfur-containing heterocycles are often found as impurities in aryl halides and can severely deactivate the catalyst.[6] Additionally, some sulfur-based reagents used in certain sulfonamide synthesis routes, like sulfur dioxide surrogates (e.g., DABSO), can themselves be sources of catalyst poisons if not used under optimal conditions.[7][8][9]

  • Halide Ions: Excess halide ions (Cl-, Br-, I-), particularly from unreacted starting materials or as impurities, can coordinate to the palladium center and inhibit catalytic activity.

  • Phosphorus Compounds: While phosphine ligands are essential for many palladium-catalyzed reactions, certain phosphorus-containing impurities or degradation products of the ligand can act as inhibitors.

  • Heavy Metals: Trace amounts of other metals (e.g., lead, mercury, zinc) in reagents can poison the palladium catalyst.

Q2: How can I prevent catalyst poisoning in my experiments?

Proactive measures are the most effective way to combat catalyst poisoning:

  • Use High-Purity Reagents: Whenever possible, use reagents and solvents of the highest available purity. Consider purifying starting materials if their purity is questionable.

  • Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) before use. Oxygen can oxidize the active Pd(0) species to the less active Pd(II).

  • Optimize Ligand-to-Metal Ratio: The choice and amount of ligand are critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can protect the palladium center and promote the desired catalytic cycle.[10][11] Ensure the optimal ligand-to-metal ratio is used, as too little can leave the palladium exposed to poisons, while too much can sometimes inhibit the reaction.

  • Use of Scavengers: In cases where impurities are known to be present, consider using a scavenger to remove them before adding the catalyst. For example, a preliminary treatment with a supported metal scavenger can remove sulfur impurities.

  • Careful Temperature Control: Avoid excessively high reaction temperatures, which can lead to catalyst decomposition and the formation of palladium black.

Q3: My palladium catalyst has been poisoned. Can it be regenerated?

In some cases, poisoned palladium catalysts can be regenerated, particularly if the poisoning is reversible. Here are some potential regeneration strategies:

  • Washing: For catalysts poisoned by adsorbed species, washing with appropriate solvents can sometimes remove the poison.

  • Oxidative Treatment: For sulfur-poisoned catalysts, treatment with an oxidizing agent like sodium hypochlorite or hydrogen peroxide has been shown to be effective in some cases.[5] A Chinese patent suggests that for a Pd/C catalyst poisoned by sulfur-containing substances, drying and oxidizing in an air atmosphere at 50-140°C can regenerate the catalyst.[9]

  • Reductive Treatment: For catalysts that have been oxidized to an inactive state, a reduction step may be necessary to regenerate the active Pd(0) species. However, mild reductive treatments may not be sufficient to fully regenerate sulfur-poisoned catalysts, especially after prolonged exposure.[4]

It's important to note that the success of regeneration depends on the nature of the poison and the catalyst support. In many cases, especially in a research setting, using a fresh batch of catalyst is often the most reliable solution.

Data Presentation

Table 1: Common Catalyst Poisons in Palladium-Catalyzed Sulfonamide Synthesis and Their Sources

Poison ClassSpecific ExamplesCommon Sources
Sulfur Compounds Thiophenes, thiols, thioethers, sulfitesImpurities in aryl halides, sulfur-based reagents (e.g., SO2 surrogates), degradation of sulfur-containing substrates.[1][2][6][7][8][9]
Halides Excess Cl⁻, Br⁻, I⁻Unreacted starting materials, impurities in reagents.
Heavy Metals Lead, mercury, zinc, arsenicContaminants in starting materials or solvents.
Phosphorus Compounds Phosphine oxides, excess phosphine ligandLigand degradation, incorrect ligand-to-metal ratio.
Nitrogen Compounds Certain nitrogen-containing heterocyclesImpurities in starting materials or products.
Water Excess H₂OInadequately dried solvents or reagents.[3]
Oxygen Dissolved O₂Incomplete degassing of solvents.

Table 2: Troubleshooting Guide for Common Observations

ObservationPotential Cause Related to PoisoningSuggested Solutions
Low or no conversion Severe catalyst poisoning (e.g., by sulfur).Use high-purity reagents, degas solvents, optimize ligand and temperature. Consider a different palladium precursor or ligand.
Reaction starts but then stalls Gradual poisoning of the catalyst.Add a fresh portion of the catalyst. Investigate the stability of reagents and catalyst under reaction conditions.
Formation of palladium black Catalyst agglomeration and deactivation.Lower the reaction temperature, adjust the ligand-to-metal ratio, ensure rigorous exclusion of oxygen.
Byproduct formation (e.g., dehalogenation) Partial poisoning leading to altered selectivity.Improve reagent purity, use a more robust ligand, or lower the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Sulfonamide Synthesis (Buchwald-Hartwig Amination)

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the sulfonamide (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Reagents: Add the degassed solvent (e.g., toluene or dioxane, 5 mL), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (e.g., Xantphos, 0.02-0.10 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Oxidative Regeneration of a Sulfur-Poisoned Palladium Catalyst (Adapted from literature)

This protocol is a general guideline and its effectiveness may vary. It is intended for heterogeneous catalysts like Pd/C.

  • Catalyst Recovery: After the reaction, recover the poisoned palladium catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with a suitable solvent (e.g., the reaction solvent, then a lower-boiling solvent like acetone) to remove any adsorbed organic residues.

  • Drying: Dry the catalyst under vacuum.

  • Oxidative Treatment: Suspend the dried catalyst in a suitable solvent (e.g., water) and add a solution of an oxidizing agent (e.g., a dilute solution of sodium hypochlorite or hydrogen peroxide) dropwise with stirring.[5] Alternatively, for Pd/C, heat the catalyst in an air atmosphere at a controlled temperature (e.g., 50-140 °C).[9]

  • Monitoring: Monitor the regeneration process by observing a color change or by taking small samples for activity testing.

  • Final Washing and Drying: After the oxidative treatment, filter the catalyst, wash it thoroughly with deionized water until the washings are neutral, and then with a low-boiling organic solvent. Dry the regenerated catalyst under vacuum before reuse.

Visualizations

CatalystPoisoningPathway Active_Catalyst Active Pd(0) Catalyst Poisoned_Catalyst Poisoned Pd-P Complex (Inactive) Active_Catalyst->Poisoned_Catalyst Coordination Product Desired Product (Sulfonamide) Active_Catalyst->Product Catalytic Cycle Poison Poison (P) (e.g., Sulfur Compound) Poison->Poisoned_Catalyst No_Reaction No Reaction / Stalled Poisoned_Catalyst->No_Reaction Substrate Substrates (Aryl Halide + Sulfonamide) Substrate->Product Substrate->No_Reaction

Caption: Catalyst deactivation pathway by a poison.

TroubleshootingWorkflow Start Low Reaction Yield Check_Purity Check Reagent and Solvent Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Ligand, Base) Check_Purity->Optimize_Conditions Purity OK Use_New_Catalyst Use Fresh Catalyst Batch Check_Purity->Use_New_Catalyst Impurity Suspected Optimize_Conditions->Use_New_Catalyst No Improvement Success Problem Solved Optimize_Conditions->Success Yield Improves Regenerate_Catalyst Attempt Catalyst Regeneration Use_New_Catalyst->Regenerate_Catalyst No Improvement Use_New_Catalyst->Success Yield Improves Regenerate_Catalyst->Success Activity Restored Failure Consult Further Literature Regenerate_Catalyst->Failure No Improvement

References

Scaling up the synthesis of 3-cyano-N-methylbenzenesulfonamide for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-cyano-N-methylbenzenesulfonamide for preclinical studies.

Synthesis Overview

The synthesis of this compound is typically a two-step process. First, 3-aminobenzonitrile is converted to 3-cyanobenzenesulfonyl chloride. This intermediate is then reacted with methylamine to yield the final product. Careful control of reaction conditions is crucial for achieving high yield and purity, especially during scale-up.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 3-cyanobenzenesulfonyl chloride cluster_1 Step 2: Synthesis of this compound A 3-Aminobenzonitrile B Diazotization (NaNO2, HCl) A->B 1. Cool to 0-5 °C 2. Add dropwise C Sulfonylation (SO2, CuCl2) B->C Add diazonium salt solution D 3-cyanobenzenesulfonyl chloride C->D Extraction & Purification E 3-cyanobenzenesulfonyl chloride F Reaction with Methylamine E->F 1. Dissolve in suitable solvent 2. Add methylamine solution G This compound F->G Work-up & Purification

Caption: Overall workflow for the two-step synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis.

Troubleshooting Workflow

G Start Problem Encountered LowYield1 Low Yield in Step 1? Start->LowYield1 LowYield2 Low Yield in Step 2? Start->LowYield2 PurityIssue Purity Issues? Start->PurityIssue ScaleUp Scale-up Problems? Start->ScaleUp LowYield1->LowYield2 No Sol1_1 Check Diazotization Temperature LowYield1->Sol1_1 Yes LowYield2->PurityIssue No Sol2_1 Check Methylamine Stoichiometry LowYield2->Sol2_1 Yes PurityIssue->ScaleUp No SolP_1 Improve Work-up Procedure PurityIssue->SolP_1 Yes SolS_1 Ensure Efficient Stirring ScaleUp->SolS_1 Yes Sol1_2 Ensure Complete SO2 Saturation Sol1_1->Sol1_2 Sol1_3 Verify Reagent Quality Sol1_2->Sol1_3 Sol2_2 Control Reaction Temperature Sol2_1->Sol2_2 Sol2_3 Optimize Base and Solvent Sol2_2->Sol2_3 SolP_2 Optimize Recrystallization/Chromatography SolP_1->SolP_2 SolP_3 Identify Impurities (LC-MS, NMR) SolP_2->SolP_3 SolS_2 Improve Temperature Control SolS_1->SolS_2 SolS_3 Evaluate Safety of Exotherms SolS_2->SolS_3

Caption: A logical workflow for troubleshooting common synthesis issues.

Step 1: Synthesis of 3-cyanobenzenesulfonyl chloride

QuestionPossible Cause(s)Suggested Solution(s)
Why is the yield of 3-cyanobenzenesulfonyl chloride consistently low? 1. Incomplete diazotization of 3-aminobenzonitrile. 2. Decomposition of the diazonium salt intermediate. 3. Inefficient sulfonyl chloride formation.1. Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. 2. Use the diazonium salt solution immediately after preparation. 3. Ensure a steady and sufficient stream of sulfur dioxide gas is bubbled through the reaction mixture. Check the quality of the copper(II) chloride catalyst.
The isolated 3-cyanobenzenesulfonyl chloride is an oil or dark-colored solid, not an off-white solid. What went wrong? 1. Presence of impurities from side reactions. 2. Incomplete removal of solvent. 3. Thermal decomposition.1. Ensure the work-up procedure, including washes with water and brine, is performed thoroughly. 2. Dry the product under vacuum to remove residual solvent. 3. Avoid excessive heating during solvent removal. Purification by column chromatography may be necessary.

Step 2: Synthesis of this compound

QuestionPossible Cause(s)Suggested Solution(s)
The reaction is sluggish or incomplete, with starting material remaining. 1. Insufficient methylamine. 2. Low reaction temperature. 3. Poor quality of 3-cyanobenzenesulfonyl chloride.1. Use a slight excess (1.1-1.2 equivalents) of methylamine. 2. Allow the reaction to warm to room temperature and stir for an adequate duration (monitor by TLC or LC-MS). 3. Ensure the sulfonyl chloride intermediate is pure and dry.
The final product is contaminated with a significant amount of a bis-sulfonated impurity. Over-reaction of methylamine.This is less common with primary amines but can occur under harsh conditions. Ensure controlled addition of the sulfonyl chloride to the methylamine solution.
The work-up is difficult, with emulsions forming during extraction. Presence of unreacted starting materials or byproducts.Adjust the pH of the aqueous layer to ensure the product is fully precipitated or partitioned into the organic layer. Brine washes can help break emulsions.

Purification and Scale-up

QuestionPossible Cause(s)Suggested Solution(s)
Recrystallization of the final product gives a low recovery. 1. The chosen solvent system is not optimal. 2. The product is too soluble in the chosen solvent.1. Screen various solvent systems (e.g., ethanol/water, isopropanol/water, toluene). 2. Cool the crystallization mixture slowly and to a low temperature (0-5°C) to maximize precipitation.
During scale-up, the reaction becomes difficult to control and gives a lower yield. 1. Inefficient heat transfer leading to localized overheating. 2. Inadequate mixing.1. Use a reactor with a jacket for better temperature control. Add reagents at a controlled rate to manage exotherms. 2. Use an appropriate overhead stirrer to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Both steps of this synthesis involve hazardous reagents and conditions.

  • 3-cyanobenzenesulfonyl chloride: is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazotization: Diazonium salts can be explosive when dry. Always keep them in solution and use them immediately. The reaction is also exothermic.

  • Methylamine: is a flammable and corrosive gas/solution with a strong odor. Work in a well-ventilated fume hood.

Q2: What is a suitable solvent for the reaction of 3-cyanobenzenesulfonyl chloride with methylamine? A2: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for this type of reaction. The choice may depend on the scale and the specific work-up procedure.

Q3: How can I monitor the progress of the reactions? A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the expected yields for each step? A4: While yields can vary based on scale and optimization, typical laboratory-scale yields are in the range of 40-60% for the synthesis of 3-cyanobenzenesulfonyl chloride and 70-90% for the subsequent reaction to form this compound.

Q5: What are the key considerations for scaling up this synthesis for preclinical studies? A5:

  • Process Safety: Thoroughly evaluate the thermal hazards of each step, particularly the diazotization.

  • Reagent Sourcing: Ensure a reliable supply of high-quality starting materials.

  • Process Control: Implement robust controls for temperature, addition rates, and mixing.

  • Purification: Develop a scalable and reproducible purification method. Recrystallization is often preferred over chromatography at larger scales.

  • Documentation: Maintain detailed batch records to ensure traceability and reproducibility, which is crucial for preclinical manufacturing.

Experimental Protocols

Protocol 1: Synthesis of 3-cyanobenzenesulfonyl chloride

This protocol is a representative method and may require optimization.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-aminobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature.

  • Sulfonylation: In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in acetic acid and saturate it with sulfur dioxide gas while cooling.

  • Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(II) chloride solution, maintaining the temperature below 10°C.

  • Work-up: After the addition is complete, stir for 1-2 hours, allowing the reaction to warm to room temperature. Extract the mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-cyanobenzenesulfonyl chloride as an off-white solid.

Protocol 2: Synthesis of this compound

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (as a solution in a suitable solvent, e.g., THF or water, 1.2 eq) in the chosen reaction solvent (e.g., dichloromethane). Add a base such as triethylamine or pyridine (1.5 eq) and cool the mixture to 0°C.

  • Reaction: Dissolve 3-cyanobenzenesulfonyl chloride (1.0 eq) in the reaction solvent and add it dropwise to the cooled methylamine solution.

  • Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, separate the organic layer, wash it with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give this compound.

Quantitative Data Summary

The following tables provide representative data for the synthesis. Actual results may vary depending on the specific experimental conditions and scale.

Table 1: Representative Reaction Parameters and Yields

StepKey ReactantsSolventTemperatureTime (h)Typical Yield (%)
13-aminobenzonitrile, NaNO₂, SO₂Acetic Acid/HCl0-10°C3-445-60
23-cyanobenzenesulfonyl chloride, MethylamineDichloromethane0°C to RT2-475-90

Table 2: Purity Profile of this compound

Purification MethodTypical Purity (by HPLC)Key Impurities to Monitor
Column Chromatography>98%Unreacted 3-cyanobenzenesulfonyl chloride, 3-cyanobenzenesulfonic acid
Recrystallization>99%Residual solvents, starting materials

Addressing batch-to-batch variability in benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in benzenesulfonamide synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for benzenesulfonamide?

A1: The most prevalent laboratory and industrial synthesis of benzenesulfonamide involves a two-step process:

  • Chlorosulfonation of Benzene: Benzene is reacted with an excess of chlorosulfonic acid to form benzenesulfonyl chloride. This is an electrophilic aromatic substitution reaction.[1][2]

  • Ammonolysis of Benzenesulfonyl Chloride: The resulting benzenesulfonyl chloride is then reacted with ammonia to produce benzenesulfonamide.

Q2: What are the critical process parameters that influence the yield and purity of benzenesulfonamide?

A2: Several parameters are crucial for controlling the synthesis of benzenesulfonamide and ensuring batch-to-batch consistency. These include:

  • Reaction Temperature: Both the chlorosulfonation and ammonolysis steps are temperature-sensitive.[3]

  • Reactant Ratio: The molar ratio of benzene to chlorosulfonic acid and benzenesulfonyl chloride to ammonia significantly impacts product yield and impurity profile.

  • Raw Material Quality: The purity of starting materials, particularly the water content in benzene and the quality of chlorosulfonic acid, can affect the reaction outcome.[4][5]

  • Reaction Time: Sufficient reaction time is necessary for completion, but prolonged times can lead to increased byproduct formation.

  • Stirring Speed: Adequate agitation is important for ensuring proper mixing and heat transfer, especially in the highly exothermic chlorosulfonation step.[6][7][8]

  • Quenching and Work-up Procedure: The method used to quench the reaction and isolate the product can influence the final purity and yield.

Q3: What are the common impurities in benzenesulfonamide synthesis and how can they be minimized?

A3: The most common impurity is diphenylsulfone . It is formed as a byproduct during the chlorosulfonation of benzene.[9] Its formation can be minimized by:

  • Controlling the order of addition: Benzene should be added slowly to the chlorosulfonic acid, not the other way around.

  • Maintaining a low reaction temperature: The chlorosulfonation reaction is typically carried out at a controlled low temperature to reduce the rate of the side reaction that forms diphenylsulfone.

Other potential impurities can arise from unreacted starting materials, other side reactions, or degradation products. Proper control of reaction parameters and purification steps, such as recrystallization, are essential for their removal.

Q4: How does polymorphism affect benzenesulfonamide and how can it be controlled?

A4: Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility and melting point, which can impact the final product's performance and bioavailability.[1][10][11] The formation of a specific polymorph can be influenced by:

  • Crystallization solvent: The choice of solvent for recrystallization can favor the formation of a particular polymorph.[7][12][13][14]

  • Cooling rate: The rate at which the crystallization solution is cooled can affect which polymorph nucleates and grows.

  • Presence of impurities: Impurities can sometimes act as templates for the growth of a specific polymorph.[15]

  • Stirring: The agitation during crystallization can influence the resulting crystal form.

Controlling these parameters is crucial for ensuring the consistent production of the desired polymorph. Seeding the crystallization with crystals of the desired polymorph is a common strategy to ensure consistency.[16]

Troubleshooting Guide

This guide provides solutions to common problems encountered during benzenesulfonamide synthesis.

Problem 1: Low Yield of Benzenesulfonamide
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Chlorosulfonation - Verify Reaction Time and Temperature: Ensure the reaction is stirred for the recommended duration at the specified temperature. Refer to the detailed experimental protocol. - Check Reactant Ratio: An insufficient excess of chlorosulfonic acid can lead to incomplete reaction.Increased yield of benzenesulfonyl chloride intermediate.
Hydrolysis of Benzenesulfonyl Chloride - Minimize Water Content: Use anhydrous benzene and protect the reaction from atmospheric moisture.[17] - Prompt Work-up: Process the benzenesulfonyl chloride intermediate immediately after quenching the reaction.Reduced loss of product due to hydrolysis to benzenesulfonic acid.
Incomplete Ammonolysis - Ensure Sufficient Ammonia: Use an adequate excess of ammonia to drive the reaction to completion. - Control Temperature: The ammonolysis reaction is exothermic; maintain the recommended temperature to avoid side reactions.Higher conversion of benzenesulfonyl chloride to benzenesulfonamide.
Losses During Work-up and Purification - Optimize Recrystallization: Carefully select the solvent and control the cooling rate to maximize crystal recovery. - Check Filtration and Washing: Ensure efficient filtration and wash the crystals with a minimal amount of cold solvent to avoid dissolving the product.Improved recovery of the final product.
Problem 2: High Impurity Levels (e.g., Diphenylsulfone)
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Reaction Conditions in Chlorosulfonation - Control Temperature: Maintain a low and consistent temperature during the addition of benzene to chlorosulfonic acid. - Slow Addition of Benzene: Add benzene dropwise to the chlorosulfonic acid with vigorous stirring to ensure rapid mixing and prevent localized overheating.Reduced formation of diphenylsulfone.
Inefficient Purification - Optimize Recrystallization: Choose a solvent system where benzenesulfonamide has high solubility at high temperatures and low solubility at low temperatures, while diphenylsulfone remains more soluble at low temperatures. - Multiple Recrystallizations: If necessary, perform a second recrystallization to achieve the desired purity.Significant reduction in the level of diphenylsulfone and other impurities in the final product.
Contaminated Raw Materials - Verify Raw Material Purity: Use analytical techniques like GC or Karl Fischer titration to check the purity and water content of benzene and chlorosulfonic acid.[4][5]Consistent reaction outcomes and reduced formation of unexpected byproducts.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield and purity of benzenesulfonamide.

Table 1: Effect of Reaction Temperature on Chlorosulfonation Yield

Temperature (°C)Reaction Time (hours)Yield of Benzenesulfonyl Chloride (%)Reference
0-5285-90Hypothetical Data
20-25275-80Hypothetical Data
40-45260-65Hypothetical Data

Note: Data is illustrative and may vary based on specific experimental conditions.

Table 2: Effect of Reactant Molar Ratio (Chlorosulfonic Acid:Benzene) on Diphenylsulfone Formation

Molar Ratio (HSO₃Cl : C₆H₆)Diphenylsulfone (%)Reference
3:1< 2Hypothetical Data
2:15-7Hypothetical Data
1.5:1> 10Hypothetical Data

Note: Data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Benzenesulfonyl Chloride
  • Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Reaction: Charge the flask with chlorosulfonic acid (3.0 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition: Add benzene (1.0 equivalent) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C with vigorous stirring.

  • Reaction Completion: After the addition is complete, continue stirring at 0-5 °C for another hour.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude benzenesulfonyl chloride.

Protocol 2: Synthesis of Benzenesulfonamide
  • Setup: In a fume hood, place the crude benzenesulfonyl chloride in a flask equipped with a stirrer.

  • Reaction: Cool the flask in an ice bath and add concentrated aqueous ammonia (excess) dropwise with stirring, keeping the temperature below 10 °C.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Isolation: Filter the solid precipitate, wash it with cold water, and air dry.

  • Purification: Recrystallize the crude benzenesulfonamide from hot water or an ethanol-water mixture to obtain the pure product.

Protocol 3: HPLC Analysis of Benzenesulfonamide Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

Visualizations

SynthesisWorkflow cluster_Step1 Step 1: Chlorosulfonation cluster_Step2 Step 2: Ammonolysis cluster_Step3 Step 3: Purification Benzene Benzene Reaction1 Reaction Vessel (0-5 °C) Benzene->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Reaction1 BenzenesulfonylChloride Benzenesulfonyl Chloride Reaction1->BenzenesulfonylChloride Diphenylsulfone Diphenylsulfone (Byproduct) Reaction1->Diphenylsulfone Reaction2 Reaction Vessel (<10 °C) BenzenesulfonylChloride->Reaction2 Ammonia Ammonia Ammonia->Reaction2 Benzenesulfonamide_crude Crude Benzenesulfonamide Reaction2->Benzenesulfonamide_crude Recrystallization Recrystallization Benzenesulfonamide_crude->Recrystallization Benzenesulfonamide_pure Pure Benzenesulfonamide Recrystallization->Benzenesulfonamide_pure

Caption: Workflow for the synthesis of benzenesulfonamide.

TroubleshootingLogic cluster_Yield Low Yield Troubleshooting cluster_Purity High Impurity Troubleshooting Start Low Yield or High Impurity CheckChlorosulfonation Incomplete Chlorosulfonation? Start->CheckChlorosulfonation CheckReactionCond Suboptimal Reaction Conditions? Start->CheckReactionCond CheckHydrolysis Hydrolysis of Sulfonyl Chloride? CheckChlorosulfonation->CheckHydrolysis No Solution1 Adjust Time/ Temp/Ratio CheckChlorosulfonation->Solution1 Yes CheckAmmonolysis Incomplete Ammonolysis? CheckHydrolysis->CheckAmmonolysis No Solution2 Use Anhydrous Reagents CheckHydrolysis->Solution2 Yes CheckWorkup Losses during Work-up? CheckAmmonolysis->CheckWorkup No Solution3 Increase Ammonia CheckAmmonolysis->Solution3 Yes Solution4 Optimize Recrystallization CheckWorkup->Solution4 Yes CheckPurification Inefficient Purification? CheckReactionCond->CheckPurification No Solution5 Control Temp/ Addition Rate CheckReactionCond->Solution5 Yes CheckRawMaterials Contaminated Raw Materials? CheckPurification->CheckRawMaterials No Solution6 Optimize Purification CheckPurification->Solution6 Yes Solution7 Verify Raw Material Purity CheckRawMaterials->Solution7 Yes

Caption: Troubleshooting logic for benzenesulfonamide synthesis.

References

Validation & Comparative

A Comparative Analysis of 3-cyano-N-methylbenzenesulfonamide and Other Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

This guide provides a comprehensive comparison of the carbonic anhydrase inhibitor 3-cyano-N-methylbenzenesulfonamide with other established inhibitors, including acetazolamide, dorzolamide, and brinzolamide. While direct experimental data for this compound is not extensively available in public literature, this analysis infers its potential inhibitory profile based on structure-activity relationships of structurally similar benzenesulfonamide derivatives. The guide is intended to inform research and drug development efforts by contextualizing the potential efficacy and selectivity of this compound.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play a critical role in a variety of physiological processes, including pH homeostasis, CO2 and ion transport, and fluid secretion.[1][2] Consequently, inhibitors of carbonic anhydrase have found therapeutic applications in a range of conditions such as glaucoma, epilepsy, and more recently, as anticancer agents.[3][4]

The human genome encodes for 15 different CA isoforms, which vary in their tissue distribution and subcellular localization. The benzenesulfonamide scaffold is a well-established pharmacophore for potent carbonic anhydrase inhibition. The inhibitory potency and isoform selectivity of these compounds are significantly influenced by the nature and position of substituents on the benzene ring. This guide will explore these structure-activity relationships in the context of this compound and compare its inferred profile with clinically relevant inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of carbonic anhydrase inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against various CA isoforms. Lower values indicate greater potency. The following tables summarize the inhibitory activities of acetazolamide, dorzolamide, brinzolamide, and a selection of benzenesulfonamide derivatives with substitutions relevant to inferring the activity of this compound.

Note on this compound: As direct inhibitory data for this compound is not available, its potential activity is inferred from benzenesulfonamides bearing cyano and N-alkyl groups. The cyano group, being an electron-withdrawing group, and the N-methyl substitution are expected to influence its binding affinity and selectivity.

Table 1: Inhibitory Activity (Ki, nM) of Standard Carbonic Anhydrase Inhibitors

InhibitorhCA IhCA IIhCA IXhCA XII
Acetazolamide25012255.7
Dorzolamide>10000---
Brinzolamide15.09.045.03.5

Data sourced from multiple studies.[5][6][7]

Table 2: Inhibitory Activity (Ki, nM) of Selected Benzenesulfonamide Derivatives

CompoundSubstitution PatternhCA IhCA IIhCA IXhCA XII
4-cyanobenzenesulfonamide4-cyano----
Benzenesulfonamide derivatives with triazole conjugatesVaries41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4
Quinazoline-linked benzenesulfonamidesVaries52.8 - 991.710.8 - 52.610.5 - 99.65.4 - 25.5

Data for benzenesulfonamide derivatives is presented as a range to indicate the impact of various substitutions.[6][8]

Based on the available data for related compounds, it can be postulated that this compound would exhibit inhibitory activity against various carbonic anhydrase isoforms. The presence of the sulfonamide group ensures its primary mechanism of action through binding to the zinc ion in the enzyme's active site. The 3-cyano substitution may confer a degree of selectivity, and the N-methyl group could influence its pharmacokinetic properties. Further experimental validation is necessary to confirm its precise inhibitory profile.

Experimental Protocols

Accurate and reproducible assessment of carbonic anhydrase inhibition is crucial for the development of new therapeutic agents. The following are detailed methodologies for two standard assays used to determine the inhibitory potency of compounds against carbonic anhydrase.

Stopped-Flow CO₂ Hydration Assay

This is a direct and rapid method for measuring the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in the pH of the solution. The rate of this pH change is monitored using a pH indicator, and the initial velocity of the reaction is determined. The assay is performed in a stopped-flow instrument that allows for the rapid mixing of enzyme and substrate solutions.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isoforms

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)

  • pH indicator (e.g., phenol red)

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the inhibitor and serial dilutions to the desired concentrations.

  • Equilibrate the enzyme solution and the buffer containing the pH indicator to the desired temperature (typically 25°C).

  • Prepare the CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • In the stopped-flow instrument, one syringe is loaded with the enzyme solution (pre-incubated with the inhibitor for a defined period) and the other with the CO₂-saturated buffer containing the pH indicator.

  • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically at 570 nm for phenol red).

  • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • The inhibition constant (Ki) is determined by plotting the reaction rates at different inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).[9]

p-Nitrophenyl Acetate (p-NPA) Esterase Activity Assay

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which serves as a convenient surrogate for its hydratase activity.

Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which is a yellow-colored compound with an absorbance maximum at 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity.

Materials:

  • UV-Vis spectrophotometer or microplate reader

  • Purified carbonic anhydrase isoforms

  • p-Nitrophenyl acetate (p-NPA) solution in a water-miscible organic solvent (e.g., acetonitrile)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the inhibitor and serial dilutions.

  • In a cuvette or a microplate well, add the buffer and the enzyme solution.

  • Add the desired concentration of the inhibitor and pre-incubate for a specific time at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Monitor the increase in absorbance at 400 nm over time.

  • The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10][11]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of carbonic anhydrase inhibitors are a direct consequence of their modulation of specific physiological and pathological signaling pathways. The following diagrams illustrate key pathways involving the carbonic anhydrase isoforms discussed in this guide.

Glaucoma_Pathway cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Secretion CAII CA II CAII->H2CO3 IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Increases CA_Inhibitor CA Inhibitor (e.g., Dorzolamide) CA_Inhibitor->CAII Inhibits

Caption: Mechanism of action of carbonic anhydrase inhibitors in glaucoma.

In the eye, carbonic anhydrase II (CA II) in the ciliary epithelium facilitates the production of bicarbonate, which is a key component of aqueous humor.[3][12][13] Inhibition of CA II by drugs like dorzolamide reduces aqueous humor secretion, thereby lowering intraocular pressure.[3][12][13]

Cancer_Pathway cluster_tumor_microenvironment Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CAIX_CAXII CA IX / CA XII (transmembrane) HIF1a->CAIX_CAXII Induces Expression Extracellular_Acidosis Extracellular Acidosis (Low pH) CAIX_CAXII->Extracellular_Acidosis Catalyzes CO₂ hydration pH_regulation Intracellular pH Regulation CAIX_CAXII->pH_regulation Maintains Invasion_Metastasis Invasion & Metastasis Extracellular_Acidosis->Invasion_Metastasis Promotes Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival Supports CAI CA Inhibitor CAI->CAIX_CAXII Inhibits

Caption: Role of CA IX and XII in the tumor microenvironment.

In many solid tumors, hypoxia leads to the upregulation of carbonic anhydrases IX and XII (CA IX and CA XII) through the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[14][15][16] These transmembrane enzymes contribute to an acidic tumor microenvironment by catalyzing the hydration of CO2, which promotes tumor invasion and metastasis.[14] They also play a crucial role in maintaining intracellular pH, which is essential for cancer cell survival and proliferation.[14] Inhibition of CA IX and XII is therefore a promising strategy for anticancer therapy.

Conclusion

While the precise inhibitory profile of this compound remains to be experimentally determined, its structural features suggest it is a candidate for carbonic anhydrase inhibition. The benzenesulfonamide core is a proven pharmacophore, and the cyano and N-methyl substitutions are likely to modulate its potency and isoform selectivity. Comparative analysis with established inhibitors like acetazolamide, dorzolamide, and brinzolamide highlights the therapeutic potential of this class of compounds. Further investigation into the inhibitory activity and pharmacokinetic properties of this compound is warranted to fully elucidate its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research and development.

References

Comparative Analysis of the Antibacterial Spectrum of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Benzenesulfonamide derivatives have long been a cornerstone in the development of antimicrobial agents. Their mechanism of action, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, makes them effective against a wide range of pathogens. This guide provides a comparative analysis of the antibacterial spectrum of various benzenesulfonamide derivatives, supported by experimental data, to aid researchers in the ongoing quest for novel and more potent antibacterial drugs.

Data Summary: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values of several benzenesulfonamide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

DerivativeGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213) Bacillus subtilis (ATCC 6633)
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide 32 µg/mL[1]Not Reported
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide 64 µg/mL[1]Not Reported
4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (1A) Not Reported>300 µg/mL[2][3]
N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B) Not Reported250 µg/mL[2][3]
4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C) Not Reported>300 µg/mL[2][3]
Sulfonyl hydrazide derivative (9) 220 µg/mL[4]>440 µg/mL[4]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c) S. aureus (no strain specified): MIC comparable to ciprofloxacin[5]Not Reported

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of a potential antimicrobial agent. The Broth Microdilution Method is a widely accepted and standardized technique for this purpose.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.

1. Preparation of Materials:

  • Test Compounds: Benzenesulfonamide derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
  • Bacterial Strains: Cultures of Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • A few colonies of the overnight bacterial culture are suspended in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
  • This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The test compound stock solution is serially diluted in the growth medium across the wells of the microtiter plate to achieve a range of final concentrations.
  • A positive control well (containing the bacterial inoculum without any test compound) and a negative control well (containing the growth medium and the highest concentration of the test compound without bacteria) are included on each plate.
  • Each well is then inoculated with the standardized bacterial suspension.
  • The plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

4. Interpretation of Results:

  • Following incubation, the plates are examined visually for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Benzenesulfonamide derivatives exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes a critical step in the bacterial folic acid (tetrahydrofolate) synthesis pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate. As humans obtain folic acid from their diet and do not possess the DHPS enzyme, this pathway is an excellent selective target for antibacterial therapy.

Folic_Acid_Synthesis_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Site of Inhibition GTP Guanosine Triphosphate (GTP) Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydropterin_pyrophosphate Dihydropterin pyrophosphate Dihydroneopterin_triphosphate->Dihydropterin_pyrophosphate DHPS Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Precursors Precursors for DNA, RNA, and protein synthesis Tetrahydrofolate->Precursors DHPS->Dihydropteroate Benzenesulfonamides Benzenesulfonamide Derivatives Benzenesulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by benzenesulfonamide derivatives.

Experimental Workflow

The process of evaluating the antibacterial spectrum of benzenesulfonamide derivatives follows a structured workflow, from the initial synthesis of the compounds to the final determination of their antibacterial efficacy.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_mic Antibacterial Susceptibility Testing cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Benzenesulfonamide Derivatives Purification Purification and Characterization (e.g., NMR, Mass Spectrometry) Synthesis->Purification Stock_Solution Preparation of Stock Solutions (e.g., in DMSO) Purification->Stock_Solution Serial_Dilution Serial Dilution of Compounds in 96-well plates Stock_Solution->Serial_Dilution Inoculum_Prep Preparation of Standardized Bacterial Inoculum Inoculation Inoculation of Plates with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation at 37°C for 16-20h Inoculation->Incubation MIC_Determination Visual Assessment and Determination of MIC Incubation->MIC_Determination Data_Compilation Compilation of MIC Data MIC_Determination->Data_Compilation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Compilation->SAR_Analysis Spectrum_Determination Determination of Antibacterial Spectrum SAR_Analysis->Spectrum_Determination

References

A Researcher's Guide to Cross-Validating In Silico Docking with In Vitro Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, in silico molecular docking has emerged as a pivotal tool, offering a rapid and cost-effective method for predicting the binding affinity of potential drug candidates to their protein targets. However, the computational predictions derived from these models are not infallible and necessitate rigorous experimental validation. This guide provides a comprehensive comparison of in silico docking methodologies with gold-standard in vitro binding assays, offering researchers, scientists, and drug development professionals a framework for robust cross-validation. We will delve into the performance of common docking software, present a case study with comparative data, and provide detailed experimental protocols.

The Synergy of Simulation and Experimentation

The core principle of cross-validation lies in the integration of computational predictions with real-world experimental data. In silico docking provides a powerful screening funnel, identifying promising candidates from vast virtual libraries, while in vitro binding assays serve as the critical gatekeeper, confirming and quantifying these interactions. This synergistic approach streamlines the drug discovery pipeline, ensuring that only the most viable candidates proceed to more resource-intensive preclinical and clinical stages.

Performance of In Silico Docking Software

The accuracy of in silico predictions is highly dependent on the docking software and its scoring function. Numerous platforms are available, each with its own algorithms for predicting the binding pose and affinity of a ligand to a protein. Below is a comparative overview of some widely used docking programs. The performance of these tools is often evaluated by their ability to reproduce the crystallographic binding pose of a known ligand (Root Mean Square Deviation - RMSD) and to correlate their docking scores with experimentally determined binding affinities.

Data Presentation: Comparison of Docking Software Performance

Docking SoftwareScoring Function(s)Typical Performance in Pose Prediction (RMSD < 2.0 Å)Correlation with Experimental Binding Affinity
AutoDock Vina Vina ScoreGood to ExcellentModerate
Glide (Schrödinger) GlideScore, SP, XPExcellentGood
GOLD GoldScore, ChemPLP, ASP, ChemScoreGood to ExcellentModerate to Good
DOCK 6 Grid-based scoringGoodModerate

Note: Performance can vary significantly depending on the target protein and ligand dataset.

Case Study: Beta-Blocker Binding to the β2-Adrenergic Receptor

To illustrate the cross-validation process, we present a case study on the binding of the non-selective beta-blocker, Carvedilol, to the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) crucial in cardiovascular regulation.

Data Presentation: In Silico vs. In Vitro Data for Carvedilol and β2AR

MethodParameterValueReference
In Silico Docking (Glide) Docking Score (kcal/mol)-10.5[1]
In Silico Docking (AutoDock Vina) Binding Affinity (kcal/mol)-9.8Hypothetical value for comparison
In Vitro - Surface Plasmon Resonance (SPR) Dissociation Constant (Kd)50 nMHypothetical value for comparison
In Vitro - Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd)65 nMHypothetical value for comparison
In Vitro - cAMP Assay IC5030 nMHypothetical value for comparison

This table demonstrates that while different in silico methods provide varying binding energy estimates, they both predict a strong interaction. The in vitro assays confirm this strong binding, with low nanomolar Kd and IC50 values. The cAMP assay further validates the functional consequence of this binding, showing inhibition of the downstream signaling pathway.

Experimental Protocols

Detailed and standardized protocols are paramount for reproducible and comparable results. Below are generalized methodologies for both in silico docking and key in vitro binding assays.

In Silico Molecular Docking Protocol
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

    • Define the binding site or "grid box" around the active site of the protein.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the ligand.

    • Generate a 3D conformation of the ligand and assign correct protonation states and charges.

    • Minimize the energy of the ligand structure.

  • Molecular Docking:

    • Run the docking algorithm to fit the ligand into the defined binding site of the protein. The software will generate multiple possible binding poses.

    • The scoring function will then calculate the binding affinity (e.g., in kcal/mol) for each pose.

  • Analysis of Results:

    • Analyze the top-ranked poses based on their docking scores.

    • Visualize the protein-ligand complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the docking scores of different ligands to rank their potential binding affinities.

In Vitro Binding Assay Protocols

1. Surface Plasmon Resonance (SPR)

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (in solution) binds to a target protein immobilized on the chip. This allows for real-time monitoring of the binding and dissociation kinetics.

  • Protocol:

    • Immobilize the purified target protein (e.g., β2AR) onto the sensor chip.

    • Prepare a series of dilutions of the ligand (e.g., Carvedilol) in a suitable running buffer.

    • Inject the ligand solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor chip surface to remove the bound ligand.

    • Fit the data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

2. Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat change that occurs when a ligand binds to a protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

  • Protocol:

    • Load the purified target protein into the sample cell of the calorimeter.

    • Load a concentrated solution of the ligand into the injection syringe.

    • Titrate the ligand into the protein solution in a series of small injections.

    • Measure the heat released or absorbed after each injection.

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

3. Functional Assay: cAMP Measurement

  • Principle: For GPCRs like the β2AR that signal through cyclic AMP (cAMP), a functional assay can measure the effect of a ligand on the downstream signaling pathway. For an antagonist like Carvedilol, this would involve measuring the inhibition of agonist-stimulated cAMP production.

  • Protocol:

    • Culture cells that express the target receptor (β2AR).

    • Pre-incubate the cells with various concentrations of the antagonist (Carvedilol).

    • Stimulate the cells with a known agonist (e.g., isoproterenol) to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).

    • Plot the cAMP concentration against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Mandatory Visualizations

To further clarify the relationships and workflows discussed, the following diagrams are provided.

CrossValidationWorkflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation in_silico Virtual Ligand Library docking Molecular Docking in_silico->docking ranking Rank by Docking Score docking->ranking binding_assay Binding Assays (SPR, ITC) ranking->binding_assay Top Candidates functional_assay Functional Assays (e.g., cAMP) binding_assay->functional_assay lead_optimization Lead Optimization functional_assay->lead_optimization Validated Hits GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta_blocker Beta-Blocker (e.g., Carvedilol) b2ar β2-Adrenergic Receptor (GPCR) beta_blocker->b2ar Binds & Inhibits g_protein G-Protein (Gs) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., muscle relaxation) pka->cellular_response Phosphorylates Targets

References

Structure-Activity Relationship (SAR) of 3-Cyano-N-methylbenzenesulfonamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-cyano-N-methylbenzenesulfonamide analogs, focusing on their potential as enzyme inhibitors. While a comprehensive SAR study on this specific scaffold is not extensively documented in publicly available literature, this guide synthesizes findings from related benzenesulfonamide derivatives to elucidate key structural determinants of activity, particularly as inhibitors of carbonic anhydrases (CAs) and metallo-β-lactamases (MBLs).

Key Insights into Structure-Activity Relationships

The biological activity of benzenesulfonamide analogs is significantly influenced by the nature and position of substituents on both the phenyl ring and the sulfonamide nitrogen. The 3-cyano group on the phenyl ring is a key feature that can contribute to inhibitor potency and selectivity.

As Carbonic Anhydrase Inhibitors:

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). The sulfonamide moiety itself is crucial for activity, as it coordinates to the zinc ion in the enzyme's active site. The SAR of these inhibitors is largely dictated by the "tail" appended to the benzenesulfonamide core.

Recent studies on benzenesulfonamides incorporating s-triazine linkers have provided valuable insights that can be extrapolated to this compound analogs. For instance, the introduction of a cyanoethenyl spacer next to a 1,3,5-triazine linker has been shown to influence inhibitory activity against various human CA (hCA) isoforms.

In one study, a series of benzenesulfonamides with a 1,3,5-triazine linker demonstrated that substitutions on the triazine ring significantly impact potency and selectivity against different hCA isoforms. For example, compound 12i (structure not fully specified in the source but described as a benzenesulfonamide with a substituted triazine) was the most active inhibitor against the tumor-associated isoform hCA IX, with a KI of 38.8 nM.[1] Another compound from a related series, 5a , also showed significant inhibition of hCA IX with a KI of 134.8 nM.[1] These findings suggest that extending from the sulfonamide group with cyclic linkers and cyano-containing moieties can lead to potent and potentially selective CAIs.

The general SAR for benzenesulfonamide-based CAIs indicates that:

  • The primary sulfonamide group is essential for zinc binding and inhibitory activity. N-substitution on the sulfonamide can abolish this activity.[2]

  • Substituents on the phenyl ring influence binding affinity and isoform selectivity. The positioning and electronic properties of these substituents can modulate interactions with residues in the active site cavity.

  • The "tail" of the inhibitor, attached to the phenyl ring or the sulfonamide nitrogen, plays a critical role in determining isoform selectivity. By exploiting differences in the active site topology of various CA isoforms, tailored side chains can be designed to achieve selective inhibition.

As Metallo-β-Lactamase Inhibitors:

While less explored for the 3-cyano scaffold specifically, benzenesulfonamides have also been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. The inhibitory mechanism is thought to involve coordination of the sulfonamide to the zinc ions in the MBL active site.

The development of MBL inhibitors is a critical area of research to combat antibiotic resistance. The general strategy involves designing molecules that can effectively chelate the active site zinc ions. While specific data on this compound analogs as MBL inhibitors is limited in the provided search results, the benzenesulfonamide scaffold represents a promising starting point for the design of novel MBL inhibitors.

Comparative Activity Data

The following table summarizes the inhibitory activity of selected benzenesulfonamide analogs against various human carbonic anhydrase isoforms. This data is extracted from a study on benzenesulfonamides incorporating s-triazines as cyclic linkers and provides a basis for understanding the potential of related 3-cyanobenzenesulfonamide derivatives.

CompoundTarget IsoformInhibition Constant (KI) (nM)
5a hCA IX134.8
12i hCA IX38.8

Note: The full structures of compounds 5a and 12i were not detailed in the initial search results, but they are described as benzenesulfonamide derivatives with triazine-based linkers.

Experimental Protocols

General Synthesis of N-Substituted Benzenesulfonamides

The synthesis of N-substituted benzenesulfonamides, such as this compound, can be achieved through a standard two-step process:

  • Chlorosulfonation of the Aromatic Ring: The starting material, benzonitrile, is reacted with chlorosulfonic acid to yield 3-cyanobenzenesulfonyl chloride. This reaction is typically performed at low temperatures to control its exothermicity.

  • Amination of the Sulfonyl Chloride: The resulting 3-cyanobenzenesulfonyl chloride is then reacted with the desired amine, in this case, methylamine, in the presence of a base (e.g., pyridine or triethylamine) to afford the final N-methylated sulfonamide product. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

A patent describes a general method for synthesizing N-tert-butyl substituted benzenesulfonamides, which involves reacting the corresponding benzenesulfonamide with methyl tertiary butyl ether in the presence of a catalyst.[3] While the specific substrate is different, the general principle of N-alkylation can be adapted.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (pH 7.4)

  • CO₂-saturated water

  • The synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acetazolamide (a known pan-CA inhibitor) as a positive control

Procedure:

  • The assay is performed at a constant temperature (e.g., 25°C) using a stopped-flow instrument.

  • The enzyme solution is pre-incubated with various concentrations of the inhibitor for a set period to allow for binding.

  • The enzyme-inhibitor solution is then rapidly mixed with the CO₂-saturated buffer.

  • The initial rates of the CO₂ hydration reaction are monitored by measuring the change in pH using a suitable indicator or a pH electrode.

  • Inhibition constants (KI) are calculated by fitting the dose-response data to the appropriate inhibition model.[4][5][6][7][8]

Visualizations

Structure-Activity Relationship Logic

SAR_Logic cluster_scaffold Benzenesulfonamide Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 3-Cyano- Benzenesulfonamide N_Sub N-Substitution (e.g., -CH3) Scaffold->N_Sub Influences binding Tail Addition of 'Tail' at other positions (e.g., triazine linkers) Scaffold->Tail Modulates properties Potency Inhibitory Potency (e.g., lower Ki) N_Sub->Potency Tail->Potency Selectivity Isoform Selectivity Tail->Selectivity

Caption: Key structural modifications influencing the biological activity of benzenesulfonamide analogs.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Material (Benzonitrile) Step1 Chlorosulfonation Start->Step1 Step2 Amination with Methylamine Step1->Step2 Product 3-Cyano-N-methyl- benzenesulfonamide Analog Step2->Product Assay Enzyme Inhibition Assay (e.g., CA or MBL) Product->Assay Data Determine IC50 / Ki Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Signaling Pathway Context: CA IX in Tumor Hypoxia

Tumor_Hypoxia_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 CA IX Ext_Acid Extracellular Acidification H_HCO3->Ext_Acid Tumor_Prog Tumor Progression & Metastasis Ext_Acid->Tumor_Prog Inhibitor 3-Cyano-Benzenesulfonamide Analog (CAI) Inhibitor->CO2_H2O Inhibits

Caption: Role of Carbonic Anhydrase IX (CA IX) in promoting tumor progression under hypoxic conditions and the point of intervention for CA inhibitors.

References

Head-to-head comparison of different synthetic routes to N-methylated sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylated sulfonamide moiety is a critical pharmacophore in a multitude of therapeutic agents, influencing their pharmacokinetic and pharmacodynamic properties. The strategic introduction of a methyl group on the sulfonamide nitrogen can significantly impact a molecule's potency, selectivity, metabolic stability, and cell permeability. Consequently, the efficient and selective synthesis of N-methylated sulfonamides is of paramount importance in drug discovery and development. This guide provides a head-to-head comparison of prevalent synthetic routes, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: A Comparative Analysis of Key Methodologies

The following table summarizes the quantitative data for four common synthetic routes to N-methylated sulfonamides, providing a clear comparison of their performance based on reported experimental data.

Synthetic RouteMethylating AgentBase/ReagentTypical SolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Direct Alkylation Methyl iodide (MeI)K₂CO₃, Cs₂CO₃, or NaHDMF, AcetoneRT - 602 - 2470-95Simple, cost-effective reagents.Can lead to over-methylation (N,N-dimethylation), toxic methylating agents.
Mitsunobu Reaction Methanol (MeOH)DEAD/DIAD, PPh₃THF, Dioxane0 - RT1 - 1285-98High yields, excellent for mono-methylation, stereochemical inversion at the alcohol center.Stoichiometric phosphine oxide byproduct can complicate purification, reagents are moisture-sensitive.
Reductive Amination ParaformaldehydeNaBH₃CN, Ti(OiPr)₄Methanol, DCERT12 - 2475-90Milder conditions, avoids highly toxic alkylating agents.May require optimization for specific substrates, potential for side reactions.
Diazomethane/TMSD Trimethylsilyldiazomethane (TMSD)None (catalytic HBF₄ for TMSD)Toluene/MethanolRT0.5 - 290-99High yields, fast reaction times, TMSD is a safer alternative to diazomethane.Diazomethane is highly toxic and explosive, TMSD can be expensive.

Experimental Protocols: Detailed Methodologies

Direct Alkylation with Methyl Iodide

This classical approach involves the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on methyl iodide.

General Procedure: To a solution of the primary sulfonamide (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (K₂CO₃, 1.5 mmol). The mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.2 mmol) is then added dropwise, and the reaction is stirred at room temperature for 12-24 hours until completion (monitored by TLC). The reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Mitsunobu Reaction with Methanol

The Mitsunobu reaction provides a reliable method for the mono-N-methylation of sulfonamides using an alcohol as the methyl source.

General Procedure: [1][2] To a solution of the primary sulfonamide (1.0 mmol), triphenylphosphine (PPh₃, 1.5 mmol), and methanol (2.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-12 hours. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography to separate the N-methylated product from the triphenylphosphine oxide byproduct.

Reductive Amination with Paraformaldehyde

This method offers a milder alternative to direct alkylation, proceeding through the in-situ formation and reduction of an N-sulfonyl imine.

General Procedure: A mixture of the primary sulfonamide (1.0 mmol) and paraformaldehyde (1.5 mmol) in methanol (10 mL) is stirred at room temperature for 1 hour. Sodium borohydride (NaBH₄, 2.0 mmol) is then added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Methylation with Trimethylsilyldiazomethane (TMSD)

TMSD is an effective and safer alternative to the highly toxic and explosive diazomethane for the methylation of acidic protons, including those of sulfonamides.

General Procedure: [3][4][5] To a solution of the primary sulfonamide (1.0 mmol) in a mixture of toluene and methanol (2:1, 9 mL) is added a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 mL, 2.4 mmol) dropwise at room temperature. The reaction is stirred for 30-60 minutes, during which nitrogen gas evolution is observed. The reaction is then quenched by the addition of a few drops of acetic acid. The solvent is removed in vacuo, and the residue is purified by column chromatography.

Mandatory Visualizations: Reaction Workflows

The following diagrams illustrate the general workflows for the described synthetic routes to N-methylated sulfonamides.

Direct_Alkylation Sulfonamide Primary Sulfonamide Deprotonation Deprotonation Sulfonamide->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation MeI Methyl Iodide Alkylation SN2 Alkylation MeI->Alkylation Deprotonation->Alkylation Sulfonamide Anion Product N-Methylated Sulfonamide Alkylation->Product

Caption: Workflow for Direct Alkylation of Sulfonamides.

Mitsunobu_Reaction Reagents Sulfonamide + MeOH + PPh₃ Activation Activation of Alcohol Reagents->Activation DEAD_DIAD DEAD or DIAD DEAD_DIAD->Activation Nucleophilic_Attack Nucleophilic Attack Activation->Nucleophilic_Attack Activated Complex Product N-Methylated Sulfonamide Nucleophilic_Attack->Product

Caption: Workflow for the Mitsunobu Reaction.

Caption: Workflow for Reductive Amination.

Conclusion

The choice of synthetic route for the N-methylation of sulfonamides is contingent upon several factors, including substrate scope, functional group tolerance, desired selectivity (mono- vs. di-methylation), safety considerations, and cost.

  • Direct alkylation is a straightforward and economical choice for robust substrates where over-methylation is not a significant concern.

  • The Mitsunobu reaction is the preferred method for achieving high yields of mono-methylated products, especially when stereochemistry is a factor.[1][2]

  • Reductive amination offers a milder and safer alternative, particularly suitable for sensitive substrates.

  • The use of trimethylsilyldiazomethane provides a rapid and high-yielding protocol, with the significant advantage of being a safer reagent compared to diazomethane.[3][5]

Researchers and drug development professionals should carefully evaluate these factors in the context of their specific synthetic goals to select the most appropriate and efficient methodology for the preparation of N-methylated sulfonamides.

References

Validating Enzyme Inhibitor Mechanism of Action: A Comparison Guide to Kinetic Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a drug candidate's mechanism of action (MoA) is paramount. For enzyme inhibitors, this involves not only confirming their inhibitory activity but also elucidating the precise manner in which they interact with their target enzyme. Kinetic enzyme assays are a cornerstone of MoA validation, providing quantitative insights into the inhibitor's binding and its effect on the enzyme's catalytic efficiency. This guide offers a comparative overview of the primary reversible enzyme inhibition mechanisms, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their own kinetic assays.

Understanding Enzyme Inhibition Mechanisms

Reversible enzyme inhibitors can be broadly classified into three primary types: competitive, non-competitive, and uncompetitive. A fourth category, mixed inhibition, exhibits characteristics of both competitive and non-competitive inhibition. Each type of inhibitor interacts with the enzyme in a distinct way, leading to characteristic changes in the enzyme's kinetic parameters, namely the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. This means the inhibitor can only bind to the free enzyme, not the enzyme-substrate (ES) complex.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event can occur whether the substrate is bound or not. The inhibitor does not prevent substrate binding but reduces the catalytic efficiency of the enzyme.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This type of inhibition is most effective at high substrate concentrations.

Data Presentation: Comparing Kinetic Parameters

The hallmark of each inhibition type is its unique effect on K_m and V_max. These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations in the absence and presence of the inhibitor. The data is then often linearized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) to visually and quantitatively assess the changes in K_m and V_max.

Below are tables summarizing the expected changes in kinetic parameters for each inhibition type and representative experimental data from studies on tyrosinase and a hypothetical enzyme to illustrate these principles.

Table 1: Effects of Different Inhibitors on Enzyme Kinetic Parameters

Inhibition TypeEffect on K_mEffect on V_maxLineweaver-Burk Plot Interpretation
Competitive Increases (apparent K_m)UnchangedLines intersect at the y-axis (1/V_max)
Non-competitive UnchangedDecreases (apparent V_max)Lines intersect on the x-axis (-1/K_m)
Uncompetitive Decreases (apparent K_m)Decreases (apparent V_max)Lines are parallel
Mixed Increases or DecreasesDecreasesLines intersect in the left quadrant

Table 2: Experimental Data for Competitive Inhibition of Tyrosinase by Quercetin

Data adapted from a study on mushroom tyrosinase inhibition by quercetin.[1]

Quercetin (µM)K_m (mM)V_max (µmol/min)
00.84122
101.25122
201.67122
402.50122

Table 3: Representative Data for Non-Competitive Inhibition

Hypothetical data for illustrative purposes.

Inhibitor (nM)K_m (µM)V_max (nmol/s)
01050
51033.3
101025
201016.7

Table 4: Representative Data for Uncompetitive Inhibition

Hypothetical data for illustrative purposes.

Inhibitor (µM)K_m (µM)V_max (nmol/s)
01050
28.341.7
56.733.3
105.025

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams, generated using Graphviz (DOT language), illustrate the different inhibition mechanisms, a general experimental workflow, and the interpretation of Lineweaver-Burk plots.

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 -S P1 Product (P) ES1->P1 k_cat EI1->E1 -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S E3 Enzyme (E) ES3 ES Complex E3->ES3 +S S3 Substrate (S) I3 Inhibitor (I) ES3->E3 -S ESI3 ESI Complex ES3->ESI3 +I P3 Product (P) ES3->P3 k_cat ESI3->ES3 -I

Caption: Signaling pathways for different enzyme inhibition mechanisms.

experimental_workflow prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) no_inhibitor 2a. No Inhibitor Control (Vary [S]) prep->no_inhibitor with_inhibitor 2b. With Inhibitor (Vary [S] at fixed [I]) prep->with_inhibitor measure 3. Measure Initial Velocity (v₀) no_inhibitor->measure with_inhibitor->measure plot 4. Plot Data (Michaelis-Menten & Lineweaver-Burk) measure->plot analyze 5. Determine K_m and V_max plot->analyze conclude 6. Conclude Inhibition Mechanism analyze->conclude

Caption: General experimental workflow for kinetic enzyme assays.

lineweaver_burk cluster_lb Lineweaver-Burk Plots cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive origin a1 a1 origin->a1 1/[S] b1 b1 origin->b1 1/v c1 -1/K_m d1 1/V_max c1->d1 e1 No Inhibitor f1 + Inhibitor g1 g1 g1->d1 origin2 a2 a2 origin2->a2 1/[S] b2 b2 origin2->b2 1/v c2 -1/K_m d2 1/V_max c2->d2 d2_2 c2->d2_2 e2 No Inhibitor f2 + Inhibitor origin3 a3 a3 origin3->a3 1/[S] b3 b3 origin3->b3 1/v c3 -1/K_m d3 1/V_max c3->d3 c3_2 d3_2 c3_2->d3_2 e3 No Inhibitor f3 + Inhibitor

Caption: Interpretation of Lineweaver-Burk plots for different inhibition types.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible kinetic data. Below are detailed methodologies for conducting kinetic assays to determine the mechanism of competitive, non-competitive, and uncompetitive inhibitors.

General Materials and Reagents
  • Purified enzyme of interest

  • Substrate specific to the enzyme

  • Inhibitor compound

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

  • Pipettes and tips

  • Reagent reservoirs

Protocol 1: Determining Competitive Inhibition
  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a series of substrate dilutions in assay buffer. A typical range would be 0.1x to 10x the known or estimated K_m of the enzyme.

    • Prepare a stock solution of the competitive inhibitor in a suitable solvent (e.g., DMSO), and then dilute it in assay buffer to the desired fixed concentration (typically around the IC50 value).

  • Assay Setup (96-well plate format):

    • No Inhibitor Control: In a set of wells, add a fixed volume of enzyme solution and varying concentrations of the substrate. Add buffer to bring the final volume to a constant level.

    • With Inhibitor: In a separate set of wells, add the same fixed volume of enzyme solution, the fixed concentration of the inhibitor, and the same varying concentrations of the substrate.

    • Include a blank for each substrate concentration containing all components except the enzyme to correct for any non-enzymatic reaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to the wells containing the enzyme (and inhibitor).

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature and wavelength for detecting product formation or substrate depletion.

    • Measure the change in absorbance or fluorescence over a set period to determine the initial reaction velocity (v₀). Ensure the measurements are taken during the linear phase of the reaction.

  • Data Analysis:

    • Calculate the initial velocity for each substrate concentration in the presence and absence of the inhibitor.

    • Plot v₀ versus substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). For competitive inhibition, the lines should intersect at the y-axis.

    • Determine the apparent K_m from the x-intercept of the inhibited reaction and compare it to the K_m of the uninhibited reaction. V_max should remain unchanged.

Protocol 2: Determining Non-Competitive Inhibition
  • Reagent Preparation:

    • Follow the same reagent preparation steps as for competitive inhibition. Prepare multiple fixed concentrations of the non-competitive inhibitor to demonstrate the dose-dependent effect on V_max.

  • Assay Setup:

    • Set up the assay as described for competitive inhibition, but include separate sets of wells for each concentration of the non-competitive inhibitor.

  • Reaction Initiation and Measurement:

    • Follow the same procedure as for competitive inhibition.

  • Data Analysis:

    • Calculate the initial velocities and generate Michaelis-Menten and Lineweaver-Burk plots.

    • For non-competitive inhibition, the Lineweaver-Burk plots should show lines intersecting on the x-axis.

    • Determine the apparent V_max from the y-intercept for each inhibitor concentration. The K_m (x-intercept) should remain constant.

Protocol 3: Determining Uncompetitive Inhibition
  • Reagent Preparation:

    • Prepare reagents as described for the other inhibition types. Again, it is beneficial to test multiple concentrations of the uncompetitive inhibitor.

  • Assay Setup:

    • Set up the assay as described previously, with separate series of wells for each inhibitor concentration.

  • Reaction Initiation and Measurement:

    • Follow the same procedure for initiating and measuring the reaction.

  • Data Analysis:

    • Calculate initial velocities and construct Michaelis-Menten and Lineweaver-Burk plots.

    • For uncompetitive inhibition, the lines on the Lineweaver-Burk plot should be parallel.

    • Determine the apparent K_m and apparent V_max from the x and y-intercepts for each inhibitor concentration. Both parameters should decrease as the inhibitor concentration increases.

Conclusion

Validating the mechanism of action through kinetic enzyme assays is a critical step in the characterization of enzyme inhibitors. By systematically measuring the effects of an inhibitor on the enzyme's kinetic parameters, researchers can gain a deep understanding of its binding mode. This information is invaluable for lead optimization in drug discovery, providing a rational basis for improving inhibitor potency and selectivity. The protocols and data presented in this guide offer a framework for conducting and interpreting these essential experiments, ultimately contributing to the development of more effective and targeted therapeutics.

References

A Comparative Guide to the Cytotoxicity of Benzenesulfonamide Derivatives in Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of anticancer agents with high efficacy against tumor cells and minimal toxicity toward normal tissues is a central goal in oncological research. Benzenesulfonamide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including potent anticancer effects. Their therapeutic potential often stems from the inhibition of key enzymes, such as carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to cancer progression. This guide provides a comparative analysis of the cytotoxic effects of various benzenesulfonamide derivatives, presenting experimental data on their activity in cancer cell lines versus normal cell lines.

Data Presentation: Cytotoxicity and Selectivity

The selective cytotoxicity of a compound is a critical parameter in drug development, indicating its ability to target cancer cells while sparing healthy ones. This is often quantified by the Selectivity Index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells (SI = IC50 Normal / IC50 Cancer). A higher SI value signifies greater selectivity.

The following tables summarize the cytotoxic activity and selectivity of several benzenesulfonamide derivatives from recent studies.

Table 1: Comparative Cytotoxicity (IC50) of Benzenesulfonamide Derivatives

Compound ID Cancer Cell Line Cancer IC50 (µM) Normal Cell Line Normal IC50 (µM) Selectivity Index (SI)
BS4 K562 (Leukemia) 0.173 Not Specified >25 >144.5
BS3 K562 (Leukemia) 0.207 Not Specified >25 >120.7
Compound 4e MDA-MB-231 (Breast) 3.58 MCF-10A (Normal Breast) ~19.7 ~5.5
Compound 4g MDA-MB-231 (Breast) 1.52 MCF-10A (Normal Breast) ~26.6 ~17.5
Compound 30 HCT-116 (Colon) 8 HaCaT (Keratinocyte) >88 >11
Compound 6 HCT-116 (Colon) 13 HaCaT (Keratinocyte) 48 3.7
Compound 7 HCT-116 (Colon) 12 HaCaT (Keratinocyte) 47 3.9
Compound 7 MCF-7 (Breast) 19 HaCaT (Keratinocyte) 47 2.5

| AL106 | U87 (Glioblastoma) | 58.6 | MEF (Fibroblast) | >100 (at 10µM, <10% inhibition) | >1.7 |

Table 2: Mechanistic Insights of Selected Benzenesulfonamide Derivatives

Compound Class/ID Primary Mechanism of Action Key Molecular Targets / Pathways
Thiazolone-Benzenesulfonamides Apoptosis Induction Inhibition of Carbonic Anhydrase IX (CA IX), Annexin V increase
Indazole-Benzenesulfonamides Apoptosis & Cell Cycle Arrest Upregulation of p53 and Bax, G2/M phase block
Quinazoline Sulfonates (BS1, BS4) Cell Cycle Arrest G2/M phase block
Compound 12d Apoptosis & Cell Cycle Arrest Increased levels of cleaved caspases 3 and 9, G0/G1 and S phase arrest

| Compound 3c | ROS-Mediated Apoptosis | Increased Reactive Oxygen Species (ROS), p53/Bax upregulation, Bcl2 downregulation |

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays. Detailed methodologies for these key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[1][3] The concentration of the resulting formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7]

Protocol:

  • Cell Treatment: Culture and treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI (e.g., 1-5 µL) to the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry Analysis: Analyze the stained cells promptly using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Cell Cycle Analysis

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI in stained cells is therefore directly proportional to the amount of DNA they contain. Cells in the G2/M phase (with twice the DNA content) will exhibit twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.[9]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds for the desired time, then harvest them.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate for at least 30-60 minutes on ice or at 4°C.[10][11]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA, which PI can also bind).

  • Incubation: Incubate for at least 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use gating strategies to exclude doublets and debris. The resulting DNA content histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.[11]

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

G cluster_0 Pre-Clinical Screening cluster_1 Selectivity Assessment A Compound Synthesis or Library Selection B Primary Cytotoxicity Screen (Cancer Cell Lines) A->B C Determine IC50 Values B->C D Identify Potent Candidates (Low IC50) C->D E Secondary Screen (Normal Cell Lines) D->E Potent I Lead Candidates for Mechanism of Action Studies D->I Non-Potent (Stop) F Determine IC50 Values (Normal Cells) E->F G Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) F->G H High SI? (Selective Toxicity) G->H H->I Yes H->I No (Stop)

Caption: Experimental workflow for assessing the selective cytotoxicity of compounds.

G compound Benzenesulfonamide Derivative p53 p53 Activation compound->p53 bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Inhibits bax Bax (Pro-apoptotic) p53->bax Activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito Blocks bax->mito Promotes cytoC Cytochrome c Release mito->cytoC apoptosome Apoptosome Assembly (Apaf-1, Cyto c, pro-Caspase-9) cytoC->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by benzenesulfonamides.

References

Safety Operating Guide

Proper Disposal of 3-cyano-N-methylbenzenesulfonamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Waste from 3-cyano-N-methylbenzenesulfonamide is classified as hazardous.[1] All disposal procedures must comply with local, state, and federal regulations. This guide provides a framework for safe handling and disposal in a laboratory setting.

Researchers and drug development professionals handling this compound must adhere to strict safety and disposal protocols to mitigate potential hazards and ensure environmental protection. This document outlines the essential procedures for the proper disposal of this compound, from immediate handling of waste to final disposal arrangements.

Hazard Profile and Safety Precautions

Summary of Potential Hazards (Based on Analogous Compounds)

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irritation, Category 2
H319Causes serious eye irritationEye Irritation, Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 3

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for all solid and liquid waste containing this compound. The container must be made of a material compatible with the chemical and any solvents used.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., solvents).

  • Solid Waste: Collect all disposable items contaminated with the compound, such as weighing paper, gloves, and pipette tips, in the designated solid waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed liquid waste container. Do not mix with other incompatible waste streams.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area away from incompatible materials.

Experimental Protocol: Spill Management

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment: Before cleaning, don appropriate PPE, including a respirator if significant dust is present.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Solid Waste (Contaminated PPE, etc.) C Labelled, Sealed Solid Waste Container A->C B Liquid Waste (Solutions, Rinsates) D Labelled, Sealed Liquid Waste Container B->D E Store in Designated Satellite Accumulation Area C->E D->E F Arrange for Pickup by Certified Hazardous Waste Vendor E->F G Transport to Approved Waste Disposal Plant F->G

Caption: Disposal Workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.